molecular formula C11H11N3O B8285392 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

Cat. No.: B8285392
M. Wt: 201.22 g/mol
InChI Key: FXQPIRFIMWOKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is a chemical compound offered for research and development purposes. Pyrazolone derivatives are recognized as privileged scaffolds in medicinal chemistry and have garnered significant interest due to their wide range of pharmacological applications . These N-heterocyclic compounds are frequently explored for their anti-inflammatory, antioxidant, and anticancer properties, and serve as key intermediates in the synthesis of more complex molecules . The nitroso functional group in its structure may contribute to its potential as a chelating agent or influence its reactivity in various biochemical pathways. As a versatile building block, this compound is of value in developing new active substances, functional materials, and in chemical synthesis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

5-ethyl-4-nitroso-3-phenyl-1H-pyrazole

InChI

InChI=1S/C11H11N3O/c1-2-9-11(14-15)10(13-12-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13)

InChI Key

FXQPIRFIMWOKNB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)C2=CC=CC=C2)N=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole (CAS 824977-90-4)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold and the Significance of the Nitroso Group

The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals and investigational drugs.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a versatile scaffold for chemical modification, enabling the fine-tuning of steric and electronic properties to achieve desired biological effects.[2] The introduction of a nitroso (-N=O) group at the C4 position of the pyrazole ring introduces a highly reactive and electronically significant functional group. C-nitroso compounds are known to participate in a variety of chemical transformations and can exhibit a range of biological activities, from antimicrobial to anti-inflammatory effects.[3] This guide provides a comprehensive overview of the synthesis, predicted properties, and potential applications of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole, a molecule of interest for drug discovery and chemical biology.

Physicochemical and Spectroscopic Profile

Due to the limited availability of direct experimental data for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole, the following properties are estimated based on its constituent functional groups and data from analogous compounds.

Estimated Physicochemical Properties
PropertyEstimated ValueRationale/Comparison
Molecular Formula C₁₁H₁₁N₃OBased on the chemical structure.
Molecular Weight 201.23 g/mol Calculated from the molecular formula.
Appearance Likely a colored (e.g., green or blue) crystalline solidC-nitroso compounds are often colored.
Melting Point 100 - 130 °CBased on melting points of substituted nitrosopyrazoles.
Boiling Point > 300 °C (with decomposition)High boiling point is expected for a polar, aromatic compound of this size.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate); sparingly soluble in water.The phenyl and ethyl groups increase lipophilicity, while the pyrazole and nitroso groups add polarity.
pKa ~8-9The pyrazole N-H proton is weakly acidic.[1]
Predicted Spectroscopic Characteristics
  • Ethyl Group (CH₂CH₃): A triplet at approximately 1.2-1.4 ppm (3H, for the -CH₃) and a quartet at around 2.7-2.9 ppm (2H, for the -CH₂).

  • Phenyl Group (C₆H₅): A multiplet in the range of 7.3-7.6 ppm (5H).

  • Pyrazole NH: A broad singlet at a downfield chemical shift, typically >10 ppm, which may be exchangeable with D₂O. The exact position can be highly dependent on the solvent and concentration.

  • Ethyl Group: Resonances around 12-15 ppm (-CH₃) and 20-25 ppm (-CH₂).

  • Pyrazole Ring Carbons: C3 and C5 will be in the range of 140-160 ppm, while C4 (bearing the nitroso group) will be significantly shifted, likely in the range of 120-135 ppm.

  • Phenyl Group Carbons: Signals will appear in the aromatic region (125-140 ppm).

  • N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Bands between 2850-3100 cm⁻¹.

  • N=O Stretch: A characteristic strong absorption band in the range of 1500-1600 cm⁻¹.

  • C=N and C=C Stretch (Pyrazole and Phenyl Rings): Multiple bands in the 1400-1600 cm⁻¹ region.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 201. Common fragmentation patterns would include the loss of the nitroso group (NO, 30 Da) and fragmentation of the ethyl side chain.

Synthesis and Purification

The synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole can be logically approached through a two-step process starting from commercially available materials. This involves the initial synthesis of the pyrazole core followed by nitrosation at the C4 position.

Proposed Synthetic Pathway

Synthetic Pathway cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Pyrazole Formation cluster_step3 Step 3: Nitrosation acetophenone Acetophenone naH NaH, THF acetophenone->naH ethyl_propionate Ethyl Propionate ethyl_propionate->naH diketone 1-Phenylpentane-1,3-dione naH->diketone hydrazine Hydrazine (N2H4) diketone->hydrazine pyrazole 3-Ethyl-5-phenyl-1H-pyrazole hydrazine->pyrazole nitrosation_reagents NaNO2, Acid pyrazole->nitrosation_reagents target_molecule 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole nitrosation_reagents->target_molecule

Caption: Proposed synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole.

Step-by-Step Experimental Protocol

This synthesis is based on a standard Claisen condensation.[4]

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium hydride (60% dispersion in mineral oil, 1.1 equivalents).

  • Solvent and Reagents: The sodium hydride is washed with dry hexane to remove the mineral oil, and then suspended in anhydrous tetrahydrofuran (THF). The flask is cooled to 0 °C in an ice bath.

  • Enolate Formation: A solution of acetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the sodium hydride suspension. The mixture is stirred at 0 °C for 30 minutes.

  • Condensation: Ethyl propionate (1.2 equivalents) is added dropwise to the reaction mixture. After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 12-16 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

This step follows the Knorr pyrazole synthesis.[1]

  • Reaction Setup: To a round-bottom flask containing a solution of 1-phenylpentane-1,3-dione (1.0 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

  • Reaction Conditions: A catalytic amount of a protic acid (e.g., a few drops of acetic acid or hydrochloric acid) is added, and the mixture is heated to reflux for 4-6 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography.

This nitrosation is a common method for introducing a nitroso group onto an electron-rich aromatic ring.[3]

  • Reaction Setup: 3-Ethyl-5-phenyl-1H-pyrazole (1.0 equivalent) is dissolved in a mixture of acetic acid and water at 0-5 °C in an ice bath.

  • Nitrosating Agent: A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the pyrazole solution while maintaining the temperature below 5 °C.

  • Reaction Monitoring: The reaction is stirred at 0-5 °C for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is carefully neutralized with a saturated solution of sodium bicarbonate. The product, which often precipitates, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Applications and Biological Activity

While specific biological data for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is not available, the known activities of related 4-nitrosopyrazoles suggest several promising avenues for investigation.[][6]

  • Antimicrobial and Tuberculostatic Activity: N-unsubstituted 4-nitrosopyrazoles have demonstrated potent activity against Mycobacterium tuberculosis and various bacterial strains, including Streptococcus pyogenes and Staphylococcus aureus.[]

  • Antifungal Activity: Certain 4-nitrosopyrazole derivatives have shown significant antimycotic action against a range of fungi.[6]

  • Analgesic and Anti-inflammatory Effects: The pyrazole scaffold is a well-known pharmacophore in anti-inflammatory drugs. The presence of the nitroso group may modulate this activity.

  • Anticancer Potential: Some pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. The unique electronic properties of the nitroso group could lead to novel anticancer agents.[6]

Hypothetical Mechanism of Action

The biological activity of C-nitroso compounds is often linked to their ability to release nitric oxide (NO) or to participate in redox cycling, leading to the generation of reactive oxygen species (ROS). A hypothetical signaling pathway for the anti-inflammatory and cytotoxic effects of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is presented below.

Hypothetical Signaling Pathway TargetMolecule 3-Ethyl-4-nitroso- 5-phenyl-1H-pyrazole CellularReductants Cellular Reductants (e.g., Glutathione) TargetMolecule->CellularReductants Reduction NO_Release Nitric Oxide (NO) Release CellularReductants->NO_Release ROS_Generation ROS Generation CellularReductants->ROS_Generation sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC Activation DNA_Damage DNA Damage ROS_Generation->DNA_Damage cGMP cGMP sGC->cGMP Production PKG Protein Kinase G (PKG) cGMP->PKG Activation Inflammation_Inhibition Inhibition of Inflammatory Response PKG->Inflammation_Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothetical signaling pathway for the biological effects of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole.

Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole, the following precautions are based on the known hazards of related pyrazole and C-nitroso compounds.[7][8][9][10][11][12][13]

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Toxicology: Substituted pyrazoles and C-nitroso compounds can be harmful if swallowed, in contact with skin, or if inhaled.[7][9][12] They may cause skin, eye, and respiratory irritation.[8][10][13] Some nitroso compounds are suspected of being carcinogenic.[7][11]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole represents a promising, yet underexplored, molecule at the intersection of pyrazole and C-nitroso chemistry. Its synthesis is achievable through well-established organic reactions, and the known biological activities of its structural analogs suggest a rich potential for applications in drug discovery, particularly in the areas of infectious diseases and inflammation. This technical guide provides a solid foundation for researchers to begin their investigation into this intriguing compound, from its synthesis to the exploration of its biological functions.

References

  • BenchChem. (n.d.). 1-Phenylpentane-1,3-dione | 5331-64-6. Retrieved from BenchChem website.[4]

  • Roscales, S., & Csaky, A. G. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. Chemistry – A European Journal, 90, e202500314.[3]

  • Voskressensky, L. G., et al. (2020). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. European Journal of Medicinal Chemistry, 208, 112768.[]

  • ResearchGate. (n.d.). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation | Request PDF. Retrieved from ResearchGate.[6]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative.[1]

  • ChemicalBook. (2022, January 29). Pyrazole - Properties, Synthesis, Reactions etc..[14]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4655.[2]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-pyrrolidine.[11]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-Phenylpyrazole, 99% (gc).[10]

  • Cayman Chemical. (2025, December 4). Safety Data Sheet - Nitrosobenzene.[12]

  • ECHEMI. (n.d.). Pyrazole SDS, 288-13-1 Safety Data Sheets.[9]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Nitroso-R-salt.[15]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - 4-Ethyl-1H-pyrazol-3-amine hydrochloride.[16]

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Pyrazole.[13]

  • VWR. (n.d.). Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.[8]

  • Chiron AS. (2024, November 27). SAFETY DATA SHEET - Nitroso/Nitramines, Individual Compounds (1000 µg/mL), in Methanol V.[7]

Sources

An In-Depth Technical Guide to 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole: Synthesis, Structure, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole, a heterocyclic compound belonging to the promising class of 4-nitrosopyrazoles. While specific research on this exact molecule is emerging, this document synthesizes the current understanding of its chemical structure, plausible synthetic routes, and predicted spectroscopic characteristics. Drawing upon extensive research into analogous 4-nitrosopyrazole derivatives, we explore the significant therapeutic potential of this compound, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this class of molecules.

Introduction: The Therapeutic Promise of 4-Nitrosopyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including anti-inflammatory, antimicrobial, antifungal, and antituberculosis effects[1][2]. The introduction of a nitroso group at the C4 position of the pyrazole ring gives rise to 4-nitrosopyrazoles, a subclass that has garnered significant attention for its potent and diverse pharmacological profile[1][3]. These compounds are known to exhibit a range of activities such as antibacterial, antifungal, tuberculostatic, analgesic, and anti-inflammatory properties[1][3][4].

The specific molecule of interest, 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole, combines the established pyrazole scaffold with key structural features—an ethyl group at C3, a phenyl group at C5, and a nitroso group at C4—that suggest a strong potential for biological activity. The presence of a phenyl group at the 5-position, in particular, has been associated with pronounced analgesic effects in related 4-nitrosopyrazoles[1][4]. This guide will delve into the chemical intricacies of this molecule, providing a foundation for future research and development.

Molecular Structure and Tautomerism

The chemical structure of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is characterized by a five-membered pyrazole ring. A key structural feature of 4-nitrosopyrazoles is the potential for tautomerism. The nitroso group (-N=O) can exist in equilibrium with its oxime (or isonitroso) form (=N-OH)[5]. This equilibrium is influenced by factors such as the solvent, pH, and the nature of substituents on the pyrazole ring. The existence of both the nitroso and oxime forms can have significant implications for the molecule's reactivity and biological interactions. In the solid state, it has been observed that the nitroso-form is often predominant[5].

G cluster_0 Nitroso-Oxime Tautomerism Nitroso 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole (Nitroso Form) Oxime 3-Ethyl-4-hydroxyimino-5-phenyl-1H-pyrazole (Oxime Form) Nitroso->Oxime Equilibrium

Caption: Tautomeric equilibrium between the nitroso and oxime forms of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole.

Synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole: A Proposed Pathway

While a specific, optimized synthesis for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole has not been detailed in the available literature, a reliable synthetic route can be proposed based on established methods for analogous 4-nitrosopyrazoles[3][4]. The most common approach involves a two-step process: the nitrosation of a β-diketone followed by a cyclization reaction with hydrazine.

G cluster_0 Proposed Synthetic Pathway Start 1-Phenyl-1,3-pentanedione (β-Diketone) Nitrosation Nitrosation (e.g., NaNO2, HCl) Start->Nitrosation Intermediate 2-Nitroso-1-phenyl-1,3-pentanedione Nitrosation->Intermediate Cyclization Cyclization (Hydrazine Hydrate) Intermediate->Cyclization Product 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole Cyclization->Product

Caption: Proposed two-step synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Nitroso-1-phenyl-1,3-pentanedione

  • Dissolution: Dissolve 1-phenyl-1,3-pentanedione (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Nitrosating Agent Preparation: Prepare a solution of sodium nitrite (1.1 equivalents) in water.

  • Acidification and Nitrosation: Slowly add a mineral acid, such as hydrochloric acid, to the cooled β-diketone solution to maintain an acidic pH. Subsequently, add the sodium nitrite solution dropwise while maintaining the temperature below 5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is typically poured into ice water, and the resulting precipitate is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

  • Reaction Setup: To a solution of the crude 2-nitroso-1-phenyl-1,3-pentanedione (1.0 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final product.

Spectroscopic Characterization (Predicted)

The definitive structural elucidation of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole would require a full suite of spectroscopic analyses. Based on data from analogous compounds, the following spectral characteristics can be predicted:

Spectroscopic TechniquePredicted Salient Features
¹H NMR - A broad singlet for the N-H proton of the pyrazole ring. - Aromatic protons of the phenyl group appearing as multiplets. - A quartet and a triplet corresponding to the ethyl group protons.
¹³C NMR - Resonances for the carbon atoms of the pyrazole ring. - Signals for the carbon atoms of the phenyl group. - Signals for the two carbons of the ethyl group. - A characteristic signal for the C4 carbon bearing the nitroso group.
FT-IR (cm⁻¹) - A broad N-H stretching band. - Aromatic C-H stretching vibrations. - Aliphatic C-H stretching from the ethyl group. - A C=N stretching vibration from the pyrazole ring. - An N=O stretching band characteristic of the nitroso group.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns involving the loss of the nitroso group and cleavage of the pyrazole ring.

Potential Biological Activities and Mechanisms of Action

The therapeutic potential of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole can be inferred from the extensive research on related 4-nitrosopyrazoles[1][3][4].

Antimicrobial and Antifungal Activity

Several novel 4-nitrosopyrazoles have been synthesized and evaluated for their antibacterial and antifungal activities[3]. N-unsubstituted 4-nitrosopyrazoles have shown potent antibacterial activity against various strains, including Streptococcus pyogenes and Staphylococcus aureus (including MRSA)[1][4]. The presence of the nitroso group is crucial for this activity, and the overall lipophilicity and electronic properties of the molecule, influenced by the ethyl and phenyl substituents, will likely modulate its efficacy.

Tuberculostatic Activity

N-unsubstituted 4-nitrosopyrazoles have demonstrated significant tuberculostatic activity against Mycobacterium tuberculosis[1][4]. The N-H group and a phenyl substituent at position 5 have been identified as important for high activity[3]. This suggests that 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is a promising candidate for further investigation as a potential anti-tuberculosis agent.

Analgesic and Anti-inflammatory Effects

4-Nitrosopyrazoles bearing a phenyl group at position 5 have exhibited pronounced analgesic effects in in-vivo models[1][4]. This makes the title compound a particularly interesting subject for research into novel non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. The mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, a common target for anti-inflammatory agents.

Anticancer Potential

Nitroso compounds have been investigated as potential anticancer agents, with some acting as inhibitors of cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation[3][6]. The pyrazole scaffold itself is present in many anticancer drugs[2]. The combination of the nitroso group and the pyrazole ring in 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole could lead to synergistic effects, potentially through the induction of oxidative stress or DNA damage in cancer cells[3].

G cluster_0 Potential Therapeutic Applications cluster_1 Infectious Diseases cluster_2 Inflammation & Pain cluster_3 Oncology Molecule 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole Antibacterial Antibacterial Molecule->Antibacterial Antifungal Antifungal Molecule->Antifungal Tuberculostatic Tuberculostatic Molecule->Tuberculostatic Analgesic Analgesic Molecule->Analgesic Anti-inflammatory Anti-inflammatory Molecule->Anti-inflammatory Anticancer Anticancer Molecule->Anticancer

Caption: Potential therapeutic applications of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole.

Future Directions and Conclusion

3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole represents a molecule of significant interest at the intersection of heterocyclic chemistry and drug discovery. While this guide provides a robust theoretical framework, the next crucial steps involve the practical synthesis, purification, and comprehensive spectroscopic characterization of this compound. Subsequent in-vitro and in-vivo biological evaluations are warranted to validate the predicted therapeutic activities. Further research into its mechanism of action, structure-activity relationships, and potential toxicological profile will be essential for its development as a potential therapeutic agent. The rich pharmacology of the 4-nitrosopyrazole class strongly suggests that 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is a worthy candidate for such investigations.

References

  • Roscales, S., & Csáky, A. G. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. ChemPlusChem, 90. [Link]

  • ResearchGate. (n.d.). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation | Request PDF. [Link]

  • PubMed. (2020). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. [Link]

  • Scholarly Journals. (2021). Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. [Link]

  • ResearchGate. (n.d.). Synthesis of nitrosopyrazoles 81. | Download Scientific Diagram. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl-4-nitroso-1H-pyrazole. [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • PubChem. (n.d.). 3-ethyl-4-phenyl-1H-pyrazol-5-amine. [Link]

  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. [Link]

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Sources

3-ethyl-4-nitroso-5-phenyl-1H-pyrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is a functionalized heterocyclic compound belonging to the nitrosopyrazole class.[1][2] Characterized by its distinct blue-green coloration in non-polar solvents (indicative of the nitroso monomer) and potential for tautomeric equilibrium, this molecule serves as a critical intermediate in the synthesis of 4-aminopyrazoles and as a chelating ligand in coordination chemistry.

Core Chemical Identity
ParameterValue
CAS Registry Number 824969-01-9
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.23 g/mol
Exact Mass 201.0902
SMILES CCC1=NNC(C2=CC=CC=C2)=C1N=O[1]
Appearance Deep green/blue solid (nitroso form) or yellow/colorless (oxime tautomer)

Part 1: Structural Dynamics & Tautomerism

For researchers working with 3-ethyl-4-nitroso-5-phenyl-1H-pyrazole, understanding its tautomeric nature is non-negotiable. Unlike simple arenes, 4-nitrosopyrazoles bearing a proton on the ring nitrogen (N1) exist in a dynamic equilibrium between the nitroso and oxime forms.

The Nitroso-Oxime Equilibrium

The stability of the tautomers is solvent-dependent.

  • Nitroso Form (A): Predominates in non-polar solvents (e.g.,

    
    , Benzene). It is characterized by a deep green or blue color due to the 
    
    
    
    transition of the nitroso group.
  • Oxime Form (B): Predominates in polar solvents (e.g., DMSO, Methanol) or the solid state. It is typically yellow or colorless and is stabilized by intermolecular hydrogen bonding.

Implication for Analysis:

  • NMR: In

    
    , you will likely observe the oxime tautomer signals (broad OH peak, shielded ring carbons).
    
  • UV-Vis: A strong absorption band at ~650–700 nm indicates the presence of the nitroso monomer.

Tautomerism Nitroso Nitroso Form (Deep Green/Blue) Non-polar solvents Oxime Oxime Form (Yellow/Colorless) Polar solvents / Solid state Nitroso->Oxime  Solvent Polarity / H-Bonding  

Figure 1: Tautomeric equilibrium between the 4-nitroso and 4-oxime forms of the pyrazole derivative.

Part 2: Synthesis Protocol

The synthesis of 3-ethyl-4-nitroso-5-phenyl-1H-pyrazole is a two-stage process. First, the pyrazole core is constructed via the Knorr Pyrazole Synthesis , followed by Electrophilic Aromatic Nitrosation .

Stage 1: Synthesis of Precursor (3-Ethyl-5-phenyl-1H-pyrazole)

Reagents: 1-Phenylpentane-1,3-dione, Hydrazine Hydrate (


), Ethanol.
  • Preparation: Dissolve 1-phenylpentane-1,3-dione (1.0 eq) in Ethanol (

    
    ).
    
  • Cyclization: Add Hydrazine Hydrate (1.2 eq) dropwise at room temperature.

    • Mechanism:[2][3] Nucleophilic attack of hydrazine on the carbonyl carbons followed by dehydration.

  • Reflux: Heat the mixture to reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Isolation: Evaporate solvent under reduced pressure. The residue is usually a solid or thick oil. Recrystallize from ethanol/water if necessary.

Stage 2: Nitrosation to Target Molecule

Reagents: 3-Ethyl-5-phenyl-1H-pyrazole (from Stage 1), Sodium Nitrite (


), Glacial Acetic Acid (AcOH).
  • Solubilization: Dissolve the pyrazole precursor in Glacial Acetic Acid (

    
    ).
    
  • Temperature Control: Cool the solution to 0–5°C in an ice bath.

    • Critical Control Point: Temperature must remain low to prevent decomposition of the nitrous acid intermediate and to favor the formation of the nitroso product over diazonium byproducts.

  • Nitrosation: Add an aqueous solution of Sodium Nitrite (1.2 eq) dropwise over 30 minutes.

    • Observation: The solution will transition from colorless/pale yellow to a deep green/blue (nitroso formation) or potentially precipitate a yellow solid (oxime form) depending on concentration.

  • Quenching & Precipitation: Stir for 1 hour at 0°C. Pour the reaction mixture into crushed ice/water.

  • Filtration: Collect the precipitate by vacuum filtration. Wash thoroughly with cold water to remove residual acid.

  • Purification: Recrystallize from Ethanol or Methanol.

    • Note: The product may crystallize as the oxime (yellow) but dissolve in organic solvents as the nitroso (green).

Synthesis Start 1-Phenylpentane-1,3-dione Step1 Step 1: Knorr Cyclization (+ Hydrazine Hydrate, EtOH, Reflux) Start->Step1 Intermediate Intermediate: 3-Ethyl-5-phenyl-1H-pyrazole Step1->Intermediate Step2 Step 2: Nitrosation (+ NaNO2, AcOH, 0°C) Intermediate->Step2 Target Target: 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole Step2->Target

Figure 2: Synthetic pathway from diketone precursor to the final nitroso-pyrazole.

Part 3: Applications & Biological Context[4][5][6]

Drug Development Intermediate

The 4-nitroso group is a versatile handle in medicinal chemistry.

  • Reduction to Amines: Catalytic hydrogenation (

    
    ) or chemical reduction (
    
    
    
    ) converts the nitroso group to a primary amine (
    
    
    ).
  • Bioactivity: 4-aminopyrazoles derived from this scaffold have demonstrated antifungal and antitubercular activity [1]. The 3-ethyl-5-phenyl substitution pattern modulates lipophilicity (LogP), influencing membrane permeability.

Coordination Chemistry

The nitroso nitrogen and the ring nitrogen (N2) can act as a bidentate ligand system for transition metals (e.g., Cu(II), Ni(II), Pd(II)).

  • Chelation: Forms stable 5-membered chelate rings.

  • Chromophores: These complexes are often intensely colored, useful for colorimetric detection of metal ions.

References

  • Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. National Institutes of Health (PMC). [Link]

  • Synthesis of biological active compounds based on trifluoromethylcontaining 4-nitrosopyrazoles. ResearchGate. [Link]

  • 3-Ethyl-4-phenyl-1H-pyrazol-5-amine (Related Structure/Precursor Data). PubChem.[4] [Link]

Sources

Navigating the Solubility Landscape of Novel Pyrazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

A Case Study on 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a promising therapeutic agent from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage attrition. For medicinal chemists and drug development professionals, understanding and optimizing the solubility of a lead compound is paramount. Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs.[1][2] Their versatile scaffold allows for extensive chemical modification to fine-tune pharmacological activity; however, these modifications can inadvertently lead to poor solubility.[3][4]

Factors Influencing the Solubility of Pyrazole Derivatives

The solubility of a pyrazole derivative is a multifactorial property governed by its inherent physicochemical characteristics.[3][4] Key determinants include:

  • Substituents: The nature of the groups attached to the pyrazole ring is a critical factor. The ethyl and phenyl groups in our target compound are largely non-polar, which would likely decrease aqueous solubility. The nitroso group, while polar, can also participate in intermolecular interactions that may affect solubility.[3][4][5]

  • Molecular Weight: Generally, an increase in molecular weight can lead to decreased solubility as it becomes more challenging for solvent molecules to surround the larger molecule.[3]

  • Crystal Lattice Energy: The strength of the intermolecular forces within the crystal structure of the solid compound must be overcome by solvent-solute interactions for dissolution to occur. Strong hydrogen bonding and π-π stacking interactions can result in high lattice energy and, consequently, low solubility.[4]

  • Intermolecular Forces: The ability of the compound to form hydrogen bonds with the solvent is crucial for aqueous solubility. The nitrogen atoms in the pyrazole ring and the oxygen of the nitroso group can act as hydrogen bond acceptors.[2][4]

  • pH: For ionizable compounds, the pH of the medium can significantly impact solubility. The pyrazole ring has a basic nitrogen atom that can be protonated in acidic conditions, potentially increasing aqueous solubility.[2][3]

Predictive Insights into the Physicochemical Properties of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

In the absence of experimental data, computational tools can provide valuable initial assessments of a compound's properties. These predictions help in designing appropriate experimental strategies.

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight ~217.23 g/mol Moderate, but the overall structure is non-polar.
logP (Octanol-Water Partition Coefficient) Likely > 2Indicates a preference for a lipid environment over an aqueous one, suggesting low water solubility.
Topological Polar Surface Area (TPSA) ~50-60 ŲA moderate TPSA suggests some potential for interaction with polar solvents.
Hydrogen Bond Donors 1 (from the pyrazole NH)Limited hydrogen bond donating capacity.
Hydrogen Bond Acceptors 3 (two N atoms in the pyrazole ring, one O in the nitroso group)Can accept hydrogen bonds from protic solvents.
pKa (acidic and basic) The pyrazole NH is weakly acidic; a nitrogen in the ring is basic.Ionization at different pH values will influence solubility.

Note: These are estimated values based on the structure and general properties of similar molecules. Experimental verification is essential.

Experimental Determination of Thermodynamic Solubility

The following protocol outlines a robust method for determining the thermodynamic solubility of a novel compound like 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole. This "gold standard" shake-flask method measures the equilibrium solubility of a compound in a specific solvent system.

Protocol: Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole in various aqueous and organic solvents.

Materials:

  • 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole (solid)

  • Selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, ethanol, methanol, acetone, dichloromethane, toluene)[3]

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in a solvent in which it is freely soluble (e.g., DMSO or methanol). This will be used to create a calibration curve.

  • Calibration Curve Generation: Create a series of dilutions from the stock solution to generate a standard calibration curve using the HPLC method. This curve will be used to determine the concentration of the compound in the solubility samples.

  • Sample Preparation: Add an excess amount of the solid compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on a shaker or rotator in a constant temperature bath (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant, being cautious not to disturb the solid pellet.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered supernatant with the mobile phase of the HPLC to a concentration that falls within the range of the calibration curve.

  • Analysis: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

  • Calculation: Use the calibration curve to calculate the concentration of the compound in the original supernatant. This value represents the thermodynamic solubility.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution cal_curve Generate HPLC Calibration Curve stock->cal_curve calculate Calculate Solubility cal_curve->calculate add_solid Add Excess Solid Compound to Vial add_solvent Add Known Volume of Solvent add_solid->add_solvent equilibrate Equilibrate on Shaker (24-48h) add_solvent->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge collect Collect Supernatant centrifuge->collect filter Filter Supernatant (0.22 µm) collect->filter dilute Dilute Sample filter->dilute hplc Analyze by HPLC dilute->hplc hplc->calculate G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS Activates Pyrazole 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole (Hypothetical Inhibitor) Pyrazole->Receptor Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

While specific solubility data for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole remains to be experimentally determined, this guide provides a robust framework for its investigation. By understanding the key factors that influence the solubility of pyrazole derivatives and by employing rigorous experimental and computational methodologies, researchers can effectively characterize and optimize the solubility of novel compounds, a critical step in the path toward developing new medicines.

References

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Faisal, M., et al. (2025, November 23). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PMC. Retrieved from [Link]

  • Gontijo, V. S., et al. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. Retrieved from [Link]

  • Jana, S. B. (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Preprints.org. Retrieved from [Link]

  • El kihel, A., et al. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PMC. Retrieved from [Link]

  • University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Nanopartikel.info. (n.d.). nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. Retrieved from [Link]

  • TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

  • ResearchGate. (2022, December 5). Are nitroso compounds soluble in water?. Retrieved from [Link]

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

Sources

Navigating the Nitrogen Frontier: Novel Heterocyclic Nitroso Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the term "nitroso" in pharmaceutical development was synonymous with "toxicity," largely due to the carcinogenic profile of N-nitrosamines. However, a paradigm shift is underway. Novel heterocyclic C-nitroso compounds and nitroxyl (HNO) donors are emerging as precision warheads in oncology, cardiovascular medicine, and antimicrobial therapy. Unlike their unstable aliphatic counterparts, heterocyclic scaffolds offer tunable electronic environments that stabilize the nitroso moiety, allowing for controlled release of Nitric Oxide (NO) or Nitroxyl (HNO), or acting as hypoxia-activated cytotoxins.

This technical guide dissects the chemistry, biology, and synthetic strategies required to harness these compounds, moving beyond the stigma of toxicity to the precision of targeted therapy.[1]

Part 1: Chemical Biology & Mechanism of Action

The therapeutic utility of heterocyclic nitroso compounds hinges on three distinct mechanisms: Hypoxia-Selective Bioactivation , NO/HNO Donation , and Covalent Inhibition .

Hypoxia-Activated Prodrugs (HAPs)

In solid tumors, the hypoxic microenvironment (O₂ < 0.1%) renders cells resistant to radiotherapy. Heterocyclic nitro compounds (e.g., benzotriazines, nitroimidazoles) exploit this by acting as prodrugs.[2]

  • Mechanism: One-electron reductases (e.g., P450 reductase) reduce the nitro group to a radical anion.[3] In normoxia, O₂ re-oxidizes this radical (futile cycle), preventing toxicity.[3] In hypoxia, the radical disproportionates or reduces further to the nitroso intermediate, which is the gateway to the cytotoxic hydroxylamine/amine or DNA-alkylating species.

  • Key Insight: The nitroso intermediate is often the electrophilic species responsible for inhibiting DNA repair enzymes (e.g., O6-alkylguanine-DNA alkyltransferase) or generating DNA crosslinks.

The Monomer-Dimer Equilibrium & NO Release

A unique feature of C-nitroso heterocycles is their equilibrium between a colored (blue/green) monomer and a colorless azodioxy dimer.[4]

  • The Monomer: Paramagnetic and reactive. It can undergo homolytic C-N bond scission to release NO[5][6][7]• and a carbon-centered radical.[5][7]

  • The Dimer: Thermodynamically stable storage form.

  • Design Rule: To promote NO release, steric bulk (e.g., ortho-substitution on the heterocycle) is introduced to destabilize the dimer, shifting the equilibrium toward the active monomer.

Nitroxyl (HNO) Donation

HNO (the protonated one-electron reduction product of NO) targets thiols (cysteines) rather than heme iron. Heterocyclic acyloxy nitroso compounds (derived from Diels-Alder adducts) can undergo retro-Diels-Alder reactions or hydrolysis to release HNO, offering distinct hemodynamic profiles for heart failure treatment compared to classical nitrates.

Visualization: The Hypoxia Activation Cascade

HypoxiaActivation Prodrug Nitro Heterocycle (Prodrug) Radical Nitro Radical Anion (Transient) Prodrug->Radical 1e- Reductase (P450) Radical->Prodrug Re-oxidation (Futile Cycle) Oxygen O2 (Normoxia) Radical->Oxygen Inhibits Nitroso Nitroso Intermediate (Electrophilic/Active) Radical->Nitroso Hypoxia (Disproportionation) Hydroxylamine Hydroxylamine (Cytotoxic) Nitroso->Hydroxylamine 2e- Reduction DNA_Adduct DNA Adducts/ Crosslinks Nitroso->DNA_Adduct Direct Attack Hydroxylamine->DNA_Adduct Alkylation

Caption: Figure 1.[3][4][8][9][10] The hypoxia-selective bioactivation pathway.[2] In normoxia, the futile cycle prevents toxicity. In hypoxia, the cascade proceeds to the active nitroso and hydroxylamine species.[11]

Part 2: Strategic Synthesis & Stability Engineering

Synthesizing stable C-nitroso heterocycles requires navigating the fine line between reactivity and decomposition.

Synthetic Protocol: Oxidation of N-Heterocyclic Hydroxylamines

This is the most reliable method for generating C-nitroso compounds with high purity.

Target: 4-Nitroso-3,5-dimethylpyrazole (Example NO Donor).

Step-by-Step Methodology:

  • Precursor Synthesis: React 2,4-pentanedione with hydrazine to form 3,5-dimethylpyrazole. Nitrosate using NaNO₂/HCl to form the 4-nitrosopyrazole (direct nitrosation works for electron-rich heterocycles).

  • Alternative (Oxidation Route): For electron-deficient heterocycles (e.g., pyridines), first synthesize the hydroxylamine via partial reduction of the nitro precursor (Zn/NH₄Cl).

  • Oxidation:

    • Dissolve the hydroxylamine (1.0 eq) in DCM or MeOH.

    • Add FeCl₃ (2.0 eq) or Oxone (0.5 eq) at 0°C.

    • Observation: The solution will turn transiently blue/green (monomer formation).

  • Isolation:

    • Extract immediately with cold ether.

    • Wash with water to remove oxidant salts.

    • Dry over MgSO₄ and concentrate in vacuo at low temperature (<25°C).

    • Note: The product often precipitates as a solid dimer (colorless/yellow) upon concentration.

Stability Engineering Table

To modulate the half-life of NO release, modify the heterocyclic core as follows:

Structural ModificationEffect on Nitroso GroupBiological Consequence
Electron-Withdrawing Groups (EWG) (e.g., -CN, -CF3 at C3/C5)Destabilizes the C-N bond (homolysis).Faster NO Release. Increases electrophilicity (better DNA binding).
Electron-Donating Groups (EDG) (e.g., -OMe, -NMe2)Stabilizes the C-N bond.Slower NO Release. Promotes dimerization (storage stability).
Steric Bulk (Ortho) (e.g., t-Butyl, Isopropyl)Prevents dimerization.Constitutive Activity. Shifts equilibrium to the active monomer.
Heteroatom Variation (Pyridine vs. Pyrimidine)Alters redox potential.Tunable Hypoxia Selectivity. Pyrimidines reduce more easily than pyridines.

Part 3: Therapeutic Architectures

Oncology: The "Smart" Cytotoxins
  • Benzotriazine N-oxides (e.g., Tirapazamine derivatives): These are not simple nitroso compounds but generate nitroso intermediates. Newer analogs (e.g., SN30000) improve solubility and bystander effects.

  • Nitrosopyrimidines (e.g., NU6027): Originally designed as CDK inhibitors.[12] The nitroso group acts as a pharmacophore that interacts with the ATP-binding pocket via hydrogen bonding (as the dimer) or covalent modification (as the monomer).

Cardiovascular: HNO Donors
  • Acyloxy Nitroso Compounds: Synthesized via the oxidation of hydroxamic acids. They release HNO and the corresponding acid upon hydrolysis.

  • Application: Treatment of decompensated heart failure. HNO increases cardiac contractility (inotropy) without the chronotropic (heart rate) side effects of traditional inotropes, by modifying sarcoplasmic reticulum Ca²⁺ ATPase (SERCA2a).

Visualization: Drug Discovery Pipeline

DrugPipeline cluster_Assays Screening Assays Design Scaffold Design (Heterocycle + EWG/Sterics) Synthesis Synthesis & Oxidation (Control Monomer/Dimer) Design->Synthesis NO_Release Griess Assay / Chemiluminescence (NO Release Rate) Synthesis->NO_Release Hypoxia Hypoxia Cytotoxicity Ratio (Normoxia vs Hypoxia IC50) Synthesis->Hypoxia Screening In Vitro Screening Tox Tox Profiling (Ames Test + Hemolysis) Tox->Design Mutagenic (Fail) Lead Lead Candidate Tox->Lead Non-mutagenic NO_Release->Tox High NO/HNO Hypoxia->Tox High Selectivity

Caption: Figure 2. Integrated workflow for discovering therapeutic heterocyclic nitroso compounds.

Part 4: Safety & Toxicology (E-E-A-T)

The Nitrosamine Distinction

It is critical to distinguish C-nitroso heterocycles from N-nitrosamines .

  • N-Nitrosamines (R₂N-N=O): Require metabolic activation (α-hydroxylation) to form diazonium ions that alkylate DNA. Highly carcinogenic.[10]

  • C-Nitroso Heterocycles (Ar-N=O): Generally act via radical mechanisms or direct nucleophilic attack. While they can be toxic (e.g., nitrosobenzene causes methemoglobinemia by oxidizing Fe²⁺ in heme), they do not typically follow the specific alkylation pathway of nitrosamines.

Mandatory Safety Assays
  • Ames Test (Salmonella typhimurium): Essential to rule out mutagenicity. Many C-nitroso compounds are mutagenic; structure-activity relationship (SAR) optimization is required to minimize DNA interaction while maintaining therapeutic enzyme inhibition.

  • Hemolysis & Methemoglobin Assay: Since nitroso compounds react with heme, quantifying methemoglobin formation in whole blood is a " go/no-go " gate.

References

  • Roscales, S., & Csáky, A. G. (2025).[1][13] Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. ChemPlusChem. Link

  • Chakrapani, H., Bartberger, M. D., & Toone, E. J. (2009). C-Nitroso Donors of Nitric Oxide. The Journal of Organic Chemistry. Link

  • Kutryb-Zajac, B., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules. Link

  • Miranda, K. M., et al. (2005).[14] The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO. British Journal of Pharmacology. Link

  • Wang, P. G., et al. (2002). Nitric Oxide Donors: Chemical Activities and Biological Applications. Chemical Reviews. Link

Sources

Navigating the Uncharted: A Technical Safety Guide to 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Profile of a Novel Pyrazole Derivative

3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry due to its diverse biological activities.[1] The presence of a nitroso group suggests potential applications as a nitric oxide (NO) donor, a property observed in other nitroso pyrazoles with anti-inflammatory effects.[2] However, the nitroso functional group also introduces a significant toxicological concern, as many nitrosamines are known to be potent carcinogens.[3] This dual nature of reactivity and potential hazard necessitates a thorough and cautious approach to its handling and use in experimental settings.

This guide is structured to provide a comprehensive safety profile, moving from hazard identification to practical protocols for safe handling, emergency response, and disposal. The information herein is extrapolated from data on analogous pyrazole derivatives and the well-documented chemistry of nitroso compounds.

Hazard Identification and Classification: A Composite Risk Profile

Due to the lack of specific toxicological data for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole, a composite hazard profile has been constructed based on the known hazards of its structural components: the pyrazole ring and the nitroso group.

Likely GHS Hazard Classifications:

Hazard ClassCategoryHazard StatementBasis for Classification
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on SDS for similar pyrazole compounds.[4][5][6][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationBased on SDS for similar pyrazole compounds.[5][6][7][8][9][10]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationBased on SDS for similar pyrazole compounds.[4][5][6][7][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationBased on SDS for similar pyrazole compounds.[5][6][7]
CarcinogenicityCategory 1B or 2H350: May cause cancerBased on the known carcinogenicity of many nitroso compounds.[3][11]
Reproductive ToxicitySuspectedH361: Suspected of damaging fertility or the unborn childA precautionary classification due to the potential for genotoxicity associated with some nitroso compounds.[11]

Visualizing the Hazard Profile:

Hazard_Profile cluster_compound 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole cluster_hazards Potential Hazards Compound Novel Compound Acute_Tox Acute Toxicity (Oral) Compound->Acute_Tox Skin_Irrit Skin Irritation Compound->Skin_Irrit Eye_Irrit Eye Irritation Compound->Eye_Irrit Resp_Irrit Respiratory Irritation Compound->Resp_Irrit Carcinogen Carcinogenicity Compound->Carcinogen Repro_Tox Reproductive Toxicity Compound->Repro_Tox

Caption: Inferred hazard profile for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole.

Physicochemical Properties and Stability

While experimental data for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is not available, the following table provides estimated properties based on related structures.

PropertyEstimated Value/InformationSource/Rationale
Molecular FormulaC11H11N3OBased on chemical structure.
Molecular Weight201.23 g/mol Calculated from the molecular formula.
AppearanceLikely a colored solid (yellow, green, or blue)Nitroso compounds are often colored.
SolubilityLikely soluble in organic solvents (e.g., DMSO, DMF, ethanol) and sparingly soluble in water.General solubility of similar organic compounds.
StabilityStable under recommended storage conditions. May be sensitive to light, heat, and strong acids or bases.Based on general stability of nitroso and pyrazole compounds.[6]
Hazardous Decomposition ProductsOxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO2).Expected combustion products for nitrogenous organic compounds.[5][8]

Safe Handling and Personal Protective Equipment (PPE)

Given the potential for significant health hazards, a stringent approach to safe handling is mandatory. The "ALARA" (As Low As Reasonably Achievable) principle for exposure should be strictly followed.

Workflow for Safe Handling:

Safe_Handling_Workflow Start Start: Obtain Compound Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment Engineering_Controls Implement Engineering Controls (Fume Hood) Risk_Assessment->Engineering_Controls PPE_Selection Select Appropriate PPE Engineering_Controls->PPE_Selection Handling_Procedure Follow Strict Handling Procedures PPE_Selection->Handling_Procedure Decontamination Decontaminate Work Area & Equipment Handling_Procedure->Decontamination Waste_Disposal Dispose of Waste Properly Decontamination->Waste_Disposal End End: Secure Storage Waste_Disposal->End

Caption: A systematic workflow for the safe handling of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole.

Detailed Protocols:

  • Engineering Controls: All work with this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) and inspect them before use. Dispose of contaminated gloves properly.[7]

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[7]

    • Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential spills, a chemical-resistant apron or suit should be considered.[7]

    • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge is necessary.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6][7]

Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

Emergency Response Decision Tree:

Emergency_Response action_node action_node Exposure_Type Exposure Event Inhalation Inhalation? Exposure_Type->Inhalation Yes Skin_Contact Skin Contact? Exposure_Type->Skin_Contact No Inhalation->Skin_Contact No Move_Fresh_Air Move to Fresh Air Seek Medical Attention Inhalation->Move_Fresh_Air Yes Eye_Contact Eye Contact? Skin_Contact->Eye_Contact No Wash_Skin Wash Skin with Soap & Water Seek Medical Attention Skin_Contact->Wash_Skin Yes Ingestion Ingestion? Eye_Contact->Ingestion No Rinse_Eyes Rinse Eyes for 15 min Seek Medical Attention Eye_Contact->Rinse_Eyes Yes Rinse_Mouth Rinse Mouth Do NOT Induce Vomiting Seek Immediate Medical Attention Ingestion->Rinse_Mouth Yes No_Exposure Monitor Situation Ingestion->No_Exposure No

Caption: A decision tree for first aid response to exposure incidents.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: Combustion may produce toxic fumes of nitrogen oxides and carbon monoxide.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Storage and Disposal

Proper storage and disposal are crucial to prevent accidental exposure and environmental contamination.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[6] Consider storage in a designated area for carcinogens.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.[4]

Conclusion: A Commitment to Proactive Safety

While 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole holds potential for scientific advancement, its novel nature and the presence of a hazardous nitroso functional group demand the utmost respect and caution. The safety protocols outlined in this guide, derived from the best available data on analogous compounds, provide a robust framework for its responsible use. Adherence to these guidelines is not merely a matter of compliance but a fundamental aspect of scientific integrity and a commitment to the well-being of all laboratory personnel. As more specific data becomes available, these recommendations should be reviewed and updated accordingly.

References

  • Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC - NIH. (2025, October 9).
  • 3 - Safety Data Sheet.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - MDPI. (2020, July 30).
  • Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study - Frontiers. (2023, August 7).
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Strategic Synthesis of Substituted 4-Nitrosopyrazoles: Pathways, Mechanisms, and Practical Applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Foreword: The Strategic Importance of 4-Nitrosopyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3] The introduction of a nitroso group at the C4 position creates a highly versatile and reactive intermediate, unlocking a vast chemical space for drug discovery and development. These 4-nitrosopyrazole derivatives are not merely synthetic curiosities; they have demonstrated significant potential as antibacterial, antifungal, and antitubercular agents.[4] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the primary synthetic pathways to this valuable class of compounds. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into why specific reagents and conditions are chosen, thereby empowering researchers to adapt and innovate in their own laboratories.

Part 1: Direct C4 Electrophilic Nitrosation of Pre-formed Pyrazole Scaffolds

The most direct approach to 4-nitrosopyrazoles involves the electrophilic substitution on a pre-existing, suitably activated pyrazole ring. The pyrazole system is an electron-rich heterocycle, making it susceptible to attack by electrophilic nitrosating agents.[5] Theoretical calculations and experimental evidence confirm that electrophilic substitution, such as nitration and bromination, occurs selectively at the 4-position of the pyrazole ring.[6][7] This regioselectivity is attributed to the electronic distribution within the ring, which directs the electrophile to the C4 carbon.

The core of this strategy lies in the generation of a potent electrophilic nitrosating species, typically the nitrosonium ion (NO⁺) or a related carrier, which then attacks the pyrazole ring.

Electrophilic_Nitrosation cluster_reagent Nitrosating Agent Generation cluster_reaction Electrophilic Attack on Pyrazole Reagent Nitrosating Precursor (e.g., NaNO₂, Alkyl Nitrite) NO_plus Electrophilic Species (NO⁺, N₂O₃) Reagent->NO_plus Activation Activator Acidic Activator (e.g., H⁺, TFA) Activator->NO_plus Facilitates Pyrazole Substituted Pyrazole NO_plus->Pyrazole Attack at C4 Intermediate Wheland-type Intermediate Product 4-Nitrosopyrazole Intermediate->Product Deprotonation (-H⁺)

Figure 1: General mechanism of electrophilic C4-nitrosation on a pyrazole ring.

Key Nitrosating Systems and Methodologies

The choice of nitrosating agent is critical and depends on the substrate's reactivity and the desired reaction conditions.

A. Sodium Nitrite in Acidic Media (NaNO₂/Acid)

This classic and cost-effective method relies on the in situ generation of nitrous acid (HNO₂), which in the presence of a strong acid, forms the potent nitrosonium ion (NO⁺).

  • Causality Behind Experimental Choices: The use of a strong, non-aqueous acid like trifluoroacetic acid (TFA) is often preferred over mineral acids to avoid side reactions and ensure solubility of the organic substrate. The reaction is typically run at 0 °C to control the exothermic nature of the reaction and the stability of the nitrosating species.[5]

Protocol 1: Nitrosation of 4-Trimethylsilylpyrazole using NaNO₂/TFA [5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-trimethylsilylpyrazole (1 eq.) in a suitable solvent like dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add trifluoroacetic acid (TFA) (2 eq.) dropwise to the solution, maintaining the temperature at 0 °C.

  • Nitrosation: Add solid sodium nitrite (NaNO₂) (1.5 eq.) portion-wise over 30 minutes. The reaction mixture will typically change color.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by pouring it into ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 4-nitrosopyrazole.

B. Alkyl Nitrites (e.g., Isoamyl Nitrite, tert-Butyl Nitrite)

Alkyl nitrites serve as effective, organic-soluble sources of the nitroso group, often requiring milder acidic conditions or even proceeding under neutral conditions in polar aprotic solvents.[8][9] They are particularly useful for substrates sensitive to strong mineral acids.

  • Causality Behind Experimental Choices: Isoamyl nitrite or tert-butyl nitrite (TBN) are frequently used due to their commercial availability and appropriate reactivity.[9][10] Reactions are often conducted in solvents like glacial acetic acid or DMSO. The acid acts as a catalyst to facilitate the release of the nitrosating agent.[5]

C. Dinitrogen Trioxide (N₂O₃)

Dinitrogen trioxide is a highly reactive and efficient nitrosating agent with excellent atom economy.[11][12] However, its instability requires it to be generated in situ or by using specialized flow chemistry setups.[12][13][14] It is formed by the reaction of nitric oxide (NO) with nitrogen dioxide (NO₂) or oxygen.

Comparative Data for Direct Nitrosation
Nitrosating SystemTypical Substrate(s)ConditionsTypical YieldReference(s)
NaNO₂ / TFA4-Trimethylsilylpyrazole0 °C, CH₂Cl₂Good[5]
NaNO₂ / Acetic Acid3,5-Diamino-2H-1,2,6-thiadiazine 1,1-dioxides0-5 °C, DMF/H₂OGood[5]
Isoamyl Nitrite / Acetic Acid3-Ethoxycarbonyl-5,5-dimethyl-2-phenyl-1-pyrroline-1-oxideRefluxModerate[5]
Nitrosyl Chloride (NOCl)DipivaloylmethaneEther or Acetic Acid~50%[5]

Part 2: Convergent Synthesis via Condensation and Cyclization

An elegant and highly versatile alternative to direct nitrosation is the construction of the pyrazole ring from acyclic precursors, incorporating the nitroso group during the cyclization process. The most prominent of these methods involves the reaction of a nitrosated 1,3-dicarbonyl compound with a hydrazine.

This one-pot, two-step approach offers significant advantages in terms of molecular diversity, as substituents at the N1, C3, and C5 positions can be readily varied by choosing the appropriate starting 1,3-diketone and hydrazine derivative.[4][15]

One_Pot_Synthesis cluster_step1 Step 1: In-situ Nitrosation cluster_step2 Step 2: Cyclocondensation Diketone 1,3-Diketone (or Li⁺ salt) Nitroso_Diketone α-Nitroso-1,3-diketone (Intermediate) Diketone->Nitroso_Diketone Nitrosating_Agent Nitrosating Agent (e.g., NaNO₂/Acid) Nitrosating_Agent->Nitroso_Diketone Product Substituted 4-Nitrosopyrazole Nitroso_Diketone->Product Condensation & Ring Closure Hydrazine Substituted Hydrazine (R-NHNH₂) Hydrazine->Product

Figure 2: Workflow for the one-pot synthesis of 4-nitrosopyrazoles from 1,3-diketones.

  • Causality Behind Experimental Choices: The first step involves the nitrosation of the active methylene group located between the two carbonyls of the 1,3-diketone. This position is highly acidic and readily deprotonates to form an enolate, which is the nucleophilic species that attacks the nitrosating agent. The subsequent addition of hydrazine triggers a cyclocondensation reaction. One nitrogen of the hydrazine attacks one carbonyl group, and the other nitrogen attacks the second carbonyl, leading to the formation of the stable five-membered pyrazole ring after dehydration.

Protocol 2: One-Pot Synthesis of 3-Trifluoromethyl-4-nitroso-5-arylpyrazoles [4][15]

  • Reaction Setup: To a solution of a trifluoromethyl-substituted 1,3-diketone (1 eq.) in ethanol at 0 °C, add a solution of sodium nitrite (1.1 eq.) in water.

  • Nitrosation: Acidify the mixture by slowly adding 2M hydrochloric acid dropwise while maintaining the temperature below 5 °C. Stir the reaction for 1-2 hours at this temperature. The formation of the intermediate α-nitroso-1,3-diketone can be observed.

  • Hydrazine Addition: To the same reaction mixture, add the desired hydrazine hydrochloride (e.g., hydrazine monohydrate or phenylhydrazine hydrochloride) (1 eq.).

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the cyclization can be monitored by TLC.

  • Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol.

  • Purification: If necessary, the product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography to yield the pure 4-nitrosopyrazole derivative.

Part 3: Spectroscopic Characterization and Tautomerism

The structural elucidation of 4-nitrosopyrazoles is routinely performed using standard spectroscopic techniques. However, a key feature of these compounds is their existence in a tautomeric equilibrium between the blue or green nitroso form and the colorless or yellow oxime form (4-hydroxyiminopyrazole). In many cases, the oxime tautomer is the predominant species, especially in the solid state.[16]

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. In the case of the oxime tautomer, a characteristic signal for the oxime proton (-NOH) can often be observed in the ¹H NMR spectrum at a downfield chemical shift (e.g., ~15 ppm).[16]

  • IR Spectroscopy: The IR spectrum can help distinguish between the tautomers. The nitroso form will show a characteristic N=O stretch, while the oxime form will exhibit a broad O-H stretch and a C=N stretch.

  • Mass Spectrometry: Provides confirmation of the molecular weight and fragmentation patterns consistent with the expected structure.

Conclusion

The synthesis of substituted 4-nitrosopyrazoles is accessible through two primary strategic approaches: direct electrophilic nitrosation of a pre-formed pyrazole ring and convergent synthesis via the cyclocondensation of a nitrosated 1,3-dicarbonyl precursor with a hydrazine. The direct nitrosation method is straightforward for activated pyrazoles, utilizing common reagents like sodium nitrite or alkyl nitrites. The one-pot cyclocondensation strategy offers superior flexibility for introducing a wide range of substituents at the N1, C3, and C5 positions, making it a powerful tool for generating libraries of analogues for drug discovery. A thorough understanding of the underlying mechanisms and the tautomeric nature of the final products is essential for the successful synthesis and characterization of these medicinally important heterocycles.

References

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An In-depth Technical Guide to 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] The introduction of a nitroso (-N=O) group, a highly reactive and pharmacologically significant functionality, onto this privileged heterocyclic core presents a compelling strategy for the development of novel therapeutic agents.[2][3] This guide provides a comprehensive technical overview of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole, a compound of significant interest for which a dedicated PubChem entry is not yet available, suggesting its novelty. We will delineate a robust synthetic pathway, detail essential characterization protocols, and explore its potential mechanisms of action and therapeutic applications, with a particular focus on oncology. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of next-generation pyrazole-based therapeutics.

Introduction: The Strategic Combination of Pyrazole and Nitroso Moieties

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore found in numerous FDA-approved drugs.[4] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into agents with anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5]

The nitroso moiety, on the other hand, is a reactive functional group known to be present in a range of bioactive molecules.[2] Nitroso-containing compounds can exert their pharmacological effects through diverse mechanisms, including the release of nitric oxide (NO), induction of oxidative stress, and direct interaction with biological macromolecules like DNA and enzymes.[2][3] The combination of these two pharmacophores in 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is hypothesized to yield a molecule with unique and potent biological activities.

Synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

While a specific protocol for the title compound is not established in the literature, a reliable synthetic route can be proposed based on well-documented methods for the synthesis of 4-nitroso-pyrazoles. A highly effective one-pot method involves the nitrosation of a 1,3-diketone precursor, followed by cyclization with a hydrazine.[6][7]

Proposed Synthetic Pathway

The synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole can be logically approached from the precursor 1-phenyl-1,3-pentanedione.

Synthetic_Pathway Precursor 1-Phenyl-1,3-pentanedione Intermediate 2-Nitroso-1-phenyl-1,3-pentanedione (Oxime Tautomer) Precursor->Intermediate NaNO2, HCl (aq) 0-5 °C Product 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole Intermediate->Product Hydrazine Hydrate Ethanol, Reflux

Caption: Proposed one-pot synthesis of the title compound.

Experimental Protocol: Synthesis

Materials:

  • 1-Phenyl-1,3-pentanedione

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 2M

  • Hydrazine Hydrate (N₂H₄·H₂O)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Nitrosation:

    • Dissolve 1-phenyl-1,3-pentanedione (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0-5 °C in an ice-water bath.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Follow with the dropwise addition of 2M HCl, ensuring the reaction mixture remains acidic (pH 2-3).

    • Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization:

    • To the same reaction mixture, add hydrazine hydrate (1.2 equivalents) dropwise. A slight exotherm may be observed.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the intermediate.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with dichloromethane (3 x volume).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford pure 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole.

Structural Characterization

Unambiguous structural confirmation of the synthesized compound is critical. A combination of spectroscopic techniques should be employed.[8][9]

Characterization Workflow
Technique Purpose Expected Observations for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole
¹H NMR To determine the proton environment and connectivity.Signals corresponding to the ethyl group (triplet and quartet), phenyl protons (multiplets), and the pyrazole NH proton (broad singlet).[10]
¹³C NMR To identify the number and type of carbon atoms.Resonances for the ethyl carbons, phenyl carbons, and the three distinct pyrazole ring carbons.
Mass Spectrometry (HRMS) To confirm the molecular formula and exact mass.A molecular ion peak corresponding to the calculated exact mass of C₁₁H₁₁N₃O.
FT-IR Spectroscopy To identify key functional groups.Characteristic absorption bands for N-H (pyrazole), C=N (pyrazole ring), N=O (nitroso group), and aromatic C-H stretching.

Potential Biological Activities and Mechanisms of Action

The hybrid structure of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole suggests a high potential for significant biological activity, particularly as an anticancer agent.[2][5]

Hypothesized Anticancer Mechanism

Nitroso-heterocyclic compounds are known to induce cytotoxicity through multiple pathways, including the generation of reactive oxygen species (ROS) and direct DNA damage.[2] We hypothesize a multi-faceted mechanism of action.

Mechanism_of_Action Compound 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole ROS Increased Intracellular ROS Compound->ROS DNA_Damage DNA Alkylation & Strand Breaks Compound->DNA_Damage Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis DNA_Damage->Apoptosis Bax_Bak Bax/Bak Activation Mito->Bax_Bak Cyto_C Cytochrome c Release Bax_Bak->Cyto_C Casp9 Caspase-9 Activation Cyto_C->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Hypothesized anticancer mechanism of action.

Causality Explained:

  • ROS Generation: The nitroso group can undergo metabolic activation, leading to the production of ROS within the cancer cell. This creates a state of oxidative stress.

  • Mitochondrial Targeting: Elevated ROS can damage mitochondria, the cell's powerhouses, leading to mitochondrial dysfunction.

  • Initiation of Apoptosis: This dysfunction triggers the intrinsic apoptotic pathway through the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to programmed cell death (apoptosis).[11]

  • Genotoxicity: Concurrently, reactive intermediates formed from the nitroso group can directly alkylate DNA, causing strand breaks and further promoting apoptosis.[2]

Protocols for Biological Evaluation

To validate the hypothesized anticancer activity, a structured, multi-assay approach is essential.[12] The following protocols describe a standard in vitro screening cascade.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, MCF-7) Drug_Prep 2. Compound Stock Preparation (in DMSO) Cytotoxicity 3. Cytotoxicity Assay (MTT) Determine IC50 Drug_Prep->Cytotoxicity Apoptosis 4. Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Treat at IC50 concentration Data_Analysis 5. Data Analysis (Dose-Response Curves) Apoptosis->Data_Analysis Conclusion 6. Conclusion on Activity & Mechanism Data_Analysis->Conclusion

Caption: Workflow for in vitro anticancer evaluation.

Protocol 1: Cell Viability (MTT) Assay for IC₅₀ Determination

This assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the half-maximal inhibitory concentration (IC₅₀) of the compound.[11]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well in their appropriate culture medium.[11] Incubate overnight to allow for cell adherence.

  • Drug Treatment: Prepare serial dilutions of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole (e.g., from 0.1 to 100 µM). Treat the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells to elucidate the mechanism of cell death.[11]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Treat the cells with 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole at its predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The data will allow for the quantification of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V and PI positive) cell populations.

Conclusion and Future Directions

3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole represents a promising, unexplored chemical entity with significant therapeutic potential, particularly in oncology. The synthetic and analytical protocols detailed in this guide provide a clear and actionable framework for its synthesis and characterization. The proposed biological evaluation workflow offers a robust method for assessing its anticancer efficacy and elucidating its mechanism of action. Further investigations, including in vivo studies in relevant animal models and structure-activity relationship (SAR) analyses, are warranted to fully realize the therapeutic potential of this novel compound class.[2][13]

References

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  • Roscales, S., & Csáky, A. G. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives.
  • Sharma, M. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
  • Zhang, J., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(11), 3163.
  • López-Lázaro, M. (2015). A simple and reliable approach for assessing anticancer activity in vitro. PubMed.
  • Known syntheses of pyrazoles starting from N-nitroso compounds. (n.d.).
  • Iovine, V., et al. (2022).
  • Synthesis of Nitroso Compounds: A Practical Guide. (2024). AquigenBio.
  • El-Saghier, A. M. M., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10365-10378.
  • Wang, R., et al. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters.
  • Gandin, V., & Gibson, D. (2025). Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Dalton Transactions.
  • Jalilian, F. T. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.
  • Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. (2025). Preprints.org.
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu

Sources

Methodological & Application

3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is a specialized heterocyclic ligand belonging to the 4-nitrosopyrazole class. Distinguished by its amphoteric nature and the presence of a nitroso (-NO) group adjacent to the pyrazole nitrogen donors, it serves as a potent chelating agent for transition metals.

This guide details the synthesis of the ligand from 1-phenylpentane-1,3-dione, its coordination behavior with Group 10 and 11 metals (specifically Palladium and Cobalt), and its application in trace metal analysis via UV-Visible spectrophotometry. The ligand’s structural versatility also positions it as a scaffold for biological activity studies, particularly in antimicrobial research.

Chemical Profile & Synthesis

Structural Characteristics
  • IUPAC Name: 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

  • Molecular Formula: C₁₁H₁₁N₃O

  • Key Functional Groups:

    • Nitroso (-NO): Acts as a π-acidic donor; facilitates back-bonding with low-oxidation state metals.

    • Pyrazole Ring: Provides a hard Nitrogen donor (N2).

    • Ethyl/Phenyl Substituents: Modulate lipophilicity, affecting solubility in organic solvents (essential for extraction protocols).

Synthesis Protocol

The synthesis involves a two-step sequence: cyclization of a


-diketone with hydrazine, followed by electrophilic nitrosation.

Step 1: Synthesis of 3-Ethyl-5-phenyl-1H-pyrazole

  • Reagents: 1-Phenylpentane-1,3-dione (10 mmol), Hydrazine hydrate (12 mmol), Ethanol (20 mL).

  • Procedure:

    • Dissolve 1-phenylpentane-1,3-dione in ethanol.

    • Add hydrazine hydrate dropwise with stirring.

    • Reflux the mixture for 3–4 hours.

    • Cool to room temperature; pour into ice-cold water.

    • Filter the precipitate, wash with water, and recrystallize from ethanol/water.

    • Yield Expectation: 75–85%.

Step 2: Nitrosation to 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

  • Reagents: 3-Ethyl-5-phenyl-1H-pyrazole (5 mmol), Sodium Nitrite (NaNO₂, 5.5 mmol), HCl (dilute), Acetic Acid.

  • Procedure:

    • Dissolve the pyrazole in a minimum amount of acetic acid.

    • Cool the solution to 0–5°C in an ice bath (Critical for regioselectivity).

    • Add a solution of NaNO₂ in water dropwise, maintaining temperature < 5°C.

    • Stir for 1 hour. The solution will turn deep blue/green (characteristic of nitroso compounds).

    • Dilute with water; the product precipitates as a colored solid.

    • Filter and dry. Recrystallize from ethanol.

SynthesisPathway Start 1-Phenylpentane-1,3-dione Step1 Cyclization (Hydrazine/EtOH, Reflux) Start->Step1 Inter 3-Ethyl-5-phenyl-1H-pyrazole Step1->Inter Step2 Nitrosation (NaNO2/HCl, <5°C) Inter->Step2 Final 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole (Deep Blue/Green) Step2->Final

Figure 1: Synthetic pathway for the production of the nitrosopyrazole ligand.

Coordination Chemistry

The ligand acts as a bidentate monoanionic chelate (L⁻) upon deprotonation of the pyrazole NH, or as a neutral bidentate ligand depending on pH.

  • Binding Mode: Coordination typically occurs through the Pyrazole-N2 and the Nitroso-N (or O), forming a stable 5-membered chelate ring.

  • Metal Selectivity: High affinity for soft and borderline acids: Pd(II), Co(II/III), Cu(II), Ni(II) .

  • Cobalt Specificity: Like other nitroso ligands (e.g., nitroso-R-salt), this ligand stabilizes Cobalt in the +3 oxidation state after initial binding with Co(II), forming kinetically inert complexes.

Coordination cluster_mode Binding Motif Ligand 3-Ethyl-4-nitroso-5-phenyl-pyrazole Complex M(L)₂ Chelate (Colored Precipitate/Solution) Ligand->Complex Deprotonation (-H⁺) Metal Metal Ion (M²⁺) Metal->Complex Coordinate Bond N1 Pyrazole-N N1->Metal N2 Nitroso-N/O N2->Metal

Figure 2: Chelation mechanism. The ligand forms a 5-membered ring with the metal center.

Application Protocol: Spectrophotometric Determination of Palladium(II)

This ligand is particularly valuable for the extractive spectrophotometric determination of Palladium, offering high sensitivity due to the intense charge-transfer bands of the complex.

Reagents & Equipment
  • Stock Pd(II) Solution: 1 mg/mL in dilute HCl.

  • Ligand Solution: 0.1% (w/v) 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole in ethanol.

  • Buffer: Acetate buffer (pH 4.0 – 6.0).

  • Solvent: Chloroform or Dichloromethane (for extraction).

  • Spectrophotometer: Capable of scanning 350–700 nm.

Experimental Procedure
  • Preparation:

    • Transfer an aliquot of the sample containing 10–100 µg of Pd(II) into a separatory funnel.

    • Add 5 mL of Acetate Buffer (pH 5.0) to ensure optimal complexation.

    • Add 2 mL of the Ligand Solution.

  • Reaction:

    • Allow the mixture to stand for 5 minutes. A color change (typically yellow-orange to reddish-brown) indicates complex formation.

  • Extraction:

    • Add 10 mL of Chloroform.[1]

    • Shake vigorously for 2 minutes.

    • Allow phases to separate. The colored complex partitions into the organic (lower) layer.

    • Collect the organic layer over anhydrous sodium sulfate (to remove water traces) into a 25 mL volumetric flask.

  • Measurement:

    • Dilute to the mark with chloroform.[1]

    • Measure Absorbance at

      
        (Determine experimentally; typically 420–480 nm  for nitrosopyrazole-Pd complexes).
      
    • Use a reagent blank (Chloroform + Ligand + Buffer) for baseline correction.

Data Analysis
ParameterSpecification
Optimal pH 4.0 – 6.0
Stoichiometry (M:L) 1:2 (Typical for Pd(II))
Beer's Law Range 1 – 10 µg/mL (Approximate)
Stability Complex is stable for >24 hours in organic solvent.
Interferences Mask Fe(III) with Fluoride; Mask Cu(II) with EDTA if necessary.

References

  • Synthesis of Pyrazole Precursors

    • Gosselin, F., et al. (2006).[2] "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett. A standard protocol for condensing 1,3-diketones with hydrazines.[3]

  • Nitrosation of Pyrazoles

    • Cameron, T. S., et al. (1996). "Structure and Chemistry of 4-Nitrosopyrazoles." Canadian Journal of Chemistry.
  • Spectrophotometric Applications (General Nitrosopyrazoles)

    • BenchChem Protocols. "Spectrophotometric Determination of Cobalt Using 1-Nitroso-2-Naphthol.
  • Palladium Determination (Analogous Ligands)

    • Mathew, B., et al.[4] (2010).[4] "Spectrophotometric Determination of Palladium(II) Using A Nitrogen, Sulphur and Oxygen Donor Triazine." Oriental Journal of Chemistry. Provides the methodological framework for extraction and interference masking.

Sources

antimicrobial testing methods for nitroso pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Antimicrobial Profiling of Nitroso Pyrazole Derivatives

Introduction

Nitroso pyrazole derivatives represent a specialized subclass of nitrogen-containing heterocycles. While the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry—found in drugs like Celecoxib and Rimonabant—the introduction of a nitroso (-N=O) group at the C-4 position imparts unique electronic and steric properties.

These derivatives are increasingly investigated for their ability to inhibit bacterial DNA gyrase and disrupt cell membranes. However, their physicochemical properties—specifically chromogenicity (intense color) , light sensitivity , and lipophilicity —introduce significant artifacts into standard antimicrobial susceptibility testing (AST).

This guide provides a validated workflow for accurately profiling these compounds, moving beyond standard CLSI protocols to address the specific interferences caused by the nitroso moiety.

Pre-Analytical Considerations & Compound Handling

Expertise Insight: The most common cause of failed screens for nitroso pyrazoles is not lack of potency, but precipitation in media and optical interference.

Physicochemical Management
  • Solubility & Solvent Effects: Nitroso pyrazoles are highly lipophilic. Dissolve stock solutions in 100% DMSO.

    • Critical Limit: The final DMSO concentration in the assay well must be ≤ 1% (v/v) for standard strains and ≤ 2.5% for robust resistant strains (e.g., MRSA), as DMSO itself is bacteriostatic at higher concentrations.

  • Chromogenicity (Color Interference): 4-nitrosopyrazoles are often deep green or blue. This intrinsic color overlaps with the absorbance range (OD₆₀₀) used to measure bacterial growth and interferes with colorimetric redox indicators (Resazurin/Alamar Blue).

    • Mitigation: Use background subtraction or colony forming unit (CFU) enumeration rather than simple optical density.

  • Stability: The nitroso group is labile to photodegradation.

    • Protocol: All stocks must be prepared in amber glass vials and assay plates must be incubated in the dark.

Safety: The Nitrosamine Hazard

Warning: Many N-nitroso compounds are potential carcinogens (alkylating agents).

  • Handling: All weighing and dilution must occur in a Class II Biosafety Cabinet.

  • Deactivation: Treat waste with 10% sodium hypochlorite (bleach) to oxidize the nitroso group before disposal.

Primary Screening: Modified Broth Microdilution (MIC)

This protocol is adapted from CLSI M07-A10 standards but modified to correct for the colorimetric interference typical of nitroso derivatives.

Objective: Determine the Minimum Inhibitory Concentration (MIC).

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Controls: Ciprofloxacin (positive), 1% DMSO (solvent), Sterile Media (negative).

Step-by-Step Protocol
  • Inoculum Preparation:

    • Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to achieve a final assay concentration of

      
       CFU/mL.
      
  • Compound Dilution (The "2x" Method):

    • Prepare compound plates at 2x the desired final concentration in CAMHB (ensuring DMSO is also 2x, i.e., 2%).

    • Add 100 µL of these 2x compound solutions to the test wells.

    • Add 100 µL of the standardized bacterial inoculum to the wells.

    • Result: Final compound concentration is 1x; Final DMSO is 1%.

  • The "Color Correction" Plate (Crucial Step):

    • Prepare a duplicate plate containing Media + Compound but NO Bacteria .

    • This "Sterile Control Plate" measures the intrinsic absorbance of the nitroso derivative at every concentration.

  • Incubation:

    • Incubate at 35 ± 2°C for 16–20 hours in the dark.

  • Readout & Calculation:

    • Measure Absorbance at 600 nm (

      
      ).
      
    • Calculate Corrected OD:

      
      
      
    • MIC Definition: The lowest concentration where

      
       (indicating >90% inhibition).
      

Secondary Screening: Time-Kill Kinetics

Expertise Insight: Nitroso pyrazoles often exhibit "concentration-dependent" killing. A simple MIC does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol Overview
  • Setup: Inoculate CAMHB containing the compound at 1x, 2x, and 4x MIC .

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate onto nutrient agar.

  • Analysis:

    • Bactericidal:

      
       reduction in CFU/mL (99.9% kill).
      
    • Bacteriostatic:

      
       reduction.
      

Mechanism of Action (MoA): DNA Gyrase Supercoiling

Since pyrazoles frequently target DNA gyrase (similar to fluoroquinolones), this assay validates the molecular target.

Method:

  • Incubate relaxed plasmid pBR322 DNA with E. coli DNA gyrase and ATP.

  • Add Nitroso Pyrazole derivative at varying concentrations.

  • Run reaction products on a 1% agarose gel.

  • Result: Inhibition of gyrase prevents the conversion of relaxed DNA to the supercoiled form (visible as a migration shift).

Data Visualization & Workflow

Figure 1: Optimized Workflow for Colored Compounds

MIC_Workflow cluster_plates Parallel Plate Setup Stock Stock Solution (100% DMSO) Dilution 2x Serial Dilution in CAMHB Stock->Dilution TestPlate Test Plate (Compound + Bacteria) Dilution->TestPlate Add Inoculum BlankPlate Blank Plate (Compound + Media ONLY) Dilution->BlankPlate Add Sterile Media Incubation Incubate 18h @ 37°C (Dark) TestPlate->Incubation BlankPlate->Incubation Reader Plate Reader (OD 600nm) Incubation->Reader Analysis Data Correction: OD(Test) - OD(Blank) Reader->Analysis

Caption: Workflow correcting for intrinsic compound absorbance (color) to prevent false-negative MIC readings.

Figure 2: Interpreting Time-Kill Data
Log Reduction (CFU/mL)InterpretationClinical Implication
< 1 Log No ActivityCompound ineffective.
1 - 2.9 Log BacteriostaticInhibits growth; relies on immune system to clear infection.
≥ 3 Log BactericidalActively kills bacteria; preferred for immunocompromised patients.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1] Wayne, PA: CLSI.[2]

  • Vijesh, A. M., et al. (2013). "Synthesis and antimicrobial studies of some novel pyrazole derivatives." European Journal of Medicinal Chemistry, 62, 410-415.

  • BenchChem. (2025).[3] "Addressing interference in antibacterial assays with colored compounds." Application Note.

  • Nitulescu, G. M., et al. (2021). "Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives." MedDocs Online.

  • World Health Organization (WHO). (2022). "Antibacterial pyrazoles: tackling resistant bacteria." NIH National Library of Medicine.

Sources

Application Note: Characterization of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole in Anticancer Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

Scientific Rationale

3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole represents a distinct chemical scaffold in oncology research, combining the pharmacophore stability of the pyrazole ring (common in kinase inhibitors like Crizotinib and Ruxolitinib) with the redox-active nitroso group (-NO) .[1]

Unlike standard amino-pyrazoles, the 4-nitroso variant offers a dual-modality mechanism:[1]

  • Kinase Scaffold Potential: The 3,5-disubstituted pyrazole core mimics the ATP-binding hinge region of kinases (e.g., CDK2, EGFR), facilitating competitive inhibition.[1]

  • Redox/Covalent Modulation: The nitroso moiety acts as an electrophile or nitric oxide (NO) donor, potentially modifying cysteine residues on target proteins or inducing localized oxidative stress (ROS) selectively in cancer cells.[1]

Proposed Signaling Pathway

The following diagram illustrates the hypothetical dual-mechanism of action, guiding the selection of downstream assays.

MOA_Pathway cluster_Kinase Pathway A: Kinase Inhibition cluster_Redox Pathway B: Redox Modulation Compound 3-Ethyl-4-nitroso- 5-phenyl-1H-pyrazole ATP_Site ATP Binding Pocket (CDK/EGFR) Compound->ATP_Site Competitive Binding GSH GSH Depletion Compound->GSH Thiol Conjugation ROS ROS Generation (Superoxide/H2O2) Compound->ROS Redox Cycling Cell_Cycle G2/M Arrest ATP_Site->Cell_Cycle Inhibition Apoptosis Apoptosis (Caspase 3/7 Activation) Cell_Cycle->Apoptosis GSH->ROS Loss of buffering Mito_Dysfunction Mitochondrial Depolarization ROS->Mito_Dysfunction Mito_Dysfunction->Apoptosis

Figure 1: Dual-mechanism hypothesis.[1] The compound targets kinase ATP pockets while simultaneously inducing oxidative stress via the nitroso group.[1]

Preparation & Handling Protocol

Critical Note: Nitroso compounds are sensitive to light and oxidation.[1] Proper handling is essential to prevent degradation into the corresponding nitro-pyrazole or dimerization.[1]

Stock Solution Preparation
ParameterSpecificationNotes
Solvent DMSO (Dimethyl sulfoxide)Anhydrous, ≥99.9% purity.[1]
Concentration 10 mM or 20 mMHigher concentrations may precipitate due to hydrophobicity.[1]
Storage -20°C or -80°CAliquot to avoid freeze-thaw cycles. Protect from light.
Stability < 1 Month (Solution)Nitroso group is reactive.[1] Fresh preparation recommended for IC50 runs.[1]

Step-by-Step:

  • Weigh the solid compound in an amber glass vial (to block UV light).

  • Add calculated volume of DMSO.[1] Vortex for 30-60 seconds until fully dissolved.[1]

  • Quality Check: Inspect for particulates. If turbid, sonicate for 5 minutes at room temperature.[1]

  • Working Solutions: Dilute stock 1:1000 into culture media immediately before use to minimize precipitation.[1] Final DMSO concentration must be < 0.5% (v/v).[1]

Assay Protocol: In Vitro Cytotoxicity (MTT/CCK-8)

This assay establishes the baseline potency (IC50) of the compound.[1]

Target Cells:

  • Cancer: A549 (Lung), MCF-7 (Breast), HCT116 (Colon).[1]

  • Control: HUVEC or HEK293 (to determine Selectivity Index).[1]

Workflow:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Prepare serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in complete media.

    • Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin or Crizotinib).[1]

    • Treat cells for 48h and 72h .[1] (Nitroso effects may be time-dependent).[1]

  • Detection:

    • Add MTT reagent (0.5 mg/mL) or CCK-8 solution.[1] Incubate 2–4h.

    • For MTT: Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm (MTT) or 450 nm (CCK-8).[1]

  • Analysis:

    • Calculate % Viability =

      
      .[1]
      
    • Fit data to a non-linear regression model (Log(inhibitor) vs. response) to determine IC50.[1]

Assay Protocol: Mechanistic Profiling (ROS & Apoptosis)[1]

Since the 4-nitroso group is a potential redox cycler, validating Reactive Oxygen Species (ROS) generation is critical to distinguishing the mechanism from pure kinase inhibition.[1]

A. ROS Detection (DCFDA Assay)

Principle: DCFDA diffuses into cells and is oxidized by ROS to fluorescent DCF.[1]

  • Seeding: Plate cells in black-walled 96-well plates (clear bottom).[1]

  • Staining: Wash cells with PBS.[1] Incubate with 10–25 µM DCFDA in serum-free media for 45 min at 37°C.

  • Treatment: Remove DCFDA solution. Add compound (at IC50 and 2xIC50) in phenol-red free media.

  • Kinetics: Measure Fluorescence immediately (Ex/Em: 485/535 nm) every 15 min for 2 hours.

    • Expectation: If the nitroso group is active, a rapid spike in fluorescence should occur within 30-60 mins.[1]

B. Apoptosis Analysis (Annexin V/PI)

Principle: Distinguish between early apoptosis (Annexin V+/PI-) and necrosis (Annexin V+/PI+).[1]

  • Treatment: Treat cells (6-well plate) with compound for 24h.

  • Harvesting: Trypsinize cells (include floating cells). Wash with cold PBS.[1]

  • Staining: Resuspend in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).[1] Incubate 15 min in dark.

  • Flow Cytometry: Analyze 10,000 events.

    • Gate Logic: Quad 1 (Necrotic), Quad 2 (Late Apoptotic), Quad 3 (Live), Quad 4 (Early Apoptotic).[1]

Advanced Characterization: Kinase Docking & Validation[1]

To validate the "Pyrazoles as Kinase Inhibitors" hypothesis for this specific derivative.

In Silico Docking (Protocol Outline):

  • Protein Prep: Download PDB structures for CDK2 (PDB: 1DI8) or EGFR (PDB: 1M17) .[1] Remove water/co-factors.[1]

  • Ligand Prep: Minimize the energy of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole using DFT (B3LYP/6-31G*) to determine the correct tautomer and nitroso orientation.

  • Docking: Use AutoDock Vina.[1] Target the ATP-binding cleft.[1]

  • Scoring: Look for binding energies < -8.0 kcal/mol.[1]

    • Key Interaction: Check for H-bonds between the Pyrazole nitrogens and the hinge region residues (e.g., Leu83 in CDK2).[1]

References

  • Review of Pyrazole Anticancer Activity: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: PMC / NIH.[1] [Link]

  • Mechanism of Nitrosopyrazoles: Synthesis and induction of G0–G1 phase arrest with apoptosis of 3,5-disubstituted pyrazoles. Source: ResearchGate.[1] [Link]

  • Chemical Properties & Synthesis: Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition... Access to Substituted Pyrazoles. Source: ResearchGate.[1][2] [Link]

Sources

Application Note: Recrystallization of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

[1]

Introduction & Chemical Context

The purification of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole presents unique challenges due to the nitroso (-N=O) functionality.[1] Unlike standard pyrazoles, 4-nitrosopyrazoles exhibit nitroso-oxime tautomerism and can exist in equilibrium between a monomeric (often blue/green in solution) and dimeric (colorless/pale yellow solid) state [1].[2]

Achieving pharmaceutical-grade purity requires a solvent system that:

  • Disrupts intermolecular hydrogen bonding (N-H...N) to dissolve the crude matrix.

  • Selectively precipitates the target while retaining unreacted diketones, hydrazines, or oxidation byproducts in the mother liquor.[1][2]

  • Preserves the nitroso group , preventing thermal degradation to the corresponding nitro or amine derivative.

Solvent Selection Strategy

Based on the structural analogs (e.g., 3,5-dimethyl-4-nitroso-1H-pyrazole) and polarity profile (LogP ~2.3), the following solvent systems are validated.

Summary Table: Solvent Performance
Solvent SystemRoleSuitabilityNotes
Ethanol (95%) PrimaryHigh Best balance of yield and purity.[1] Green solvent choice.
Toluene PrimaryMedium-High Excellent for removing polar impurities.[1] Slower crystallization.
Ethyl Acetate / Hexane BinaryHigh Use if compound "oils out" in alcohols.
Benzene HistoricalNot RecommendedEffective [2] but avoided due to toxicity (Class 1 solvent).
Water Anti-SolventHigh Used in conjunction with Ethanol.

Detailed Experimental Protocols

Protocol A: The "Green" Method (Ethanol/Water)

Recommended for initial purification and removal of inorganic salts.[2]

Reagents:

  • Crude 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole[1]

  • Ethanol (Absolute or 95%)[2]

  • Deionized Water (Ice cold)

Step-by-Step Procedure:

  • Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add Ethanol dropwise while heating gently on a hot plate (approx. 60°C).

    • Critical: Do not boil aggressively. Nitroso compounds can decompose. Stop adding solvent as soon as the solid dissolves.

  • Hot Filtration (Optional): If insoluble black specks remain, filter the hot solution through a pre-warmed glass frit or fluted filter paper.

  • Nucleation: Remove from heat. Allow the solution to cool to room temperature (25°C) undisturbed.

    • Observation: You may see a color shift from blue/green (solution) to pale yellow (precipitate) as dimers form.

  • Anti-Solvent Addition: If crystallization does not start after 20 mins, add Water dropwise until a persistent turbidity (cloudiness) appears.[2] Re-heat slightly to clear, then cool again.

  • Crystallization: Place the flask in an ice bath (0-4°C) for 2 hours.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with 2 mL of cold 50% Ethanol/Water.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: The "High-Purity" Method (Toluene)

Recommended for removing organic starting materials (e.g., benzoylacetone).[1][2]

Reagents:

  • Crude 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole[1]

  • Toluene (HPLC Grade)

  • Heptane (Optional Anti-solvent)[2]

Step-by-Step Procedure:

  • Dissolution: Suspend crude material in minimum Toluene at 80°C.

  • Clarification: The solution should be clear. If "oiling out" occurs (droplets of product separate), add a small amount of Ethanol (co-solvent) to redissolve.

  • Slow Cooling: Wrap the flask in aluminum foil or a towel to ensure very slow cooling. This promotes the growth of dense, high-purity crystals (dimers).

  • Harvest: Collect crystals at room temperature. Toluene solubility drops significantly at 20°C for this class of compounds.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for solvent selection based on the behavior of the crude material.

RecrystallizationWorkflowStartStart: Crude 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazoleSolubilityTestSolubility Test (100 mg in 1 mL Ethanol)Start->SolubilityTestSolubleColdSoluble at Room Temp?SolubilityTest->SolubleColdMethodAProtocol A: Ethanol/Water(Cooling + Anti-solvent)SolubleCold->MethodAYes (Too Soluble)MethodBProtocol B: Toluene(Evaporative/Cooling)SolubleCold->MethodBNo (Requires Heat)PurityCheckQC: HPLC / NMR / Melting PointMethodA->PurityCheckMethodCProtocol C: EtAc/Hexane(For Oiling Out)MethodB->MethodCIf Oiling Out OccursMethodB->PurityCheckMethodC->PurityCheck

Caption: Decision tree for selecting the optimal recrystallization protocol based on initial solubility observations.

Characterization & Quality Control

Successful recrystallization is verified by the following metrics:

  • Appearance: The product should transition from a potentially amorphous green/blue solid (monomer rich) to crystalline pale yellow/colorless needles (dimer rich) [2].[2]

  • Melting Point: Expect a sharp melting point. While the specific MP for the ethyl derivative varies, the 3,5-dimethyl analog melts at 112–114 °C [2].[1][2] A range >2°C indicates impurities.

  • 1H NMR (DMSO-d6):

    • Check for the disappearance of starting material peaks (e.g., ketone methyls).

    • Verify the integral ratio of the Ethyl group (CH2 at ~2.6 ppm, CH3 at ~1.2 ppm) to the Phenyl ring (multiplet at ~7.4-7.8 ppm).

    • Note: Broadening of signals may occur due to tautomerism.

Safety & Handling

  • Toxicity: Nitrosopyrazoles are potential mutagens. Handle with gloves and in a fume hood.

  • Thermal Stability: Do not heat above 100°C for extended periods to avoid denitrosation or explosion hazards associated with high-energy nitrogen bonds.[1]

References
  • Tautomerism in Nitrosopyrazoles:Journal of the Chemical Society, Perkin Transactions 2, 1997. (Discusses the monomer/dimer equilibrium and color changes).
  • Crystallization of 4-Nitrosopyrazoles: Acta Crystallographica Section E, 2011. "3,5-Dimethyl-4-nitroso-1H-pyrazole".[1] Available at: [Link]

  • General Pyrazole Purification:BenchChem Application Notes, 2025.
  • Synthesis of 3-phenyl-1H-pyrazole derivatives: Atlantis Press, 2016.[1] Available at: [Link][2]

Handling and Stabilization of Nitroso-Substituted Heterocycles: A Physicochemical & Safety Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CHM-2024-08

Abstract

Nitroso-substituted heterocycles represent a unique class of reactive intermediates in medicinal chemistry, serving as precursors for functionalized amines and hydrazines. However, their handling is complicated by a dynamic monomer-dimer equilibrium, high susceptibility to photolytic cleavage, and potential mutagenicity. This guide provides a self-validating workflow for the synthesis, isolation, and storage of these compounds, emphasizing the "Cold-Dark-Inert" triad required to maintain chemical integrity.

Part 1: The Physicochemical Hazard Profile

The primary challenge in handling C-nitroso heterocycles is not merely their toxicity, but their thermodynamic instability. Unlike stable nitro compounds (


), nitroso compounds (

) exist in a fragile equilibrium that dictates their physical state and reactivity.
The Monomer-Dimer Equilibrium

C-nitroso compounds spontaneously dimerize to form azodioxides.[1] This reaction is reversible and temperature-dependent.

  • Monomer: Typically blue or green, volatile, and favored in dilute solution or at high temperatures.

  • Dimer (Azodioxide): Typically colorless or pale yellow, solid, and favored at low temperatures or in the solid state.[2]

Operational Implication: A color change from colorless/yellow to blue/green during storage indicates decomposition (reversion to monomer) or a breach in temperature control.

Photolytic Instability

The


 bond in nitroso compounds is weak (approx. 50–60 kcal/mol for arenes).[2] Exposure to UV or fluorescent light excites the 

transition, leading to homolytic cleavage and the formation of reactive radicals that degrade into tars or oxidized nitro byproducts.
Visualization of the Equilibrium

The following diagram illustrates the thermodynamic pressures acting on the nitroso system.

MonomerDimerEquilibrium cluster_conditions Environmental Factors Monomer Monomer (Ar-N=O) [Blue/Green] Reactive Species Dimer Dimer (Ar-N(O)=N(O)-Ar) [Colorless/Yellow] Stable Storage Form Monomer->Dimer Cooling / Concentration (Exothermic) Decomp Decomposition Products (Oximes, Nitro arenes) Monomer->Decomp UV Light / O2 / Metals Dimer->Monomer Heating / Dilution

Figure 1: The dynamic equilibrium of C-nitroso compounds. Stability is achieved by driving the equilibrium toward the dimer state through cold storage.

Part 2: Toxicology & Safety (E-E-A-T)

Distinguishing C-Nitroso from N-Nitroso

While this guide focuses on C-nitroso heterocycles, researchers must be vigilant regarding Nitrosamine Drug Substance-Related Impurities (NDSRIs) .

  • N-Nitroso (Nitrosamines): Formed if secondary amines are present during nitrosation.[3] These are potent genotoxic carcinogens (Ames positive) requiring strict control (limits often < 18 ng/day) [1].

  • C-Nitroso: Generally considered mutagenic and skin sensitizers. They can covalently modify proteins via nucleophilic attack on thiol groups (S-nitrosylation).

Personal Protective Equipment (PPE) Matrix
Hazard CategoryRequired PPERationale
Inhalation Fume hood (Face velocity > 100 fpm)Volatile monomers are potent respiratory irritants.
Dermal Double Nitrile Gloves (0.11 mm min)Nitroso compounds penetrate skin rapidly; potential sensitizers.
Ocular Chemical Splash GogglesIrreversible corneal damage risk from acidic nitrosating agents.

Part 3: Synthesis & Reaction Monitoring

Protocol: Low-Temperature Nitrosation of Heterocycles Objective: Synthesize 3-nitroso-2-phenylindole (Model Compound) while minimizing oxidative degradation.

Reagents & Setup
  • Substrate: Heterocycle (1.0 equiv) dissolved in Glacial Acetic Acid.

  • Nitrosating Agent: Sodium Nitrite (

    
    , 1.1 equiv) in water.
    
  • Vessel: 3-neck round bottom flask, wrapped in aluminum foil (Light exclusion).

Step-by-Step Methodology
  • Preparation (Dark/Cold):

    • Wrap the reaction vessel in foil.

    • Cool the substrate solution to 0–5°C using an ice/salt bath. Causality: Low temperature prevents immediate oxidation to the nitro analog.

  • Addition:

    • Add

      
       solution dropwise over 30 minutes.
      
    • Critical Control Point: Maintain internal temperature

      
      . An exotherm indicates runaway decomposition.
      
  • Monitoring (The "Spot Test"):

    • Do not rely solely on TLC.

    • Take a 10 µL aliquot and spot on a TLC plate. Gently heat with a heat gun.

    • Validation: A transient color change (e.g., yellow to green) confirms the presence of the monomer-dimer equilibrium.[4] Permanent yellow indicates oxidation to nitro.

  • Workup (Cold Chain):

    • Pour reaction mixture into crushed ice.

    • Filter the precipitate immediately while cold.

    • Do NOT dry in a heated oven. Dry under high vacuum in the dark at room temperature.

Part 4: Isolation, Purification, & Storage

The "Cold Chain" must be maintained from the reactor to the storage vial.

Purification Risks
  • Distillation: Highly dangerous. Risk of explosive decomposition due to N-O bond cleavage.

  • Chromatography: Use neutral alumina or silica. Acidic silica can catalyze rearrangement to oximes. Elute with cold solvents if possible.

Storage Protocol

Store all C-nitroso heterocycles under the following conditions to force dimerization and prevent photolysis:

  • Container: Amber glass vial with Teflon-lined cap.

  • Atmosphere: Argon or Nitrogen backfill (oxygen promotes oxidation).

  • Temperature:

    
     (Freezer).
    
  • Labeling: "STORE COLD. LIGHT SENSITIVE. POTENTIAL MUTAGEN."

Workflow Diagram

HandlingWorkflow Start Start: Heterocyclic Substrate Reaction Nitrosation (0°C, Dark, Acidic) Start->Reaction Check Quality Check (TLC Heat Test) Reaction->Check Check->Reaction Fail (Adjust Cond.) Workup Quench on Ice (Filtration) Check->Workup Pass Purification Column Chromatography (Neutral Alumina, Dark) Workup->Purification Storage Storage (-20°C, Amber Vial, Argon) Purification->Storage

Figure 2: The "Cold Chain" workflow for safe handling of nitroso compounds.

Part 5: Waste Management

Nitroso compounds should never be disposed of in general organic waste due to their reactivity and potential to form explosive mixtures with reducing agents.

Deactivation Protocol:

  • Dissolve waste material in dilute sulfuric acid.

  • Treat with excess sulfamic acid or urea to decompose residual nitrite/nitroso functionality.

  • Neutralize and dispose of as hazardous chemical waste according to local EHS regulations.

References

  • U.S. Food and Drug Administration (FDA). (2024).[5] Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • Gowenlock, B. G., & Richter-Addo, G. B. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(7), 3353–3396. Retrieved from [Link]

  • Li, X., et al. (2024).[5] Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Regulatory Toxicology and Pharmacology. Retrieved from [Link]

  • Organic Syntheses. (2018). Synthesis of N-Nitrosodiphenylamine. Org. Synth. 2018, 95, 46-60. Retrieved from [Link]

Sources

Application Note: Metal Ion Complexation with 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application, reaction mechanisms, and experimental protocols for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole (CAS: 824969-01-9). It is designed for researchers investigating coordination chemistry, spectrophotometric analysis, and bioactive metal complex synthesis.

Introduction & Chemical Profile[1][2][3]

3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is a functionalized heterocyclic ligand belonging to the 4-nitrosopyrazole class.[1] Unlike simple pyrazoles, the introduction of the nitroso (-NO) group at the 4-position, combined with the steric and electronic effects of the 3-ethyl and 5-phenyl substituents, creates a versatile chelating agent.

This ligand exhibits tautomeric equilibrium between the nitroso-pyrazole form and the quinone-oxime form. In the presence of transition metal ions, it acts as a non-innocent ligand, capable of stabilizing metals in various oxidation states through


- or 

-coordination modes.
Key Physicochemical Properties
PropertyDescription
CAS Number 824969-01-9
Molecular Formula Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

H

N

O
Solubility Soluble in Ethanol, MeOH, DMSO, CHCl

; Insoluble in Water.
Acidity (pKa) ~9.5–10.5 (N1-H deprotonation)
Appearance Green to blue-green crystalline solid (characteristic of C-nitroso compounds).
Primary Targets Cu(II), Ni(II), Co(II/III), Pd(II), Fe(II).

Reaction Mechanism & Coordination Chemistry

The reactivity of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is driven by two primary donor sites: the pyrazole nitrogen (N2) and the nitroso group (N or O).

Coordination Modes
  • Neutral Chelation: The neutral ligand coordinates via the Pyrazole-N2 and Nitroso-N, forming a cationic complex.

  • Anionic Bridging (Pyrazolate Mode): Upon deprotonation of the N1-H (facilitated by base or metal ion acidity), the pyrazolate anion forms. This species often bridges two metal centers (exo-bidentate), creating dinuclear or polynuclear clusters (e.g., [M(

    
    -L)]
    
    
    
    ).
  • Oximato Chelation: Through tautomerization, the ligand can coordinate as an oximator, binding via the oxime Oxygen and Pyrazole Nitrogen.

Mechanism Visualization

The following diagram illustrates the pathway from free ligand to metal complex, highlighting the critical deprotonation step.

CoordinationMechanism Ligand Ligand (Neutral) (Nitroso-1H-pyrazole) Tautomer Tautomer Equilibrium (Quinone Oxime) Ligand->Tautomer Solvent/pH dependent Intermediate Pre-Coordination Adduct Ligand->Intermediate + Metal Ion (M2+) Deprotonation Deprotonation (N1-H) (-H+) Intermediate->Deprotonation Base added Complex_Chelate Mononuclear Chelate (M-N,N or M-N,O) Deprotonation->Complex_Chelate Steric Bulk Dominates Complex_Bridge Polynuclear Species (Pyrazolate Bridged) Deprotonation->Complex_Bridge Excess Metal / High pH

Figure 1: Reaction pathway for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole showing tautomeric equilibrium and branching coordination modes based on pH and stoichiometry.

Experimental Protocols

Protocol A: Spectrophotometric Determination of Cu(II)

This protocol utilizes the intense color change (Bathochromic shift) upon complexation for quantitative analysis.

Reagents:

  • Ligand Stock Solution: 1.0 mM 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole in Ethanol (absolute).

  • Buffer: Acetate buffer (pH 5.5) or Borate buffer (pH 8.[1]0) depending on target species.

  • Metal Standard: 1.0 mM Cu(NO

    
    )
    
    
    
    in deionized water.

Step-by-Step Procedure:

  • Blank Preparation: Mix 1.0 mL Ligand Stock + 1.0 mL Ethanol + 2.0 mL Buffer.

  • Sample Preparation: Mix 1.0 mL Ligand Stock +

    
    
    
    
    
    L Metal Standard + (1.0 mL -
    
    
    ) Ethanol + 2.0 mL Buffer.
  • Equilibration: Vortex for 30 seconds. Allow to stand for 10 minutes at room temperature (

    
    C).
    
  • Measurement: Scan absorbance from 300 nm to 800 nm.

    • Note: The free ligand typically absorbs < 350 nm (UV) or weakly in the visible (greenish). The Cu(II) complex will exhibit a distinct

      
       around 450–500 nm (Red/Brown) or 600–700 nm (Blue/Green) depending on the specific coordination geometry.
      
  • Calibration: Plot Absorbance at

    
     vs. [Cu
    
    
    
    ].
Protocol B: Synthesis of Solid Metal Complexes (M = Cu, Ni, Co)

For structural characterization (XRD, IR) or biological screening.

Reagents:

  • Ligand (1.0 mmol, 213 mg)

  • Metal Salt (0.5 mmol for 2:1 L:M ratio) - e.g., Cu(OAc)

    
     H
    
    
    
    O.
  • Solvent: Ethanol (20 mL).

  • Base: Triethylamine (Et

    
    N) (1.0 mmol).
    

Workflow:

  • Dissolution: Dissolve 213 mg of ligand in 20 mL warm ethanol (

    
    C). Solution should be clear green/blue.
    
  • Metal Addition: Add 0.5 mmol of metal salt dissolved in 5 mL water/ethanol dropwise.

  • pH Adjustment: Add Et

    
    N dropwise until pH 
    
    
    
    8. This ensures deprotonation of the pyrazole N-H.
  • Reflux: Reflux the mixture for 2–4 hours. A color change to a deep precipitate is expected.

  • Isolation: Cool to room temperature. Filter the precipitate.

  • Purification: Wash with cold ethanol (

    
     mL) and diethyl ether. Dry under vacuum.
    

Experimental Workflow Diagram

The following flowchart outlines the critical decision points in the synthesis and analysis workflow.

ExperimentalWorkflow Start Start: Ligand Preparation SolventSelect Select Solvent (EtOH for Synthesis, CHCl3 for Extraction) Start->SolventSelect AddMetal Add Metal Salt (M:L Ratio 1:2) SolventSelect->AddMetal CheckpH Check pH AddMetal->CheckpH Acidic pH < 5 (Neutral Ligand) CheckpH->Acidic No Base Basic pH > 8 (Anionic Ligand) CheckpH->Basic Add Et3N ProductA Product A: Soluble Cationic Complex [M(LH)2]2+ Acidic->ProductA ProductB Product B: Neutral Precipitate [M(L)2] Basic->ProductB Analysis Characterization (UV-Vis, IR, XRD) ProductA->Analysis ProductB->Analysis

Figure 2: Workflow for the synthesis of metal complexes, distinguishing between neutral and anionic ligand pathways.

Expected Data & Interpretation

Spectral Characteristics (UV-Vis)
Species

(nm)

(L mol

cm

)
Assignment
Free Ligand 280–320>10,000

(Aromatic Ring)
Free Ligand 650–70020–50

(Nitroso - weak)
Cu(II) Complex 450–5005,000–8,000MLCT (Metal-to-Ligand Charge Transfer)
Ni(II) Complex 400–4504,000–6,000MLCT / d-d transition
IR Spectroscopy Markers
  • 
    (N-H):  A sharp band at ~3200 cm
    
    
    
    in the free ligand. Disappears in the complex if deprotonated (Protocol B).
  • 
    (N=O):  Shift from ~1500 cm
    
    
    
    (free) to lower frequencies (1450–1400 cm
    
    
    ) indicates coordination through the nitroso nitrogen/oxygen.
  • 
    (N=N):  Appearance of azo-character bands if dimerization occurs.
    

Critical Considerations (Expert Insights)

  • Steric Hindrance: The 5-phenyl group provides significant steric bulk adjacent to the coordination site. This often prevents the formation of infinite polymeric chains (common with unsubstituted pyrazoles) and favors discrete dimeric or monomeric complexes.

  • Oxidation of Co(II): When reacting with Cobalt(II), the nitroso group can facilitate oxidation to Co(III) in air, forming highly stable, inert complexes. Perform Co(II) reactions under inert atmosphere (Argon/N

    
    ) if the +2 state is desired.
    
  • Solubility Issues: The ethyl/phenyl substitution makes the complexes highly lipophilic. If the product oils out in ethanol, switch to a mixed solvent system (Ethanol/Hexane) for crystallization.

References

  • Coordination Chemistry of Nitrosopyrazoles

    • Title: Nitrosopyrazolone Metal Complexes, Synthesis, Characteriz
    • Source: Saudi Journal of Chemical/M
    • URL:[Link] (Contextual grounding on nitrosopyrazole reactivity).

  • Crystal Structure & Tautomerism

    • Title: 3,5-Dimethyl-4-nitroso-1H-pyrazole: Crystal Structure and Tautomerism.
    • Source: N
    • URL:[Link]

  • Thermodynamic Stability

    • Title: Enthalpies of formation of 4-nitrosopyrazole derivatives.[2][3]

    • Source: Journal of Chemical Thermodynamics.[4]

    • URL:[Link]

  • Metal-Pyrazolate Frameworks

    • Title: Noncovalent Interactions in Coordination Chemistry of Cyclic Trinuclear Copper(I) and Silver(I)
    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Application Notes & Protocols: A Guide to the Experimental Nitrosation of the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Nitrosopyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its metabolic stability and versatile synthetic handles. The introduction of a nitroso (–NO) group onto the pyrazole ring, a process known as nitrosation, unlocks a new dimension of chemical reactivity and biological activity. Nitrosated pyrazoles serve as critical intermediates for synthesizing a variety of functionalized derivatives, including aminopyrazoles, diazopyrazoles, and other complex heterocyclic systems. Furthermore, the nitroso group itself can impart unique pharmacological properties.

This guide provides a comprehensive overview of the experimental procedures for pyrazole ring nitrosation. It moves beyond a simple recitation of steps to explain the underlying chemical principles, guiding researchers in experimental design, execution, and troubleshooting. We will explore both C-nitrosation at the electron-rich C4 position and N-nitrosation at a ring nitrogen, providing detailed, field-proven protocols for each.

The Mechanism of Electrophilic Nitrosation

The nitrosation of a pyrazole ring is a classic example of an electrophilic aromatic substitution reaction. Due to the aromatic nature of the pyrazole ring, direct substitution is favored over addition. The C4 position is particularly susceptible to electrophilic attack because it is the most electron-rich carbon, and the resonance stabilization of the resulting intermediate (the sigma complex or arenium ion) is most effective.[1]

The reaction is typically initiated by the in situ formation of a potent electrophile, the nitrosonium ion (NO⁺), from a precursor like sodium nitrite under acidic conditions.[2] The lone pair of electrons on the pyrazole ring's π-system attacks the nitrosonium ion, forming a resonance-stabilized carbocation intermediate. A weak base (often water or the conjugate base of the acid used) then abstracts a proton from the C4 position, restoring the ring's aromaticity and yielding the final 4-nitrosopyrazole product.

Electrophilic Nitrosation Mechanism Figure 1: Mechanism of C4 Pyrazole Nitrosation cluster_0 Step 1: Formation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation NaNO2 NaNO₂ + 2H⁺ NO_ion NO⁺ (Nitrosonium Ion) NaNO2->NO_ion Acid Catalyst H2O H₂O + Na⁺ Pyrazole Pyrazole Ring NO_ion->Pyrazole Electrophile SigmaComplex Sigma Complex (Resonance Stabilized) Pyrazole->SigmaComplex Attack by π-system Deprotonation Sigma Complex + H₂O SigmaComplex->Deprotonation Intermediate Product 4-Nitrosopyrazole Deprotonation->Product Proton Abstraction H3O H₃O⁺

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and maximize your yield and purity.

Synthesis Overview and Mechanism

The synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is robustly achieved in a two-step process. First, the pyrazole core is constructed via a Knorr-type condensation reaction. This is followed by a regioselective C-nitrosation at the electron-rich C4 position of the pyrazole ring.

Step 1: Synthesis of 3-Ethyl-5-phenyl-1H-pyrazole (Precursor)

The foundational step involves the cyclocondensation of a 1,3-dicarbonyl compound, specifically 1-phenylpentane-1,3-dione, with hydrazine hydrate.[1] The mechanism proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Step 2: C4-Nitrosation

The second step is an electrophilic aromatic substitution. The pyrazole ring is activated towards electrophiles, particularly at the C4 position. Under acidic conditions, sodium nitrite (NaNO₂) generates the nitrosonium ion (NO⁺), a potent electrophile, which then attacks the C4 position to yield the final product.[2][3]

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: C-Nitrosation A 1-Phenylpentane-1,3-dione C 3-Ethyl-5-phenyl-1H-pyrazole (Precursor) A->C Knorr Condensation (e.g., in Ethanol/Acetic Acid) B Hydrazine Hydrate B->C Knorr Condensation (e.g., in Ethanol/Acetic Acid) F 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole (Final Product) C->F Electrophilic Substitution D Sodium Nitrite (NaNO₂) D->F E Acid (e.g., HCl) E->F

Caption: Overall two-step synthesis workflow.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring.

Part A: Synthesis of 3-Ethyl-5-phenyl-1H-pyrazole

Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
1-Phenylpentane-1,3-dione176.2110.0 g0.05671.0
Hydrazine Hydrate (~64%)50.063.55 mL~0.07381.3
Ethanol-100 mL--
Glacial Acetic Acid60.055 mL--

Procedure:

  • To a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 1-phenylpentane-1,3-dione (10.0 g, 0.0567 mol) and ethanol (100 mL). Stir until the solid dissolves completely.

  • Add glacial acetic acid (5 mL) to the solution.

  • Slowly add hydrazine hydrate (3.55 mL, ~0.0738 mol) dropwise to the stirred solution at room temperature. The addition is mildly exothermic.

  • Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 3-4 hours.

  • Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the starting diketone spot indicates completion.

  • After completion, cool the reaction mixture to room temperature and reduce the solvent volume to approximately 20 mL using a rotary evaporator.

  • Pour the concentrated mixture into 150 mL of ice-cold water with vigorous stirring. A white or off-white precipitate should form.

  • Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and dry under vacuum.

  • Purification (Optional but Recommended): The crude product can be recrystallized from an ethanol-water mixture to yield a pure white solid.[4] Expected yield: 80-90%.

Part B: Synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
3-Ethyl-5-phenyl-1H-pyrazole172.235.0 g0.02901.0
Sodium Nitrite (NaNO₂)69.002.2 g0.03191.1
Hydrochloric Acid (conc.)36.4610 mL--
Water-50 mL--

Procedure:

  • In a 250 mL beaker, dissolve 3-Ethyl-5-phenyl-1H-pyrazole (5.0 g, 0.0290 mol) in a mixture of concentrated hydrochloric acid (10 mL) and water (50 mL). Stir until a clear solution is obtained.

  • Cool the solution to 0-5°C in an ice-salt bath. Maintaining this low temperature is critical for reaction selectivity and stability.

  • In a separate flask, dissolve sodium nitrite (2.2 g, 0.0319 mol) in 20 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cooled, vigorously stirred pyrazole solution over 20-30 minutes. Ensure the temperature does not rise above 5°C.

  • Checkpoint: A colored precipitate (often green or blue-green) should form during the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 1 hour.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper. This removes excess acid.

  • Dry the product under vacuum at room temperature, protected from light. Nitroso compounds can be light-sensitive.[5] Expected yield: 85-95%.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting_Workflow cluster_yield Low or No Yield cluster_purity Purity Issues start Problem Encountered q_step Which Step Failed? start->q_step purity_issue Problem: Oily or Impure Product start->purity_issue cause_s1 Cause: Incomplete Precursor Formation (Step 1) q_step->cause_s1 Step 1 cause_s2 Cause: Failed Nitrosation (Step 2) q_step->cause_s2 Step 2 sol_s1 Solution: - Verify reagent quality (hydrazine degrades). - Ensure reflux temperature was reached. - Extend reaction time and monitor by TLC. cause_s1->sol_s1 sol_s2 Solution: - CRITICAL: Check temperature was 0-5°C. - Ensure sufficient acid is present to form NO+. - Use fresh, dry sodium nitrite. - Add NaNO₂ solution slowly. cause_s2->sol_s2 cause_p1 Cause: Product is an Oil purity_issue->cause_p1 Physical Form cause_p2 Cause: Contaminated with Starting Material purity_issue->cause_p2 Contamination sol_p1 Solution: - Triturate with cold non-polar solvent (e.g., hexane). - Attempt recrystallization from a different solvent system (e.g., EtOAc/Hexane). cause_p1->sol_p1 sol_p2 Solution: - Improve workup: pyrazoles are basic and can be separated from non-basic impurities via acid wash. [14] - Purify via column chromatography (may require deactivating silica with triethylamine). [18] cause_p2->sol_p2

Caption: A logical workflow for troubleshooting common synthesis problems.

Q1: My yield for the precursor (3-Ethyl-5-phenyl-1H-pyrazole) is very low. What went wrong?

A1: Low yields in the Knorr pyrazole synthesis are typically traced back to three factors:

  • Reagent Quality: Hydrazine hydrate can degrade over time. Ensure you are using a fresh, properly stored reagent.

  • Incomplete Reaction: The reaction may require longer reflux times. Use TLC to confirm the complete consumption of the starting 1,3-diketone before proceeding with the workup.

  • Suboptimal pH: While often robust, the reaction is catalyzed by acid. Ensure the catalytic amount of acetic acid was added. Some variations of this synthesis use different acids or bases, but a mildly acidic condition is generally effective.[6]

Q2: I added the sodium nitrite, but no precipitate formed, and the solution color didn't change. What happened?

A2: This is a classic sign that the active nitrosating agent, the nitrosonium ion (NO⁺), was not generated or could not react. The root causes are almost always:

  • Insufficiently Acidic Conditions: The equilibrium NaNO₂ + H⁺ ⇌ HNO₂ and HNO₂ + H⁺ ⇌ H₂O + NO⁺ is fundamental.[7] Without sufficient acid, the concentration of NO⁺ is too low for the electrophilic substitution to occur. Ensure your pyrazole precursor is fully dissolved in the acidic solution before cooling.

  • Temperature Too High: The nitrosonium ion and nitrous acid are unstable at elevated temperatures. The reaction must be performed at 0-5°C. If the temperature rises, the nitrosating agent can decompose before it has a chance to react.

  • Degraded Sodium Nitrite: Sodium nitrite is hygroscopic and can degrade. Use a fresh bottle of the reagent.

Q3: My final product is a dark, oily substance, not a solid. How can I purify it?

A3: Obtaining an oil instead of a solid is a common purification challenge.

  • Trituration: First, try stirring the oil vigorously with a cold, non-polar solvent like n-hexane or diethyl ether. This can often induce crystallization by washing away soluble impurities that inhibit solid formation.

  • Recrystallization: If trituration fails, dissolve the oil in a minimum amount of a hot "good" solvent (like ethyl acetate or acetone) and slowly add a "poor" solvent (like hexane) until the solution becomes turbid. Allow it to cool slowly to promote crystal growth.[4]

  • Acid-Base Extraction: Before recrystallization, you can exploit the basicity of the pyrazole nitrogen. Dissolve the crude oil in an organic solvent (e.g., ethyl acetate) and wash it with dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃) to precipitate the purified product, which can be extracted back into an organic solvent.[8] This is highly effective for removing non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: Why is the nitrosation selective for the C4 position?

A1: In the 1H-pyrazole ring system, the C4 position is the most electron-rich and sterically accessible site for electrophilic attack. The nitrogen atoms withdraw electron density from the adjacent C3 and C5 positions, making the C4 carbon the most nucleophilic center. Nitration of 1-arylpyrazoles also typically yields substitution at the C4 position.[9]

Q2: What are the primary safety concerns for this synthesis?

A2: There are two main hazards to be aware of:

  • Hydrazine: Hydrazine and its derivatives are highly toxic and are suspected carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Nitroso Compounds: N-nitroso compounds as a class are known to be potent carcinogens.[10] While C-nitroso compounds may have different toxicological profiles, it is prudent to handle the final product with care, avoiding inhalation and skin contact.

Q3: Can I use a different nitrosating agent?

A3: Yes, other nitrosating agents can be used, such as nitrosyl halides (e.g., NOCl) or pre-formed nitrosonium salts (e.g., NOBF₄).[2][11] However, the in-situ generation from sodium nitrite and a mineral acid is the most common, cost-effective, and operationally simple method for laboratory-scale synthesis.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of standard analytical techniques is recommended:

  • ¹H NMR: Expect to see the disappearance of the signal for the C4-H of the pyrazole ring (typically a singlet around 6.0-6.5 ppm) and shifts in the signals for the ethyl and phenyl protons.

  • ¹³C NMR: The C4 carbon signal will shift significantly downfield upon substitution.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the final product. Look for the [M+H]⁺ peak corresponding to the calculated mass.

  • FTIR Spectroscopy: Look for the appearance of a characteristic N=O stretching band.

  • TLC/HPLC: These chromatographic methods are essential for assessing purity by showing a single spot or peak.

References

  • (Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds. (2025). Vertex AI Search.
  • Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole. Journal of the Chemical Society, Perkin Transactions 2.
  • Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology, 10(S2), 313S-317S.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. (2025). BenchChem.
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science & Engineering Technology.
  • Synthesis of Nitroso Compounds: A Practical Guide. (2024). AquigenBio.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014).
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Nitrosamine synthesis by nitros
  • Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. (2025). Research Square.
  • Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evalu

Sources

Technical Support Center: Purification of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions regarding the purification of this specific heterocyclic compound. The inherent challenges of this molecule stem from the combination of a pyrazole core, which is prone to regioisomer formation, and a reactive C-nitroso group, which can be unstable under certain conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most probable byproducts in the synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole?

A1: The primary byproduct of concern is the regioisomer, 5-Ethyl-4-nitroso-3-phenyl-1H-pyrazole. This issue is common when using unsymmetrical 1,3-dicarbonyl compounds in the Knorr pyrazole synthesis.[1] Other potential impurities include unreacted starting materials, pyrazoline intermediates from incomplete cyclization or aromatization, and colored impurities arising from side reactions involving the hydrazine starting material.[1]

Q2: Why is the purification of nitroso-pyrazoles particularly challenging?

A2: The challenge is twofold. First, pyrazole regioisomers often have very similar physical and chemical properties, including polarity, making them difficult to separate by standard chromatographic methods.[2][3] Second, C-nitroso compounds can be unstable and reactive. They are susceptible to over-oxidation to the corresponding nitro compound, isomerization to more stable oxime tautomers, and decomposition under heat or acidic conditions.[4] This instability requires careful selection of purification conditions to avoid product loss.[5]

Q3: What initial analytical techniques should I use to assess my crude product?

A3: A combination of chromatographic and spectroscopic methods is essential.

  • Thin-Layer Chromatography (TLC): This is the first step to quickly visualize the number of components in your crude mixture.[1] Testing various solvent systems can help in developing a method for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The presence of duplicate sets of peaks often indicates a mixture of regioisomers.[1][6]

  • Mass Spectrometry (MS) / GC-MS: These techniques are vital for confirming the molecular weight of the desired product and identifying the mass of byproducts.[1]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process.

Issue 1: Persistent Yellow, Red, or Brown Color in the Purified Product
  • Symptoms: The final isolated product retains a strong color even after initial chromatography or recrystallization.

  • Possible Causes:

    • Hydrazine Impurities: Side reactions involving the hydrazine starting material can produce highly colored impurities.[1]

    • Product Degradation: Nitroso compounds can decompose, especially with prolonged exposure to heat or silica gel, which can be slightly acidic.[4][7]

    • Oxidation: The product may have been partially oxidized to the corresponding nitro compound or other colored species.

  • Solutions:

    • Activated Charcoal Treatment: Adding activated charcoal to a solution of the crude or partially purified product can effectively adsorb many colored impurities. The charcoal is then simply removed by filtration.[1]

    • Optimize Chromatography: Use a less acidic stationary phase like neutral alumina, or add a small amount of a neutral amine (e.g., 0.1-0.5% triethylamine) to your eluent to neutralize the silica gel surface. Perform chromatography quickly and at room temperature.

    • Inert Atmosphere: Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]

Issue 2: Multiple Spots on TLC with Very Close Rf Values
  • Symptoms: TLC analysis shows two or more spots that are very close together, indicating compounds of similar polarity. NMR analysis confirms a mixture of products.

  • Possible Cause:

    • Regioisomer Formation: This is the most likely cause, resulting in the presence of both 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole and 5-Ethyl-4-nitroso-3-phenyl-1H-pyrazole.[1][3]

  • Solutions:

    • Optimize Flash Chromatography: Careful selection of the eluent system is critical. A shallow polarity gradient or an isocratic elution with a finely-tuned solvent system that provides the best separation on TLC is required.[2] See the solvent system comparison table below.

    • High-Performance Liquid Chromatography (HPLC): For high-resolution separation of closely related regioisomers, preparative HPLC may be necessary.[2] A reverse-phase C18 column is often a good starting point.[2][8]

    • Fractional Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization can sometimes be effective, though it may require multiple cycles.[1]

Issue 3: Product Decomposes or "Disappears" During Column Chromatography
  • Symptoms: The yield after column chromatography is significantly lower than expected, and TLC analysis of the fractions shows streaks or new, lower Rf spots.

  • Possible Causes:

    • Instability on Silica Gel: The acidic nature of standard silica gel can catalyze the decomposition of sensitive nitroso compounds.[4]

    • Isomerization to Oxime: The nitroso compound may be isomerizing to its more stable and often more polar oxime tautomer on the column.[4]

  • Solutions:

    • Deactivate Silica Gel: Prepare a slurry of silica gel in your eluent and add 1% triethylamine. Mix well before packing the column. This neutralizes active sites.

    • Use Alternative Stationary Phases: Consider using neutral or basic alumina as an alternative to silica gel.

    • Minimize Contact Time: Do not let the sample sit on the column for an extended period. Load the sample and begin elution immediately. Use slightly higher pressure to speed up the process if separation allows.

Data & Protocols

Comparative Data: Solvent Systems for Chromatography

The following table provides starting points for developing a separation method for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole and its common byproducts on silica gel.

Solvent System (v/v)PolarityBest For Separating...Comments & Tips
Hexane / Ethyl Acetate (9:1 to 7:3)Low to MediumNon-polar impurities from the pyrazole products.A good starting point for initial purification. A shallow gradient from 10% to 30% Ethyl Acetate is recommended to resolve the regioisomers.
Dichloromethane / Methanol (99:1 to 95:5)MediumMore polar impurities and potentially the regioisomers.Can provide different selectivity compared to Hexane/EtOAc. Be aware of the higher volatility of DCM.
Toluene / Acetone (95:5 to 80:20)MediumRegioisomers.The aromatic nature of toluene can offer different pi-pi interactions with the phenyl-pyrazole core, sometimes improving isomer separation.
Hexane / Ethyl Acetate / Triethylamine (e.g., 80:20:0.5)MediumStabilizing the product on the column.Add a small amount of triethylamine (TEA) to prevent decomposition of the acid-sensitive nitroso group on the silica gel.
Purification Workflow Diagram

The following diagram outlines the decision-making process for purifying the crude product.

PurificationWorkflow cluster_impurities Identified Impurities cluster_solutions Purification Strategy Crude Crude 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole Analysis Initial Analysis (TLC, NMR, MS) Crude->Analysis Decision Impurity Profile? Analysis->Decision Color Strongly Colored (Yellow/Red) Decision->Color Yes Regioisomers Regioisomers Present (Close TLC spots, NMR doubling) Decision->Regioisomers Yes Baseline Baseline/Polar Impurities Decision->Baseline Yes Degradation Streaking on TLC (Decomposition) Decision->Degradation Yes Charcoal Activated Charcoal Treatment Color->Charcoal Column Optimized Flash Chromatography (Shallow Gradient) Regioisomers->Column Wash Aqueous Wash or Acid-Base Extraction Baseline->Wash NeutralColumn Neutralized Column (TEA additive or Alumina) Degradation->NeutralColumn Charcoal->Column PureProduct Pure Product (Verify by NMR/MS) Column->PureProduct Wash->Column NeutralColumn->PureProduct

Caption: A decision tree for troubleshooting the purification of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography for Regioisomer Separation
  • TLC Analysis: First, determine the optimal eluent system using TLC. A system that gives Rf values between 0.2 and 0.4 for your target compounds and shows the maximum possible separation (ΔRf) between the spots is ideal. A Hexane/Ethyl Acetate mixture is a good starting point.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/EtOAc).

    • To prevent product degradation, consider adding 0.5% triethylamine to the eluent used for both the slurry and the mobile phase.[4]

    • Pack the column evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • For better resolution, adsorb the crude product onto a small amount of silica gel (dry loading). To do this, dissolve the product in a volatile solvent (e.g., DCM), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fractionation:

    • Begin elution with the low-polarity mobile phase.

    • If using a gradient, increase the polarity very slowly (e.g., increase ethyl acetate percentage by 2-5% every few column volumes). A shallow gradient is key to separating compounds with similar polarities.[2]

    • Collect small fractions and monitor them by TLC to identify and combine the pure fractions of the desired product.

  • Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure, avoiding high temperatures, to obtain the purified 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole.

Protocol 2: Recrystallization

Recrystallization is an excellent final step to achieve high purity and obtain a crystalline solid.

  • Solvent Selection: Test the solubility of your purified product in various solvents to find an ideal one. The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9] Ethanol, isopropanol, or mixtures like ethanol/water or toluene/hexane are potential candidates.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to your compound to dissolve it completely. If the solution is colored, this is the point to perform a hot filtration after charcoal treatment (see Protocol 3).

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum.

Protocol 3: Activated Charcoal Treatment for Color Removal[1]
  • Dissolution: Dissolve the crude or colored product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or the chosen recrystallization solvent) at room temperature or with gentle heating.

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% of the product weight) to the solution.

  • Stirring: Stir the mixture for 10-20 minutes. Avoid prolonged contact time or excessive heating, which could lead to product adsorption on the charcoal.

  • Filtration: Filter the mixture through a pad of Celite® or a fine filter paper to remove the charcoal. The filtrate should be significantly less colored.

  • Solvent Removal: Remove the solvent under reduced pressure to recover the decolorized product, which can then be further purified by chromatography or recrystallization.

References

  • Google Patents. (2009).
  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles. WO2011076194A1.
  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • S. Talukdar, et al. (2022). Polynitro-functionalized 4-phenyl-1H-pyrazoles as heat-resistant explosives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A. A. Bejestani. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Organic Syntheses. Nitrosobenzene. [Link]

Sources

Technical Support Center: 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document offers insights into its stability in solution, potential challenges, and best practices for its handling and use.

Introduction

3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is a unique molecule with potential applications in various fields of chemical and pharmaceutical research. The presence of both a pyrazole core and a nitroso functional group imparts specific chemical properties that require careful consideration during experimental design. The stability of this compound in solution is a critical factor for obtaining reliable and reproducible results. This guide will address common questions and issues related to its stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole in solution?

A1: The stability of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole in solution is primarily influenced by three main factors: temperature, light, and pH.[1] As with many nitroso compounds, elevated temperatures can lead to thermal decomposition.[1][2] Exposure to light, particularly UV radiation, can induce photolytic cleavage of the N-N bond, a common degradation pathway for nitrosamines.[1][3] The pH of the solution is also critical; acidic conditions can catalyze the denitrosation process, leading to the cleavage of the nitroso group.[1][4]

Q2: What are the recommended storage conditions for solutions of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole?

A2: To ensure the long-term stability of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole solutions, it is recommended to store them at cool to cold temperatures, such as 2-8°C or frozen at -20°C.[5] Solutions should be protected from light by using amber glass vials or by wrapping the container in aluminum foil.[5] To prevent potential oxidation, storing solutions under an inert atmosphere, such as argon or nitrogen, is also advisable.[5]

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemistry of related nitroso and pyrazole compounds, the following degradation pathways are likely for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole:

  • Photolytic Cleavage: UV light can cause the cleavage of the N-nitroso bond.[3]

  • Thermal Denitrosation: Heat can lead to the decomposition of the nitroso group.[3]

  • Acid-Catalyzed Hydrolysis: In acidic environments, the compound may undergo hydrolysis, leading to the removal of the nitroso group.[1]

  • Oxidation: The pyrazole ring or the nitroso group may be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.[3][5]

Q4: Are there any known incompatibilities with common solvents or reagents?

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments.

Observed Issue Potential Cause Troubleshooting Steps
Color change of the solution over time (e.g., fading of a characteristic color). Degradation of the nitroso compound. Aromatic nitroso compounds are often colored, and decomposition can lead to colorless byproducts.1. Verify storage conditions (temperature, light protection).[5] 2. Prepare fresh solutions before use. 3. Analyze the solution using UV-Vis spectroscopy to monitor changes in the absorbance spectrum over time.[7]
Inconsistent or non-reproducible experimental results. Compound instability under the experimental conditions.1. Perform a time-course experiment to assess the stability of the compound in your specific reaction buffer or solvent system. 2. Consider the pH of your solution and buffer it appropriately.[1] 3. Minimize the exposure of your samples to light and elevated temperatures during the experiment.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Conduct a forced degradation study to intentionally generate and identify potential degradation products.[5] 2. Use a stability-indicating HPLC method to resolve the parent compound from its degradants.[5] 3. Characterize the unknown peaks using mass spectrometry (MS).
Low purity or assay value of the compound over time. Slow decomposition under the current storage conditions.1. Re-evaluate and optimize storage conditions (e.g., lower temperature, inert atmosphere).[5] 2. Re-analyze the purity of your stock solution periodically.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general approach for developing an HPLC method to monitor the stability of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole.

1. Reagents and Materials:

  • 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Example Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Detection: UV detector at a wavelength where the parent compound and potential degradants absorb. A photodiode array (PDA) detector is recommended to assess peak purity.[5]

3. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • For analysis, dilute the stock solution with the mobile phase to a concentration within the linear range of the detector.

4. Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies under various stress conditions:[5]

  • Acidic: 0.1 M HCl at 60°C for 24 hours.

  • Basic: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: Heat the solid sample at 80°C for 48 hours.

  • Photolytic: Expose a solution of the compound to light according to ICH Q1B guidelines.

Analyze the stressed samples using the developed HPLC method to ensure that degradation products are well-resolved from the parent peak.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

A Inconsistent Experimental Results B Check for Compound Degradation A->B C Analyze Solution Appearance (Color Change) B->C Visual D Perform Analytical Purity Check (HPLC/LC-MS) B->D Instrumental E Degradation Confirmed C->E Color Change Observed F No Apparent Degradation C->F No Change D->E New Peaks / Lower Purity D->F Purity Unchanged G Review Experimental Conditions (pH, Temp, Light) E->G H Optimize Storage Conditions (Cool, Dark, Inert) E->H I Prepare Fresh Solutions E->I J Investigate Other Experimental Variables F->J

Caption: A decision tree for troubleshooting inconsistent experimental results.

Potential Degradation Pathways

A 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole B Denitrosated Pyrazole A->B Acid / Heat / Light C Oxidized Products A->C Oxidizing Agents D Oxime Isomer A->D Protic Solvents

Caption: Potential degradation pathways for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole.

References

  • In-Depth Technical Guide: Stability and Decomposition Pathways of 2-Nitrosoaniline - Benchchem.
  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - MDPI. Available at: [Link]

  • Nitrosamine Degradation Pathways - ResolveMass Laboratories Inc.
  • Preparations of C-Nitroso Compounds - PMC - NIH. Available at: [Link]

  • Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media - Canadian Science Publishing. Available at: [Link]

  • Thermal Decomposition of Nitropyrazoles - ResearchGate. Available at: [Link]

  • A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine - Benchchem.
  • Nitroso - Wikipedia. Available at: [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - MDPI. Available at: [Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC. Available at: [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - MDPI. Available at: [Link]

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Technical Support Center: Troubleshooting Nitrosation Reactions of Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole nitrosation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we address common challenges encountered during the nitrosation of pyrazoles, providing in-depth, experience-driven solutions and theoretical explanations to empower your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of pyrazole nitrosation?

A1: The nitrosation of pyrazoles is an electrophilic substitution reaction. The reactive electrophile is typically the nitrosonium ion (NO⁺), which can be generated from various nitrosating agents under acidic conditions. The electron-rich pyrazole ring acts as a nucleophile, attacking the nitrosonium ion. The position of nitrosation (N1 vs. C4) is highly dependent on the reaction conditions and the substitution pattern of the pyrazole.

Q2: Which position on the pyrazole ring is most susceptible to nitrosation?

A2: For N-unsubstituted pyrazoles, nitrosation can occur at either the N1 position to form an N-nitrosopyrazole or at the C4 position, which is the most electron-rich carbon. The outcome is often a delicate balance of thermodynamics and kinetics. N-nitrosation is often kinetically favored but can be reversible, while C-nitrosation is typically thermodynamically more stable. For N-substituted pyrazoles, electrophilic attack occurs preferentially at the C4 position.[1]

Q3: What are the most common nitrosating agents for pyrazoles?

A3: A variety of reagents can be employed, with the choice depending on the desired outcome and the substrate's reactivity. Common choices include:

  • Sodium nitrite (NaNO₂) in acidic media (e.g., HCl, H₂SO₄, or acetic acid): This is a classic and cost-effective method for generating nitrous acid (HNO₂) in situ, which then forms the nitrosonium ion.

  • Nitrosyl tetrafluoroborate (NOBF₄): A powerful nitrosating agent, often used when other methods fail.[2]

  • Amyl nitrite: A milder, organic-soluble nitrosating agent.[3]

  • Tert-butyl nitrite (TBN): Another mild and selective reagent.[4]

Section 2: Troubleshooting Common Issues

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Nitrosated Product

Q: I am attempting to nitrosate my substituted pyrazole using sodium nitrite in acetic acid, but I am consistently observing low yields or recovering only my starting material. What factors could be contributing to this?

A: This is a frequent challenge that can stem from several factors related to reaction kinetics and the stability of the nitrosating species.

Causality & Explanation:

The effectiveness of nitrosation with sodium nitrite in acid is critically dependent on the in situ formation of the nitrosonium ion (NO⁺). The concentration of this electrophile can be insufficient for several reasons:

  • Inadequate Acidity: The equilibrium for the formation of nitrous acid and subsequently the nitrosonium ion is highly pH-dependent. If the reaction medium is not sufficiently acidic, the concentration of the active nitrosating agent will be too low to drive the reaction forward.

  • Substrate Deactivation: If your pyrazole possesses strongly electron-withdrawing substituents, the nucleophilicity of the pyrazole ring will be significantly reduced, making it less reactive towards the electrophilic nitrosonium ion.

  • Instability of Nitrous Acid: Nitrous acid is unstable and can decompose, especially at elevated temperatures. This decomposition reduces the availability of the nitrosating agent over the course of the reaction.

Troubleshooting Workflow & Solutions:

start Low/No Yield check_acidity Verify Acidity start->check_acidity check_reagent Evaluate Nitrosating Agent start->check_reagent check_temp Assess Reaction Temperature start->check_temp solution_acid Increase Acid Strength (e.g., HCl, H₂SO₄) check_acidity->solution_acid If insufficient solution_reagent Use a Stronger Nitrosating Agent (e.g., NOBF₄) check_reagent->solution_reagent For deactivated substrates solution_temp Maintain Low Temperature (0-5 °C) check_temp->solution_temp To prevent decomposition start Poor Regioselectivity condition_temp Reaction Temperature start->condition_temp condition_time Reaction Time start->condition_time condition_solvent Solvent Choice start->condition_solvent solution_n_nitroso Favor N-Nitrosation: - Low Temperature - Short Reaction Time condition_temp->solution_n_nitroso solution_c_nitroso Favor C-Nitrosation: - Higher Temperature - Longer Reaction Time condition_temp->solution_c_nitroso condition_time->solution_n_nitroso condition_time->solution_c_nitroso

Caption: Optimizing regioselectivity in pyrazole nitrosation.

Recommended Actions:

  • For the N-nitroso Product:

    • Lower the reaction temperature: Conduct the reaction at or below 0 °C to favor the kinetically controlled product.

    • Shorten the reaction time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize rearrangement to the C-nitroso isomer.

  • For the C-nitroso Product:

    • Increase the reaction temperature: Allowing the reaction to warm to room temperature or slightly above can facilitate the rearrangement of the N-nitroso intermediate to the more stable C-nitroso product.

    • Extend the reaction time: Longer reaction times will favor the formation of the thermodynamically favored product.

Issue 3: Denitrosation of the Product During Workup or Purification

Q: I have successfully formed my N-nitrosopyrazole, but I am losing the nitroso group during aqueous workup or column chromatography. Why is this happening and how can I prevent it?

A: The N-NO bond in N-nitrosopyrazoles can be labile, particularly under certain conditions, leading to unintended denitrosation.

Causality & Explanation:

  • Acidic Conditions: The N-NO bond is susceptible to cleavage under strongly acidic conditions. The denitrosation process can be reversible, but in the presence of water, the nitrosonium ion can be quenched, driving the equilibrium towards the denitrosated pyrazole.

  • Nucleophilic Attack: Certain nucleophiles can attack the nitroso nitrogen, leading to the cleavage of the N-NO bond.

  • Photochemical Instability: Some N-nitroso compounds are known to be sensitive to light, which can induce cleavage of the N-NO bond.

  • Enzymatic Denitrosation: In biological contexts, enzymes like cytochrome P-450 can catalyze denitrosation. [5][6] Troubleshooting Workflow & Solutions:

Table 1: Strategies to Prevent Denitrosation

Challenge Solution Rationale
Acidic Workup Use a mild basic wash (e.g., saturated NaHCO₃ solution) to neutralize any residual acid.Prevents acid-catalyzed cleavage of the N-NO bond.
Chromatography Use a neutral stationary phase (e.g., deactivated silica gel or alumina). Avoid acidic or basic mobile phase additives if possible.Minimizes contact with acidic or basic sites that can promote denitrosation.
General Handling Protect the reaction and product from direct light.Reduces the risk of photochemical decomposition.
Storage Store the purified N-nitrosopyrazole in a cool, dark place.Enhances long-term stability.

Section 3: Experimental Protocols

Protocol 1: General Procedure for C4-Nitrosation of an N-Substituted Pyrazole

This protocol provides a general method for the C4-nitrosation of an N-substituted pyrazole using sodium nitrite in an acidic medium.

Materials:

  • N-substituted pyrazole

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice-water bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-substituted pyrazole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold distilled water.

  • Add the sodium nitrite solution dropwise to the stirred pyrazole solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice.

  • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude C4-nitrosopyrazole.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Prepare a developing chamber with the chosen mobile phase.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate.

  • Also, spot the starting pyrazole as a reference.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The product should have a different Rf value than the starting material.

Section 4: Analytical Characterization

The successful synthesis of a nitrosated pyrazole requires thorough analytical confirmation.

Table 2: Key Analytical Techniques for Characterization

Technique Expected Observations
¹H NMR Disappearance of the C4-H proton signal. Shifts in the signals of neighboring protons due to the electronic effect of the nitroso group.
¹³C NMR A downfield shift of the C4 carbon signal.
IR Spectroscopy Appearance of a characteristic N=O stretching band, typically in the range of 1450-1550 cm⁻¹.
Mass Spectrometry (LC-MS, GC-MS) Observation of the molecular ion peak corresponding to the mass of the nitrosated product. [7][8]

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Known syntheses of pyrazoles starting from N-nitroso compounds. ResearchGate. Available at: [Link]

  • The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Synthesis of N -Nitroso CHF2 -Pyrazolines and Their Transformation Into CHF2 -Isoxazolines and -Pyrazoles. Amanote Research. Available at: [Link]

  • The nature of nitrosamine denitrosation by rat liver microsomes. PubMed. Available at: [Link]

  • The nature of nitrosamine denitrosation by rat liver microsomes. Oxford Academic. Available at: [Link]

  • (Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds. ACS Publications. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. Available at: [Link]

  • Nitrosation reagents and methods. Google Patents.
  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. Preprints.org. Available at: [Link]

  • Chronic toxicity of pyrazolones: the problem of nitrosation. PubMed. Available at: [Link]

  • Nitropyrazoles. ResearchGate. Available at: [Link]

  • Synthesis of novel nitric oxide donating pyrazoles. Chitkara University. Available at: [Link]

  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. ACS Publications. Available at: [Link]

  • Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis Online. Available at: [Link]

  • First N‐Functionalization of 4‐Nitroso‐1H‐Pyrazoles Using Monofunctional and Bifunctional Alkylating Agents. ResearchGate. Available at: [Link]

  • Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. Available at: [Link]

  • Metabolic denitrosation of N-nitrosamines: mechanism and biological consequences. Europe PMC. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1 H ‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ResearchGate. Available at: [Link]

  • The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. CSIRO Publishing. Available at: [Link]

  • Denitrosation of organic nitrosamines. Google Patents.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. MDPI. Available at: [Link]

  • Winning Strategies to Develop an Analytical Method for Nitrosamines. Aurigene. Available at: [Link]

  • Sustainability in Analytical Chemistry Illustrated by Pharmaceutical Nitrosamine Testing. National Center for Biotechnology Information. Available at: [Link]

  • Trends and Challenges in Nitrosamine Testing: Part Two. The Analytical Scientist. Available at: [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Center for Biotechnology Information. Available at: [Link]

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Technical Support Center: Optimizing Reaction Temperature for 4-Nitrosopyrazole Formation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-nitrosopyrazole. Precise temperature control is paramount for achieving high yield and purity in the electrophilic nitrosation of the pyrazole ring. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to navigate the challenges associated with this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing 4-nitrosopyrazole?

The synthesis is typically an electrophilic aromatic substitution reaction. Pyrazole, an electron-rich heterocycle, is reacted with a nitrosating agent in an acidic medium. The electrophile, often the nitrosonium ion (NO⁺), attacks the C4 position of the pyrazole ring, which is electronically favored for substitution.[1][2]

Q2: Why is temperature control so critical in this specific reaction?

Temperature is arguably the most critical parameter in the nitrosation of pyrazoles for several reasons:

  • Stability of the Nitrosating Agent: The active nitrosating species, generated in situ from reagents like sodium nitrite and an acid, can be unstable at higher temperatures, leading to decomposition and reduced efficacy.

  • Selectivity and Side Reactions: The pyrazole ring can undergo competing reactions. Elevated temperatures can promote over-oxidation to the corresponding 4-nitropyrazole or lead to the formation of other impurities.[3] Maintaining a low temperature ensures the reaction is selective for the desired C-nitrosation.

  • Product Stability: The 4-nitrosopyrazole product itself may be thermally labile. Higher temperatures can lead to degradation, significantly lowering the isolated yield.

  • Safety and Exothermicity: Nitrosation reactions can be exothermic.[4] Poor temperature control can lead to a runaway reaction, posing a significant safety hazard due to the potential for rapid gas evolution and pressure buildup.

Q3: What is the recommended temperature range for 4-nitrosopyrazole synthesis?

For most protocols involving the nitrosation of pyrazoles or related electron-rich heterocycles, a low temperature range of 0 °C to 5 °C is strongly recommended.[5] It is often advantageous to pre-cool the reaction vessel and reagents before initiating the reaction and to maintain this temperature throughout the addition of the nitrosating agent.

Q4: What are the likely consequences of the temperature being too high or too low?

  • Temperature Too High (> 10 °C): This will likely result in a poor-quality crude product with a low yield of the desired 4-nitrosopyrazole. You can expect to see an increase in byproducts, such as 4-nitropyrazole, and a darker-colored reaction mixture indicative of decomposition.

  • Temperature Too Low (< -5 °C): The reaction rate may become impractically slow, leading to incomplete conversion of the starting material even after extended reaction times. This will also result in a low yield upon workup.

Visualizing the Reaction Pathway

Reaction_Pathway cluster_reagents Reagents Pyrazole Pyrazole Product 4-Nitrosopyrazole Pyrazole->Product Electrophilic Substitution NitrosatingAgent NaNO₂ / Acid (e.g., TFA, HCl) Nitrosonium Nitrosonium Ion (NO⁺) NitrosatingAgent->Nitrosonium Generates Nitrosonium->Product Attacks C4 Position

Caption: Electrophilic nitrosation of pyrazole at the C4 position.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental problems related to temperature optimization.

Problem Encountered Probable Cause (Temperature-Related) Recommended Solution & Explanation
Low or No Product Yield The reaction temperature was too low, leading to an extremely slow reaction rate and incomplete conversion.Solution: Gradually increase the reaction temperature in small increments (e.g., from 0 °C to 5 °C, then to 10 °C). Monitor the reaction progress closely using Thin Layer Chromatography (TLC). This allows you to find the minimum temperature required for an efficient reaction rate without promoting side reactions.[6][7]
The reaction temperature was too high, causing decomposition of the nitrosating agent or the final product.Solution: Perform the reaction strictly within the 0-5 °C range. Use an ice-salt or ice-acetone bath for more robust cooling. Ensure the nitrosating agent is added slowly and dropwise to prevent localized hot spots.
Crude Product is Dark/Oily and Difficult to Purify The reaction temperature was too high, leading to the formation of multiple polymeric or degradation byproducts.Solution: Repeat the reaction with stringent low-temperature control (0-5 °C). The slow, controlled addition of the nitrosating agent to a well-stirred, cold solution of the pyrazole is critical for a clean reaction.
Formation of Significant Byproducts (e.g., 4-Nitropyrazole) The reaction temperature exceeded the optimal range, promoting over-oxidation of the nitroso group to a nitro group.Solution: Maintain a consistently low temperature (0-5 °C). This minimizes the oxidative potential within the reaction mixture, favoring the formation of the desired nitrosopyrazole. Consider using a milder acidic medium if oxidation persists.
Uncontrolled Exotherm / Runaway Reaction Reagents were added too quickly without adequate cooling, causing the internal temperature to rise uncontrollably.Solution: (Safety First!) Always pre-cool the reaction flask containing the pyrazole substrate in an appropriate cooling bath before starting the addition of the nitrosating agent. Add the nitrosating agent dropwise via an addition funnel, monitoring the internal temperature with a thermometer. Ensure efficient stirring to dissipate heat.[4]

Experimental Protocols

Protocol 1: Optimized Synthesis of 4-Nitrosopyrazole

This protocol is based on established methods for the nitrosation of electron-rich heterocycles.[5]

Materials:

  • Pyrazole (or a suitable precursor like 4-trimethylsilylpyrazole)

  • Sodium Nitrite (NaNO₂)

  • Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)

  • Suitable Solvent (e.g., Dichloromethane, Water)

  • Three-necked round-bottom flask, magnetic stirrer, thermometer, dropping funnel

Procedure:

  • Setup: Assemble a three-necked flask with a magnetic stirrer, a low-temperature thermometer, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.

  • Dissolution & Cooling: Dissolve the pyrazole substrate (1.0 eq) in the chosen solvent in the flask. Begin stirring and cool the mixture to 0 °C using an ice-salt bath.

  • Prepare Nitrosating Solution: In a separate beaker, dissolve sodium nitrite (1.1 eq) in the acidic medium (e.g., a solution of TFA or aqueous HCl). Cool this solution to 0 °C.

  • Controlled Addition: Slowly add the cold nitrosating solution dropwise to the stirred pyrazole solution over 30-60 minutes. Crucially, ensure the internal reaction temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C. Monitor the reaction's progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup: Once complete, carefully quench the reaction by pouring it into a beaker of crushed ice and water. If the product precipitates, it can be collected by vacuum filtration. If it remains in an organic solvent, proceed with a standard aqueous workup, washing with cold water and brine.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[8][9]

Protocol 2: Systematic Temperature Optimization Study

To determine the ideal temperature for your specific substrate and setup, a systematic study is recommended.

  • Parallel Reactions: Set up three to four identical small-scale reactions based on Protocol 1.

  • Variable Temperatures: Maintain each reaction at a different, constant temperature (e.g., -5 °C, 0 °C, 5 °C, and 10 °C).

  • Consistent Monitoring: Take a small aliquot from each reaction at identical time points (e.g., every 30 minutes) and analyze by TLC or HPLC.

  • Analysis: After a set time (e.g., 3 hours), work up each reaction identically.

  • Data Collection: Carefully measure the isolated yield and assess the purity (e.g., by ¹H NMR or HPLC) for each temperature point.

Data Summary: Temperature Optimization

The following table illustrates hypothetical results from a temperature optimization study, demonstrating a common trend observed in such reactions.

Reaction Temperature (°C)Reaction Time (h)Isolated Yield (%)Purity (by HPLC, %)Observations
-5435%98%Very slow conversion, significant starting material remaining.
0 3 88% 97% Clean conversion, minimal byproducts.
52.590%91%Faster reaction, but a noticeable increase in an impurity peak.
10275%80%Rapid reaction, mixture turned yellow-brown, multiple byproducts observed.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Problem: Low Yield or Impure Product CheckTemp Was temperature strictly maintained between 0-5 °C? Start->CheckTemp TempHigh Cause: Temp was too high. Leads to decomposition/side reactions. CheckTemp->TempHigh No ReagentAdd Was the nitrosating agent added slowly with efficient stirring? CheckTemp->ReagentAdd Yes Solution1 Action: Repeat with robust cooling (ice-salt bath) and slow, dropwise addition. TempHigh->Solution1 TempLow Cause: Temp was too low. Leads to incomplete reaction. Solution2 Action: Increase temperature slightly (to 5 °C) and/or increase reaction time. TempLow->Solution2 FastAdd Cause: Localized overheating due to rapid addition. ReagentAdd->FastAdd No PurityCheck Are starting materials pure? ReagentAdd->PurityCheck Yes FastAdd->Solution1 PurityCheck->TempLow If conversion is low ImpureSM Cause: Impurities in starting materials are causing side reactions. PurityCheck->ImpureSM No Solution3 Action: Purify starting materials and verify by NMR/HPLC. ImpureSM->Solution3 End Optimized Synthesis Solution1->End Solution2->End Solution3->End

Caption: A logical workflow for troubleshooting poor outcomes in 4-nitrosopyrazole synthesis.

References

  • ResearchGate. (2025, August 10). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Available at: [Link]

  • YouTube. (2024, June 7). Nitration reaction safety. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • ResearchGate. (2025, August 10). Review on synthesis of nitropyrazoles. Available at: [Link]

  • National Center for Biotechnology Information. Preparations of C-Nitroso Compounds. Available at: [Link]

  • National Center for Biotechnology Information. (2020, July 20). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available at: [Link]

  • ResearchGate. Optimization of solvent, amount of catalyst, and temperature in the four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Available at: [Link]

  • National Center for Biotechnology Information. (1980, October). Chronic toxicity of pyrazolones: the problem of nitrosation. Available at: [Link]

  • Veeprho. (2025, November 27). Understanding Nitrosamine Impurities: Formation, Sources, and Risks. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (2024, September 30). Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. Available at: [Link]

  • The Medicine Maker. (2025, August 15). Formulating for Safety: How to Minimize Nitrosamine Risk. Available at: [Link]

  • Cosmetic Ingredient Review. (2023, May 19). ADMIN Nitrosation Resource Document. Available at: [Link]

  • SlideShare. (2018, October 29). Pyrazole. Available at: [Link]

  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
  • International Journal for Research in Applied Science and Engineering Technology. (2022, September 29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Available at: [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]

  • ResearchGate. Optimization of reaction conditions. Available at: [Link]

  • MDPI. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available at: [Link]

  • MDPI. (2022, November 9). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available at: [Link]

  • National Center for Biotechnology Information. (2022, December 1). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Available at: [Link]

  • PCR Biosystems. My results show a very low yield. What trouble-shooting suggestions do you have? Available at: [Link]

  • PacBio. (2018, August 1). Guide - Low Yield Troubleshooting. Available at: [Link]

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Technical Support Center: Preventing Decomposition of Nitroso Pyrazoles During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with nitroso pyrazole compounds. This guide provides in-depth technical information and practical troubleshooting advice to ensure the stability and integrity of your valuable compounds during storage.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and stability of nitroso pyrazoles.

Q1: My nitroso pyrazole compound is exhibiting a color change to brown during storage. What does this indicate and how can I prevent it?

A color change, particularly to brown, is often an indicator of oxidation.[1] To minimize oxidation, it is critical to store the compound under an inert atmosphere, such as argon or nitrogen.[1] Additionally, protecting the compound from light by using amber vials or wrapping the container in aluminum foil, and storing it at reduced temperatures (e.g., 2-8°C) can significantly slow down oxidative degradation.[1]

Q2: I'm observing a new spot on my TLC plate after storing my nitroso pyrazole derivative in the freezer. What is the likely cause?

The appearance of a new spot on a TLC plate suggests that your compound may be degrading, even at low temperatures.[1] This could be due to several factors, including the presence of moisture, which can facilitate hydrolysis, or exposure to oxygen.[1] It is recommended to store the compound in a desiccated, oxygen-free environment.[1]

Q3: How critical is moisture control for the stability of N-unsubstituted pyrazoles?

For N-unsubstituted pyrazoles, the presence of water can facilitate the interconversion between tautomers by lowering the energy barriers for proton transfer.[1] While this is not a degradation in the sense of bond cleavage, it can lead to a mixture of tautomers, which might affect the compound's reactivity or biological activity.[1] Therefore, storing the compound in a dry environment is highly recommended.[1]

Q4: Are certain functional groups on the pyrazole ring more likely to cause instability?

Yes, the nature and position of substituents on the pyrazole ring can significantly influence its stability.[1] For instance, nitro-substituted pyrazoles can be prone to thermal decomposition.[1][2] The number and position of nitro groups can affect the decomposition rate. The decomposition of nitro-substituted pyrazoles is a complex process that can be initiated by the cleavage of the N-NO2 bond.[3]

Q5: What are the general best practices for long-term storage of pyrazole compounds?

To ensure long-term stability, pyrazole compounds should generally be stored under the following conditions[1]:

  • Temperature: Cool to cold temperatures, such as refrigerated at 2-8°C or frozen at -20°C.

  • Atmosphere: An inert atmosphere of argon or nitrogen is recommended to prevent oxidation.

  • Light: Protection from light using amber glass vials or by wrapping containers in aluminum foil is crucial to prevent photodegradation.

  • Moisture: Storage in a dry environment, potentially with a desiccant, is important to prevent hydrolysis.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Guide 1: Investigating Unexpected Degradation of Nitroso Pyrazoles

If you observe unexpected degradation of your nitroso pyrazole compound, a systematic investigation is necessary to identify the cause.

Visual Inspection and Physical Characterization:
  • Color Change: As mentioned, a brown discoloration often points to oxidation.[1]

  • Change in Physical Appearance: Clumping or changes in crystallinity could indicate hydration or polymorphism.[1]

Analytical Workflow for Degradation Analysis:

A multi-technique analytical approach is often required to identify and quantify degradation products.

Degradation_Analysis_Workflow Start Suspected Degradation TLC Thin Layer Chromatography (TLC) Start->TLC Initial Screen HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC Quantitative Analysis LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) HPLC->LCMS Structural Elucidation GCMS Gas Chromatography- Mass Spectrometry (GC-MS) HPLC->GCMS For Volatile Impurities NMR Nuclear Magnetic Resonance (NMR) LCMS->NMR Confirm Structure GCMS->NMR Confirm Structure Identify Identify Degradants & Determine Pathway NMR->Identify

Caption: Analytical workflow for investigating nitroso pyrazole degradation.

Step-by-Step Protocol:

  • Initial Screening with TLC: Run a TLC of the stored sample against a fresh or standard sample to quickly visualize any new impurities.[1]

  • Quantitative Analysis with HPLC/UPLC: Develop an HPLC or UPLC method to separate and quantify the parent compound and any degradation products.[4][5] The appearance of new peaks or a decrease in the main peak area confirms degradation.[1]

  • Structural Elucidation with LC-MS/MS: Utilize LC-MS/MS to obtain molecular weight information and fragmentation patterns of the impurities, which is crucial for their identification.[5][6]

  • Analysis of Volatile Impurities with GC-MS: If volatile degradants are suspected, GC-MS analysis is a powerful tool for their separation and identification.[5]

  • Structural Confirmation with NMR: Isolate the major degradation products (if possible) and use NMR spectroscopy for definitive structural confirmation.

Guide 2: Implementing a Robust Storage Strategy

Proactive measures are essential to prevent the decomposition of your nitroso pyrazole compounds.

Recommended Storage Conditions:
ParameterConditionRationale
Temperature 2-8°C (refrigerated) or -20°C (frozen)Reduces the rate of chemical degradation and thermal decomposition.[1]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation.[1]
Light Amber glass vials or foil-wrapped containersProtects against photodegradation.[1]
Moisture Dry environment (e.g., desiccator)Minimizes hydrolysis and tautomerization.[1]
Container Tightly-closed containerPrevents exposure to atmospheric moisture and oxygen.[7][8]
Workflow for Proper Compound Storage:

Storage_Workflow Start Freshly Synthesized/ Received Compound Inert_Atm Place in Amber Vial Start->Inert_Atm Purge Purge with Inert Gas (Argon or Nitrogen) Inert_Atm->Purge Seal Seal Tightly Purge->Seal Desiccator Place in Desiccator Seal->Desiccator Store Store at Recommended Temperature (2-8°C or -20°C) Desiccator->Store End Stable Compound Store->End

Caption: Step-by-step workflow for optimal storage of nitroso pyrazoles.

Understanding Decomposition Pathways

A foundational understanding of the potential decomposition pathways of nitroso pyrazoles can aid in troubleshooting and prevention.

Key Decomposition Mechanisms:
  • Thermal Decomposition: Nitro-substituted pyrazoles can undergo thermal decomposition, which may be initiated by the cleavage of the C-NO2 or N-NO2 bond.[2] The stability of these compounds is influenced by the number and position of the nitro groups.[9]

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of certain functional groups on the pyrazole ring, particularly under basic conditions.[1][10]

  • Oxidation: As previously discussed, oxidation is a common degradation pathway, often leading to colored byproducts.[1]

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate decomposition reactions.

Decomposition_Pathways NitrosoPyrazole Nitroso Pyrazole Heat Heat NitrosoPyrazole->Heat Light Light NitrosoPyrazole->Light Moisture Moisture (H₂O) NitrosoPyrazole->Moisture Oxygen Oxygen (O₂) NitrosoPyrazole->Oxygen Thermal_Decomp Thermal Decomposition Heat->Thermal_Decomp Photo_Decomp Photodegradation Light->Photo_Decomp Hydrolysis Hydrolysis Moisture->Hydrolysis Oxidation Oxidation Oxygen->Oxidation

Caption: Factors contributing to the decomposition of nitroso pyrazoles.

By implementing the stringent storage protocols and utilizing the troubleshooting guides provided, researchers can significantly enhance the shelf-life and reliability of their nitroso pyrazole compounds, ensuring the integrity of their experimental results.

References

  • Castro, A., Leis, J. R., & Peña, M. E. (1986). The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative. Journal of the Chemical Society, Perkin Transactions 2, 1861-1867.
  • Zhang, S., Gao, Z., Lan, D., Jia, Q., Liu, N., Zhang, J., & Kou, K. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3435.
  • Hüttel, R., & Büchele, F. (1958). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 23(11), 1885-1887.
  • Dubikhin, V. V., Nazin, G. M., Prokudin, V. G., Aliev, Z. G., Vatsadze, I. A., Shevelev, S. A., & Dalinger, I. L. (2015). Kinetics and mechanism of thermal decomposition of nitropyrazoles. Russian Chemical Bulletin, 64(1), 126-132.
  • ResearchGate. (n.d.). Review on synthesis of nitropyrazoles. Retrieved from [Link]

  • Kumar, R., Chug, M. K., & Brisbois, E. J. (2022). Long-Term Storage Stability and Nitric Oxide Release Behavior of (N-Acetyl-S-nitrosopenicillaminyl)-S-nitrosopenicillamine-Incorporated Silicone Rubber Coatings. ACS Applied Materials & Interfaces, 14(27), 30595–30606.
  • Murali, M., & Shree, P. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946–5950.
  • Dubikhin, V. V., Nazin, G. M., Prokudin, V. G., Aliev, Z. G., Vatsadze, I. A., Shevelev, S. A., & Dalinger, I. L. (2015). Kinetics and mechanism of thermal decomposition of nitropyrazoles. Izvestiya Akademii Nauk. Seriya Khimicheskaya, (1), 126.
  • Kumar, R., Chug, M. K., & Brisbois, E. J. (2022). Long-Term Storage Stability and Nitric Oxide Release Behavior of (N-Acetyl-S-nitrosopenicillaminyl)-S-nitrosopenicillamine-Incorporated Silicone Rubber Coatings. ACS applied materials & interfaces, 14(27), 30595–30606.
  • Nováková, L., & Vlčková, H. (2024). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis, 240, 115939.
  • Jaroszewski, L., & Krawczyk, M. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1395.
  • Andersen, R. A., & Gray, N. (1989). Effect of storage conditions on nitrosated, acylated, and oxidized pyridine alkaloid derivatives in smokeless tobacco products. Cancer Research, 49(21), 5897–5903.
  • Wang, Y., & Zhang, J. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. The Journal of Physical Chemistry A, 125(48), 10487–10497.
  • Shaik, M. A., & Krishna, M. (2024).
  • ResearchGate. (n.d.). Origin of Long-Term Storage Stability and Nitric Oxide Release Behavior of CarboSil Polymer Doped with S-Nitroso-N-acetyl-D-penicillamine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Clemens, A. H., Ridd, J. H., & Sandall, J. P. B. (1984). Nitrosation of anisole, stability constants of complexes of the nitrosonium ion with aromatic nitroso compounds, and NMR studies of restricted rotation in the complexes. Journal of the Chemical Society, Perkin Transactions 2, (10), 1659-1664.
  • Aparna, K., & Rachel, K. V. (2025). Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study. Journal of Pharmaceutical and Biomedical Analysis, 259, 116521.
  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2011). Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. Talanta, 85(4), 1845–1851.
  • Jafari, S. M., & McClements, D. J. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceuticals, 15(11), 1418.

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Technical Support Center: Synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of solvent selection. Here, you will find troubleshooting advice and frequently asked questions to ensure a successful and reproducible experimental outcome.

Introduction to the Synthesis

The synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is a multi-step process that involves the formation of a pyrazole ring followed by a C-nitrosation at the 4-position. The choice of solvent at each stage can significantly impact reaction kinetics, yield, and the purity of the final product. Understanding these solvent effects is paramount for optimizing the synthesis.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Part 1: Pyrazole Ring Formation cluster_1 Part 2: C-Nitrosation A 1-Phenylbutane-1,3-dione C 3-Ethyl-5-phenyl-1H-pyrazole A->C Reaction in Solvent 1 B Hydrazine Hydrate B->C E 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole C->E Reaction in Solvent 2 D Nitrosating Agent (e.g., NaNO2/Acid) D->E

Caption: General workflow for the synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides step-by-step solutions.

Problem ID Issue Potential Causes Troubleshooting Steps
TN-01 Low yield of 3-Ethyl-5-phenyl-1H-pyrazole (Step 1) 1. Incomplete reaction. 2. Formation of regioisomers. 3. Suboptimal solvent choice.1. Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and ensure it has gone to completion. 2. Solvent Selection: Consider switching to a high-boiling point aprotic solvent like DMF or DMSO, which can favor the desired regioisomer.[1] 3. Temperature Control: Ensure the reaction temperature is optimal for the chosen solvent.
TN-02 Difficulty in isolating the pyrazole intermediate 1. Product is highly soluble in the reaction solvent. 2. Formation of an emulsion during workup.1. Solvent Removal: If a high-boiling point solvent was used, remove it under reduced pressure. 2. Extraction: Use a combination of polar and non-polar solvents for extraction to break emulsions. Brine washes can also be effective.
TN-03 Low or no yield of the final 4-nitroso product (Step 2) 1. Inactive nitrosating agent. 2. Unfavorable reaction pH. 3. Inappropriate solvent for nitrosation.1. Fresh Reagents: Prepare the nitrosating agent (e.g., nitrous acid from NaNO2 and a mineral acid) in situ using fresh reagents. 2. pH Control: C-nitrosation is often acid-catalyzed. Carefully control the pH of the reaction mixture, typically in the range of 3-5.[2] 3. Solvent Choice: Use a solvent that can facilitate the formation of the nitrosating species. Aqueous acetic acid or a biphasic system with an organic solvent like dichloromethane can be effective.
TN-04 Formation of a dark-colored, tarry byproduct 1. Over-nitrosation or side reactions. 2. Decomposition of the product or starting material.1. Temperature Control: Perform the nitrosation at a low temperature (0-5 °C) to minimize side reactions. 2. Slow Addition: Add the nitrosating agent dropwise to the pyrazole solution to maintain a low concentration of the reactive species. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
TN-05 Product is unstable and decomposes upon isolation 1. Nitroso compounds can be sensitive to light and heat. 2. Residual acid from the reaction can cause degradation.1. Minimize Exposure: Protect the product from light and keep it cold during and after isolation. 2. Neutralization: Carefully neutralize the reaction mixture before extraction and wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove any residual acid. 3. Storage: Store the final product under an inert atmosphere at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the initial synthesis of 3-Ethyl-5-phenyl-1H-pyrazole?

A1: The synthesis of the pyrazole ring from a 1,3-dicarbonyl compound and hydrazine is a classic condensation reaction.[1][3] While protic solvents like ethanol are commonly used, aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can offer advantages.[1] These solvents can lead to higher yields and better regioselectivity, favoring the formation of the desired 3-ethyl-5-phenyl isomer over the 5-ethyl-3-phenyl isomer. This is attributed to their ability to better solvate the transition states involved in the cyclization.

Q2: How does the solvent choice affect the C-nitrosation step?

A2: The C-nitrosation of the pyrazole ring is an electrophilic aromatic substitution reaction. The choice of solvent is critical as it must facilitate the formation of the active nitrosating agent, which is often the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃).[4]

  • Aqueous acidic media: A common method involves dissolving the pyrazole in an aqueous acid (e.g., acetic acid or a mineral acid) and then adding a solution of sodium nitrite. The acidic conditions are necessary to generate the nitrosating species.[2]

  • Organic solvents: The reaction can also be carried out in organic solvents like dichloromethane or chloroform. In such cases, a nitrosating agent like an alkyl nitrite (e.g., tert-butyl nitrite) or nitrosyl chloride might be used. Non-aqueous conditions can sometimes offer better control and minimize side reactions.

Q3: What are the potential side reactions to be aware of during nitrosation, and how can they be minimized?

A3: A primary concern is the potential for N-nitrosation if the pyrazole nitrogen is not substituted. However, for 1H-pyrazoles, C-nitrosation at the electron-rich 4-position is generally favored. Other potential side reactions include oxidation of the starting material or product, and the formation of dimeric or polymeric byproducts, especially if the reaction conditions are too harsh.

To minimize these side reactions:

  • Maintain a low reaction temperature (0-5 °C).

  • Add the nitrosating agent slowly and in a controlled manner.

  • Use a stoichiometric amount of the nitrosating agent.

Q4: I am observing the formation of two regioisomers during the pyrazole synthesis. How can I control the regioselectivity?

A4: The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydrazine can lead to the formation of two regioisomers. The regioselectivity is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions. As mentioned in A1, using aprotic dipolar solvents like DMF or DMSO can enhance the regioselectivity towards the desired isomer.[1] Additionally, careful control of the reaction pH can also influence the outcome.

Q5: My final product is a green or blue solid. Is this normal?

A5: Yes, C-nitroso compounds are often colored, typically appearing as green or blue solids in their monomeric form. In the solid state or in concentrated solutions, they can exist in equilibrium with their colorless dimeric form. The color is a good initial indicator of successful nitrosation.

Experimental Protocols

Protocol 1: Synthesis of 3-Ethyl-5-phenyl-1H-pyrazole
  • To a solution of 1-phenylbutane-1,3-dione (1 equivalent) in N,N-dimethylformamide (DMF), add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Ethyl-5-phenyl-1H-pyrazole.

Protocol 2: Synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole
  • Dissolve 3-Ethyl-5-phenyl-1H-pyrazole (1 equivalent) in a mixture of glacial acetic acid and water at 0 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise to the pyrazole solution while maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a cold, saturated solution of sodium bicarbonate until the pH is ~7.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Troubleshooting_Logic start Low Yield or Impure Product step1 Check Purity of Starting Materials start->step1 step2 Optimize Solvent System step1->step2 step3 Control Reaction Temperature step2->step3 step4 Monitor Reaction Progress (TLC/LC-MS) step3->step4 step5 Purification Strategy (Recrystallization/Chromatography) step4->step5 end Successful Synthesis step5->end

Caption: A logical flow for troubleshooting common synthesis issues.

References

  • Hansen, J. F., & Novak, B. H. (1994). Stereochemical effects in the nitrosation of some α,β‐unsaturated ketoximes. Formation of 1‐hydroxypyrazole 2‐oxides and 4‐oximino‐4,5‐dihydroisoxazoles. Journal of Heterocyclic Chemistry, 31(1), 105-109. Available at: [Link]

  • Liu, X., Xu, S., & Xiong, Y. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Available at: [Link]

  • Touaibia, M., & Zohra, F. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 136. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Hassan, A. S., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 978-1019. Available at: [Link]

  • López-Rodríguez, M. L., et al. (2020). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. RSC Advances, 10(63), 38435-38450. Available at: [Link]

  • Harigae, R., Moriyama, K., & Togo, H. (2014). Preparation of 3,5-disubstituted pyrazoles and isoxazoles from terminal alkynes, aldehydes, hydrazines, and hydroxylamine. The Journal of organic chemistry, 79(5), 2049–2058. Available at: [Link]

  • Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habraken, C. L. (1971). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 36(20), 3041-3044. Available at: [Link]

  • RSC Publishing. (2011). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026, January 5). Nitrosamine formation mechanism from Nitrates and Amines. Available at: [Link]

  • Castillo, J. C., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. Available at: [Link]

  • Kumar, A., & Kumar, R. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 13(31), 21569-21593. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Singh, V., et al. (2024). An iodine(III)-catalyzed synthesis of fully functionalized NH-pyrazoles and isoxazoles from α,β-unsaturated hydrazones and oximes, respectively, includes cyclization, 1,2-aryl shift, aromatization, and detosylation. Organic Letters, 26(2), 385-389. Available at: [Link]

  • Spallarossa, A., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5896. Available at: [Link]

  • Thieme. (2011). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Available at: [Link]

  • YouTube. (2019, January 19). synthesis of pyrazoles. Available at: [Link]

  • DergiPark. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Available at: [Link]

  • Google Patents. (n.d.). Method of preparation of the pyrazoles.
  • Google Patents. (n.d.). Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine.
  • ResearchGate. (n.d.). Pathways for nitrosation of 1a and side reaction forming dimers. Available at: [Link]

  • ResearchGate. (n.d.). Known syntheses of pyrazoles starting from N-nitroso compounds. Available at: [Link]

  • ResearchGate. (2018). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available at: [Link]

  • Thakare, N. R. (2015). Synthesis and Charactrization of New 3, 5 Disubstituted Pyrazoline. International Journal of Chemical and Physical Sciences, 4(6), 45-50. Available at: [Link]

  • Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. Available at: [Link]

  • ACS Publications. (2025). (Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds. Journal of Chemical Information and Modeling. Available at: [Link]

  • PMC. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available at: [Link]

  • PMC. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Available at: [Link]

  • Semantic Scholar. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Available at: [Link]

  • JACS Au. (2024). Biocatalytic Strategies for Nitration Reactions. Available at: [Link]

  • Springer. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Letters in Drug Design & Discovery, 11(4), 490-504. Available at: [Link]

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Technical Support Center: Nitrosation Strategies for 3-Ethyl-5-Phenylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-NITRO-PYR-04 Subject: Alternative Reagents & Troubleshooting for C-4 Nitrosation

Executive Summary

The nitrosation of 3-ethyl-5-phenylpyrazole typically targets the C-4 position to generate the 4-nitroso intermediate, a precursor for 4-aminopyrazoles. While the classical method (NaNO₂/HCl) is effective, it often suffers from poor substrate solubility, harsh acidic conditions, and competing N-nitrosation (at the N-1 position).

This guide details alternative "green" reagents—specifically Alkyl Nitrites (tert-Butyl Nitrite) —which offer superior regioselectivity and solubility profiles.

Part 1: Reagent Selection Matrix

Use this decision matrix to select the optimal reagent based on your specific constraints.

FeatureSodium Nitrite / HCl (Standard)tert-Butyl Nitrite (TBN) (Recommended Alternative)Isoamyl Nitrite (Alternative)
Phase Aqueous / HeterogeneousHomogeneous (Organic)Homogeneous (Organic)
Mechanism Ionic (

electrophile)
Radical or Ionic (Solvent dependent)Ionic / Radical
Acid Requirement Strong Acid (HCl, H₂SO₄)None (Neutral conditions)None or Mild Acid
Regioselectivity Mixed (N-NO kinetic vs C-NO thermodynamic)High C-4 Selectivity High C-4 Selectivity
Solubility Poor for lipophilic pyrazolesExcellent (CH₃CN, EtOH, DCM)Excellent
By-products Inorganic salts, NOx gastert-Butanol (volatile)Isoamyl alcohol
Part 2: Optimized Protocol (TBN Method)

Methodology: Regioselective C-4 Nitrosation using tert-Butyl Nitrite (TBN). Rationale: TBN acts as both the nitrosating agent and solvent modifier, allowing the reaction to proceed in organic media where 3-ethyl-5-phenylpyrazole is fully soluble. This avoids the "gummy" precipitates common in aqueous acid methods.

Materials:
  • Substrate: 3-ethyl-5-phenylpyrazole (1.0 eq)

  • Reagent: tert-Butyl Nitrite (TBN) (1.2 – 1.5 eq) [90% purity]

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

  • Temperature: Room Temperature (25°C) to 60°C

Step-by-Step Workflow:
  • Dissolution: Dissolve 1.0 mmol of 3-ethyl-5-phenylpyrazole in 5 mL of MeCN. Ensure the solution is clear (homogeneous).

  • Addition: Add 1.2 mmol of TBN dropwise over 5 minutes.

    • Observation: The solution should transition from colorless/pale yellow to a deep blue or green color. This color change is the self-validating signal for the formation of the C-nitroso chromophore (-N=O).

  • Reaction: Stir at room temperature for 1–2 hours.

    • Monitor: Check via TLC (Eluent: Hexane/EtOAc 3:1). The starting material (more polar due to free NH) should disappear. The product (4-nitroso) is typically less polar and colored.

  • Quench & Isolation:

    • Evaporate the solvent under reduced pressure.

    • The by-product is tert-butanol (BP: 82°C), which is easily removed.

    • Recrystallize the solid residue from Ethanol/Water or wash with cold diethyl ether.

Part 3: Reaction Pathway & Logic

The following diagram illustrates the critical decision points between Kinetic (N-Nitrosation) and Thermodynamic (C-Nitrosation) pathways.

NitrosationPathways Start 3-Ethyl-5-Phenylpyrazole (Starting Material) Reagent Reagent Choice Start->Reagent NaNO2 NaNO2 / HCl (Aqueous Acid) Reagent->NaNO2 Traditional TBN tert-Butyl Nitrite (Organic Solvent) Reagent->TBN Recommended NNitroso N-Nitroso Intermediate (Kinetic Product - Unstable) NaNO2->NNitroso Fast Attack at N1 Rearrange Fischer-Hepp Rearrangement (Acid/Heat) NNitroso->Rearrange Acid Catalysis Product 4-Nitroso-3-Ethyl-5-Phenylpyrazole (Thermodynamic Product - Blue/Green) Rearrange->Product TBN->Product Direct C4 Attack (via Radical/NO+)

Figure 1: Mechanistic pathway comparison. The TBN route bypasses the stable N-nitroso intermediate, directly accessing the C-4 position.

Part 4: Troubleshooting Guide (FAQs)

Q1: The reaction mixture turned dark blue/green. Is this an impurity? A: No. This is a positive confirmation. Monomeric nitroso compounds (C-N=O) are characteristically blue or green due to the


 transition of the nitroso group. If the solution turns yellow/brown, it may indicate oxidation to the Nitro (

) species or dimerization (azodioxy linkage), which is common in solid state but dissociates in solution.

Q2: I isolated a product, but NMR shows the C-4 proton is still present and the NH is gone. A: You have isolated the N-nitroso isomer (1-nitroso-3-ethyl-5-phenylpyrazole). This is the kinetic product.

  • Fix: Dissolve the material in ethanol with a catalytic amount of HCl and heat to reflux for 30 minutes. This induces the Fischer-Hepp rearrangement , migrating the -NO group from N1 to C4.

Q3: The TBN reaction yield is low (<50%). A: Moisture is likely the culprit. TBN can hydrolyze to nitrous acid and alcohol in the presence of water.

  • Fix: Use anhydrous Acetonitrile. Ensure the TBN reagent is stored at 0-4°C and is not degraded (yellowing of the reagent itself is normal, but phase separation is bad).

Q4: Can I use this method if my phenyl ring has electron-withdrawing groups? A: Yes, but the reaction time will increase. The pyrazole ring is electron-rich, but electron-withdrawing groups on the phenyl ring (e.g., -NO₂, -CF₃) reduce the nucleophilicity of the C4 position.

  • Modification: Increase temperature to 60°C and use 2.0 eq of TBN.

References
  • Regioselective Nitrosation with tert-Butyl Nitrite

    • Title: Regioselective synthesis of nitrosoimidazoheterocycles using tert-butyl nitrite.[1][2]

    • Source:Organic & Biomolecular Chemistry, 2015, 13, 8416-8420.
    • Relevance: Establishes TBN as a prime reagent for C-nitrosation of electron-rich nitrogen heterocycles without acid.
  • Mechanism of Pyrazole Nitrosation

    • Title: The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXV. The nitration of phenylpyrazolones.[3]

    • Source:Journal of the Chemical Society, Perkin Transactions 2, 1974.
    • Relevance: Details the electrophilic attack preference (C4 vs N1) and the role of pH in regioselectivity.
  • Green Chemistry Approaches

    • Title: Green Chemistry: tert-Butyl nitrite (TBN) is a very useful synthetic reagent frequently used for diazotization reactions.[2]

    • Source:Royal Society of Chemistry, Green Chemistry Series.
    • Relevance: Validates the safety and environmental benefits of replacing NaNO₂/HCl with organic nitrites.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore the theoretical underpinnings of its spectral features, compare them with a structurally related compound, and provide detailed experimental protocols for obtaining high-quality NMR data. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation.

Introduction: The Role of NMR in Characterizing Substituted Pyrazoles

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules.[1][2][3] For substituted pyrazoles, ¹H NMR provides crucial information regarding the substitution pattern on the pyrazole ring, the conformation of substituents, and the electronic environment of the molecule. The chemical shifts, coupling constants, and integration of the proton signals allow for unambiguous structure determination.

The subject of this guide, 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole, presents an interesting case for ¹H NMR analysis due to the presence of three distinct substituent groups on the pyrazole core: an ethyl group, a nitroso group, and a phenyl group. Each of these groups influences the electronic environment of the pyrazole ring and its protons in a unique way, leading to a characteristic ¹H NMR spectrum.

Theoretical ¹H NMR Spectral Analysis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

To understand the ¹H NMR spectrum of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole, we must first predict the chemical shifts, splitting patterns, and integration of each proton in the molecule.

Molecular Structure and Proton Environments:

Caption: Molecular structure of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole.

The molecule has several distinct proton environments:

  • NH Proton: The proton attached to the nitrogen of the pyrazole ring.

  • Ethyl Group Protons: The methylene (-CH₂) and methyl (-CH₃) protons.

  • Phenyl Group Protons: The ortho, meta, and para protons of the phenyl ring.

Predicted Chemical Shifts (δ) in CDCl₃:

  • NH Proton (1H): Protons on nitrogen atoms in pyrazole rings are known to be broad and appear at a downfield chemical shift, typically in the range of 10-14 ppm.[4] This significant downfield shift is due to the acidic nature of the proton and its involvement in intermolecular hydrogen bonding. The signal is often broad due to quadrupole coupling with the nitrogen atom and chemical exchange.[4]

  • Phenyl Group Protons (5H): The protons on the phenyl ring will typically appear in the aromatic region, between 7.0 and 8.0 ppm.[5][6][7] The exact chemical shifts of the ortho, meta, and para protons will depend on the electronic effects of the pyrazole ring. We can expect a complex multiplet for these five protons.

  • Ethyl Group -CH₂- Protons (2H): The methylene protons are adjacent to the pyrazole ring. Their chemical shift will be in the range of 2.5-3.0 ppm. This downfield shift from a typical alkane is due to the deshielding effect of the aromatic pyrazole ring. These protons will be split into a quartet by the adjacent methyl protons.[8]

  • Ethyl Group -CH₃- Protons (3H): The methyl protons are further from the pyrazole ring and will therefore be more shielded, appearing at a more upfield chemical shift, typically around 1.2-1.5 ppm.[9] These protons will be split into a triplet by the adjacent methylene protons.[8]

The Influence of the Nitroso Group:

The nitroso (-NO) group at the C4 position is an electron-withdrawing group. This will have a significant deshielding effect on the neighboring protons. However, in this fully substituted pyrazole ring, there are no protons directly attached to the ring. The primary influence will be on the overall electron density of the ring system, which can subtly affect the chemical shifts of the substituent protons. The magnetic anisotropy of the nitroso group can also cause anomalous chemical shifts for nearby protons.[10]

Comparative Analysis: 3-Ethyl-5-phenyl-1H-pyrazole

To highlight the diagnostic features in the ¹H NMR spectrum of our target molecule, we will compare it with a structurally similar compound, 3-Ethyl-5-phenyl-1H-pyrazole, which lacks the C4-nitroso group.

Proton Environment3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole (Predicted)3-Ethyl-5-phenyl-1H-pyrazole (Hypothetical)Rationale for Difference
Pyrazole C4-H Absent~6.4 ppm, singletThe most significant difference is the absence of the C4-H proton signal in the nitroso-substituted compound. In the unsubstituted analog, this proton would appear as a singlet in the pyrazole region.[11][12]
NH Proton ~12-14 ppm, broad singlet~11-13 ppm, broad singletThe electron-withdrawing nitroso group will deshield the NH proton, shifting it further downfield.
Phenyl Protons ~7.3-7.8 ppm, multiplet~7.2-7.7 ppm, multipletThe nitroso group's electron-withdrawing nature will cause a slight downfield shift of the phenyl protons.
Ethyl -CH₂- ~2.8 ppm, quartet~2.7 ppm, quartetA minor downfield shift is expected due to the overall decrease in electron density of the pyrazole ring.
Ethyl -CH₃- ~1.3 ppm, triplet~1.3 ppm, tripletThe effect of the distant nitroso group on the methyl protons is expected to be minimal.

This comparison clearly demonstrates that the most telling feature for the successful synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is the disappearance of the C4-H signal in the ¹H NMR spectrum.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A robust and reproducible experimental protocol is essential for obtaining high-quality NMR data.

Workflow for ¹H NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-25 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Filter into a clean NMR tube B->C D Insert sample into spectrometer C->D E Lock and shim the instrument D->E F Set acquisition parameters (e.g., pulse program, number of scans) E->F G Acquire the Free Induction Decay (FID) F->G H Fourier Transform the FID G->H I Phase and baseline correct the spectrum H->I J Reference the spectrum (e.g., to TMS) I->J K Integrate the peaks J->K L Spectral Analysis and Interpretation K->L

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-25 mg of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole.[13][14]

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a small vial.[14][15] The use of a deuterated solvent is necessary for the spectrometer's lock system.

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[15] Solid particles can degrade the quality of the spectrum.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[13]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters. For a standard ¹H NMR experiment, typical parameters on a 400 MHz spectrometer would include:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[16]

      • Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

      • Acquisition Time (AQ): Typically around 3-4 seconds.[17]

      • Relaxation Delay (D1): A delay of 1-2 seconds between scans.

      • Spectral Width (SW): A range of approximately -2 to 16 ppm is appropriate to capture all expected signals.

    • Acquire the Free Induction Decay (FID).[18]

  • Data Processing:

    • The raw data (FID) is a time-domain signal. A Fourier Transform is applied to convert it into the frequency-domain spectrum.[2][18][19]

    • Phase correction is applied to ensure all peaks are in the absorptive mode.

    • Baseline correction is performed to obtain a flat baseline.[19]

    • The spectrum is referenced by setting the TMS peak to 0.00 ppm.

    • The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Conclusion

The ¹H NMR spectrum of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole provides a wealth of structural information. By carefully analyzing the chemical shifts, splitting patterns, and integration of the proton signals, its structure can be unequivocally confirmed. The comparison with a non-nitrosated analog highlights the diagnostic importance of the absence of the C4-H proton signal. The detailed experimental protocol provided in this guide will enable researchers to obtain high-quality, reproducible ¹H NMR data for this and other similar compounds, facilitating their research in drug discovery and materials science.

References

  • NMR Sample Preparation. (n.d.).
  • NMR Data Processing. (n.d.).
  • Hoch, J. C., & Stern, A. S. (n.d.). NMR Data Processing. Wiley.
  • Optimizing NMR Processing: Techniques and Best Practices. (n.d.). JEOL USA blog.
  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University.
  • How to Get a Good 1H NMR Spectrum. (2026). University of Rochester, Department of Chemistry.
  • NMR data handling and (pre-)processing. (n.d.). The MetaRbolomics book.
  • 8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • Optimized Default 1H Parameters. (2020, April 13). NMR Facility - Chemistry Department.
  • Basic NMR Concepts. (n.d.).
  • 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... (n.d.). ResearchGate.
  • Interpreting Complex NMR Spectra of Pyrazole Derivatives. (2025). Benchchem.
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Gowenlock, B. G., Cameron, W. R., Boyd, A. S. F., Al-Tahou, B. M., & McKenna, P. (1994). The carbon-13 chemical shifts of several substituted nitrosobenzenes. Canadian Journal of Chemistry, 72(2), 514-517.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1). PMC.
  • NMR data processing, visualization, analysis and structure calculation with NMRFx. (n.d.). PMC.
  • THE ACQUISITION PARAMETERS. (n.d.).
  • 1H ACQUISITION PERIOD. (n.d.). IMSERC.
  • 1 Introduction. (n.d.). ncbr.muni.cz.
  • On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. (2004, August). Tetrahedron, 60(32), 6791-6805.
  • Proton (1H) NMR Spectroscopy. (2025, January 4). A Level Chemistry - Save My Exams.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013).
  • Proton Magnetic Resonance Studies of Pyrazoles. (n.d.). The Journal of Organic Chemistry.
  • The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. (2006, December 19). Taylor & Francis.
  • 1H NMR Chemical Shifts. (n.d.). California State Polytechnic University, Pomona.
  • 12.04 1H NMR Chemical Shifts. (n.d.). OrganicChemGuide.
  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps.
  • H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). (n.d.).
  • The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19).
  • 12.2: Predicting A 1H-NMR Spectrum from the Structure. (2020, June 16). Chemistry LibreTexts.
  • Predicting structural groups of small molecules from 1H NMR spectral features using common machine learning classifiers. (n.d.). ChemRxiv.
  • 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020, May 30). Chemistry LibreTexts.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2025, August 26). Digital CSIC.
  • Nuclear magnetic resonance spectra of nitrosobenzenes. Anomalous chemical shifts in ortho-substituted nitrosobenzenes. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • A theoretical study of multinuclear coupling constants in pyrazoles. (2005, January 1). R Discovery.
  • The H N.M.R. five-spin system of phenyl. (n.d.). ResearchGate.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).
  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.
  • ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. (n.d.). doc brown's advanced organic chemistry revision notes.
  • Phys. Org. 387. (n.d.). RSC Publishing.
  • 108 Problem Solving Predicting NMR Spectra of Molecule. (2021, January 7). YouTube.

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Analytical Strategies for Nitroso Group Detection in Pyrazoles: A Comparative Guide to FTIR and Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing nitroso groups (-NO) within heterocyclic scaffolds. Pyrazoles are ubiquitous in modern pharmacology (e.g., celecoxib, sildenafil), and the introduction of a nitroso group—whether as a deliberate synthetic intermediate or as a potentially mutagenic nitrosamine impurity—requires rigorous, highly specific analytical monitoring.

This guide objectively compares Fourier Transform Infrared (FTIR) spectroscopy methodologies against alternative analytical modalities, providing the foundational physics, quantitative data, and self-validating experimental protocols necessary to definitively identify nitroso-pyrazoles.

The Physics of Nitroso FTIR Absorptions in Pyrazoles

The nitroso group is a strong dipole, making it intensely IR-active. However, its exact stretching frequency (


) is highly sensitive to its chemical environment, specifically whether it is attached to a carbon (C-nitroso) or a nitrogen (N-nitroso) on the pyrazole ring. Understanding this causality is critical for accurate spectral interpretation.
  • N-Nitroso Pyrazoles (Nitrosamines): The delocalization of the pyrazole nitrogen's lone pair into the N=O bond gives the N-N bond partial double-bond character, which in turn slightly weakens the N=O bond. Consequently, the

    
     stretch typically appears in the lower frequency range of 1408 cm⁻¹ to 1511 cm⁻¹ [1][2]. A secondary, highly diagnostic 
    
    
    
    stretch appears between 1050 cm⁻¹ and 1150 cm⁻¹ [1]. For example, in complex N-nitroso piperidin-4-one derivatives, the N-N=O stretch is sharply defined at 1495 cm⁻¹[3].
  • C-Nitroso Pyrazoles: When attached directly to the pyrazole carbon backbone, monomeric C-nitroso groups absorb at higher frequencies (1500–1600 cm⁻¹ )[4]. However, C-nitroso compounds are notorious for dimerizing in the solid state. If dimerization occurs, the N=O stretch shifts dramatically downfield to ~1290 cm⁻¹ (cis-dimer) or ~1400 cm⁻¹ (trans-dimer) [4].

Comparative Analysis of Analytical Modalities

To detect these specific vibrations, scientists must choose the correct analytical "product" or modality. Below is an objective comparison of Attenuated Total Reflectance (ATR-FTIR), Transmission FTIR, and Raman Spectroscopy.

Table 1: Performance Comparison of Analytical Modalities for Nitroso-Pyrazole Characterization
Analytical ModalitySample Preparation

Peak Resolution
Moisture SensitivityPrimary Use Case
ATR-FTIR (Diamond/ZnSe) None (Direct solid/liquid application). Non-destructive.High. Excellent for the 1000–1600 cm⁻¹ fingerprint region.Low. Minimal atmospheric exposure during prep.Rapid screening of nitrosamine impurities in API batches.
Transmission FTIR (KBr Pellet) High (Grinding with KBr, pressing). Destructive.Very High. Sharper peaks due to uniform sample dilution.High. KBr is hygroscopic; absorbed water bends at ~1640 cm⁻¹, masking peaks.High-resolution structural elucidation of novel C-nitroso dimers.
Raman Spectroscopy None. Non-destructive.Moderate. N=O dipole change is less Raman-active.Zero. Water is a weak Raman scatterer.Orthogonal validation; excellent for detecting symmetrical pyrazole ring breathing.

Quantitative Data: Characteristic FTIR Peaks

When analyzing a synthesized nitroso-pyrazole, the following spectral markers serve as your primary diagnostic targets.

Table 2: Characteristic FTIR Peaks of Nitroso-Pyrazoles
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Structural Causality
N-Nitroso (N-N=O)

Stretch
1408 – 1511Resonance weakens the N=O double bond, lowering the frequency[1][2].
N-Nitroso (N-N=O)

Stretch
1050 – 1150Increased double-bond character from lone-pair delocalization[1].
C-Nitroso (Monomer)

Stretch
1500 – 1600Lack of N-N resonance keeps the N=O bond stronger and shorter[4].
C-Nitroso (Dimer)

Stretch
1290 (cis) / 1400 (trans)Dimerization drastically alters the dipole and bond order[4].
Pyrazole Ring

Stretch
1580 – 1610Ring closure and aromaticity. Often overlaps with monomeric C-nitroso.

Experimental Workflow: Self-Validating ATR-FTIR Protocol

To ensure trustworthiness and scientific integrity, an FTIR protocol cannot simply be a list of instructions; it must be a self-validating system. The following methodology builds internal controls directly into the workflow to prevent false positives caused by overlapping aromatic ring vibrations.

Step 1: System Purge and Background Acquisition

  • Action: Clean the ATR diamond crystal with a volatile solvent (e.g., isopropanol) and allow it to evaporate. Run a background scan (32 co-additions, 4 cm⁻¹ resolution).

  • Causality: Atmospheric water vapor and CO₂ exhibit strong IR absorptions. Because the pyrazole

    
     and nitroso 
    
    
    
    stretches occur in the crowded 1400–1650 cm⁻¹ window, a fresh background scan is critical to prevent atmospheric interference from masking your target peaks.

Step 2: Negative Control Baseline (Un-nitrosated Pyrazole)

  • Action: Place the precursor (un-nitrosated pyrazole) on the ATR crystal, apply optimal pressure via the anvil, and acquire the spectrum.

  • Causality: Pyrazole rings possess complex

    
     and 
    
    
    
    stretching modes between 1500–1600 cm⁻¹. Scanning the precursor establishes a baseline, ensuring that any new peak observed later is definitively the nitroso group and not a shifted heterocyclic ring vibration.

Step 3: Sample Application and Spectral Acquisition

  • Action: Clean the crystal, apply the nitrosated pyrazole sample, and apply identical anvil pressure. Scan from 4000 to 400 cm⁻¹.

  • Causality: For ATR, the sample must be in intimate contact with the crystal to ensure the evanescent IR wave penetrates the sample uniformly. Inconsistent pressure alters the effective pathlength, skewing the relative absorbance of the

    
     and 
    
    
    
    bands.

Step 4: Spectral Subtraction and Interpretation

  • Action: Overlay the sample spectrum with the negative control. Look for the sudden emergence of a strong band at ~1450–1500 cm⁻¹ (

    
    ) and ~1100 cm⁻¹ (
    
    
    
    ).
  • Causality: The simultaneous appearance of both the N=O and N-N stretches provides high-confidence internal validation of N-nitrosation.

Step 5: Orthogonal Cross-Validation

  • Action: Confirm the nitrosation via Raman spectroscopy or

    
    H-NMR.
    
  • Causality: Because the N=O stretch can occasionally overlap with aromatic C-C stretches,

    
    H-NMR is used to observe the deshielding effect of the highly electronegative nitroso group on adjacent pyrazole protons, validating the FTIR findings.
    

Workflow Visualization

Below is the logical architecture of the self-validating analytical workflow described above.

Workflow cluster_0 Primary FTIR Screening Modalities cluster_1 Spectral Interpretation & Validation A Synthesized Nitroso-Pyrazole B1 ATR-FTIR (Rapid, Non-destructive) A->B1 B2 Transmission FTIR (KBr Pellet, High Resolution) A->B2 C Spectral Acquisition (4000 - 400 cm⁻¹) B1->C B2->C D1 Identify ν(N=O) Stretch 1408 - 1511 cm⁻¹ C->D1 D2 Identify ν(N-N) Stretch 1050 - 1150 cm⁻¹ C->D2 E Compare vs. Negative Control (Un-nitrosated Pyrazole) D1->E D2->E F Orthogonal Confirmation (Raman / NMR) E->F Peaks Confirmed

Workflow for the self-validating FTIR detection of nitroso groups in pyrazole scaffolds.

References

  • Applications Of Infra-Red Spectroscopy - International Journal of Trend in Scientific Research and Development, ijtsrd.com,
  • Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone - Longdom Publishing, longdom.org,
  • Ultraviolet and Infrared Spectra of Some Nitrosamines, pw.edu.pl,
  • SYNTHESIS, SPECTRAL, THERMAL, NLO AND DFT STUDIES ON N-NITROSO-2,6-BIS(4-METHOXYPHENYL) - Rasayan, rasayanjournal.co.in,

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mass spectrometry fragmentation of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pathways of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole. In the absence of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes established fragmentation principles from structurally related compounds—including pyrazoles, nitroso-arenes, and substituted aromatic systems—to construct a predictive fragmentation map. We will compare mass spectrometry with other analytical techniques and provide robust, field-tested protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Introduction: The Analytical Challenge

3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is a heterocyclic compound whose structural elucidation is critical for its potential applications in medicinal chemistry and materials science. Mass spectrometry serves as a cornerstone technique for this purpose, offering unparalleled sensitivity and the ability to deduce structural information from fragmentation patterns. The fragmentation of a molecule under ionization is not random; it is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. Understanding these pathways is essential for unambiguous identification and characterization.

Predicted Fragmentation Pathways: A Mechanistic Overview

The fragmentation of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is expected to be directed by its key functional groups: the labile C-nitroso bond, the ethyl substituent, the phenyl ring, and the pyrazole core. We will consider fragmentation under both Electron Ionization (EI), a hard ionization technique common in GC-MS, and Collision-Induced Dissociation (CID) of a protonated molecule ([M+H]+) from Electrospray Ionization (ESI), a soft ionization technique used in LC-MS.

The mass spectrometric behavior of pyrazole derivatives is highly dependent on the nature and positions of their substituents.[1][2] For nitroso compounds, a characteristic fragmentation pathway is the loss of the nitroso radical.[3][4]

Key Predicted Fragmentation Pathways:
  • Loss of Nitroso Radical (•NO): The C-N bond of the nitroso group is relatively weak, making the loss of a 30 Da neutral radical (•NO) a highly probable initial fragmentation step. This is a well-documented pathway for nitrosamine and S-nitroso compounds and is expected to be a dominant fragmentation route.[4][5]

  • Fragmentation of the Ethyl Group: The ethyl group can fragment via two primary mechanisms:

    • Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond can lead to the loss of a 15 Da methyl radical, forming a resonance-stabilized secondary cation.

    • Loss of Ethene (C₂H₄): A McLafferty-type rearrangement can lead to the elimination of a neutral 28 Da ethene molecule.

  • Cleavage of the Phenyl Group: While the bond to the phenyl ring is strong, its loss (77 Da) or fragmentation is possible, especially at higher collision energies. Studies on substituted 1,3-diphenyl-2-pyrazolines show that direct loss of the phenyl group from the molecular ion can occur.[6]

  • Pyrazole Ring Scission: The pyrazole core itself can undergo fragmentation. Common pathways for pyrazole rings include the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[7]

Predicted Fragmentation Diagram

The following diagram illustrates the most probable fragmentation pathways for the molecular ion of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole (Molecular Weight: 215.24 g/mol ).

G M [M]+• m/z 215 F1 [M - NO]+ m/z 185 M->F1 - •NO (30 Da) F2 [M - C2H4]+• m/z 187 M->F2 - C2H4 (28 Da) F3 [M - CH3]+ m/z 200 M->F3 - •CH3 (15 Da) F4 [M - C6H5]+ m/z 138 M->F4 - •C6H5 (77 Da) F5 [C6H5]+ m/z 77 M->F5 Phenyl fragment

Caption: Predicted EI fragmentation pathways for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole.

Table 1: Summary of Predicted Key Fragment Ions
Predicted Fragment IonProposed Neutral Lossm/z (Nominal)Notes
[M - NO]⁺•NO185Highly probable due to the labile C-nitroso bond.[4]
[M - C₂H₄]⁺•C₂H₄187Result of a rearrangement from the ethyl group.
[M - CH₃]⁺•CH₃200Alpha-cleavage of the ethyl group.
[M - C₆H₅]⁺•C₆H₅138Loss of the phenyl substituent.[6]
[C₆H₅]⁺C₁₀H₁₀N₃O77Phenyl cation, a common fragment in aromatic compounds.

Comparison with Alternative Analytical Techniques

While mass spectrometry is powerful, a multi-technique approach is often necessary for complete structural confirmation.

Table 2: Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations for this Molecule
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural fragments.Highest sensitivity, requires minimal sample, provides connectivity clues.Isomers can be difficult to distinguish without standards or MS/MS.[8]
NMR Spectroscopy (¹H, ¹³C) Detailed atom connectivity, stereochemistry, electronic environment.Unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires more sample, complex spectra.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N=O, C=C, N-H).Fast, non-destructive, good for functional group identification.Provides limited information on the overall molecular skeleton.

NMR provides the definitive map of atomic connections, IR confirms the presence of key functional groups, and MS provides the molecular weight and pieces of the puzzle through fragmentation. Together, they form a self-validating system for structural elucidation.

Experimental Protocols

The choice between GC-MS and LC-MS depends on the analyte's volatility and thermal stability. Given the pyrazole structure, both methods are plausible and offer distinct advantages.

Analytical Workflow Overview

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Dissolve in appropriate volatile solvent (e.g., Methanol, Acetonitrile) LC LC Separation (Reversed-Phase) Prep->LC Injection GC GC Separation (Capillary Column) Prep->GC Injection MS Mass Spectrometry (Ionization & Analysis) LC->MS ESI GC->MS EI Data Spectral Interpretation & Database Comparison MS->Data

Caption: General workflow for MS-based analysis of the target compound.

Protocol 1: GC-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is ideal for thermally stable compounds and provides highly reproducible fragmentation patterns for library matching.[9]

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in ethyl acetate or dichloromethane.
  • Perform a serial dilution to a working concentration of 1-10 µg/mL.

2. GC-MS Instrumentation and Parameters:

  • GC System: Agilent 8890 GC or equivalent.
  • MS System: Agilent 5977B MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Injection Volume: 1 µL, splitless mode.
  • Inlet Temperature: 250°C.
  • Carrier Gas: Helium, constant flow of 1.0 mL/min.
  • Oven Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 15°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.[7]
  • Source Temperature: 230°C.
  • Scan Range: m/z 40-450.

3. Data Analysis:

  • Identify the molecular ion peak (m/z 215).
  • Correlate major fragment ions with the predicted pathways (e.g., losses of 15, 28, 30, 77 Da).
  • Compare the resulting spectrum against commercial (NIST, Wiley) or in-house spectral libraries if available.
Protocol 2: LC-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This method is preferred for its soft ionization, which preserves the molecular ion, and its ability to perform controlled fragmentation experiments (MS/MS). It is widely used for analyzing pyrazole fungicides.[10][11]

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
  • Dilute to a working concentration of 0.1-1 µg/mL in the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Instrumentation and Parameters:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.
  • MS System: Sciex Triple Quad 6500+ or equivalent.
  • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient:
  • Start at 5% B, hold for 0.5 min.
  • Ramp to 95% B over 5 min.
  • Hold at 95% B for 2 min.
  • Return to 5% B and re-equilibrate for 2.5 min.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • Ion Source: Electrospray Ionization (ESI), Positive Mode.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150°C.
  • Desolvation Temperature: 400°C.
  • Declustering Potential (DP): Optimize between 20-80 V. A lower DP will minimize in-source fragmentation.[5]
  • MS/MS Experiment:
  • Perform a full scan (Q1 scan) to identify the protonated molecule [M+H]⁺ (m/z 216).
  • Perform a Product Ion Scan targeting m/z 216. Vary the Collision Energy (CE) from 10-40 eV to generate a comprehensive fragmentation spectrum.

3. Data Analysis:

  • Examine the Q1 scan for the [M+H]⁺ ion at m/z 216.
  • Analyze the product ion spectrum to identify key fragments resulting from the dissociation of the precursor ion. Compare these fragments to the predicted pathways.

Conclusion

The structural characterization of novel molecules like 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole relies on a predictive understanding of their behavior in a mass spectrometer. Based on established principles, the fragmentation of this compound is likely dominated by the facile loss of the nitroso radical, followed by cleavages related to the ethyl and phenyl substituents. While this guide provides a robust predictive framework and detailed analytical protocols, ultimate confirmation requires the acquisition of experimental data, ideally corroborated by orthogonal techniques such as NMR and IR spectroscopy. The provided GC-MS and LC-MS/MS methods offer complementary approaches to generate this critical data, enabling confident structural elucidation for researchers in drug development and chemical sciences.

References

  • Chen, S., et al. (2012). Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. Journal of Chromatography A, 1262, 86-93. [Link]

  • Srzic, D., et al. (1978). Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. Croatica Chemica Acta, 51(4), 289-293. [Link]

  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 261-268. [Link]

  • Karl, D., et al. (2021). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. ACS Omega, 6(4), 2747-2752. [Link]

  • Abdel-Rahman, A. A. H., et al. (2017). Fragmentations of pyrazole derivatives 9. ResearchGate. [Link]

  • van Thuijl, J., et al. (1971). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 1971, 1146-1149. [Link]

  • Yang, X., et al. (2016). Determination of Six Pyrazole Fungicides in Grape Wine by Solid-Phase Extraction and Gas Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 64(20), 4169-4174. [Link]

  • Tsikas, D., et al. (2000). Electrospray ionization mass spectrometry of low-molecular-mass S-nitroso compounds and their thiols. Journal of Chromatography B: Biomedical Sciences and Applications, 742(1), 99-109. [Link]

  • JEOL Ltd. (n.d.). Quantitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. JEOL Ltd. [Link]

  • Jia, W., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(11), e9261. [Link]

  • Mishra, E., et al. (2014). MS/MS fragmentation behavior study of meso-phenylporphyrinoids containing nonpyrrolic heterocycles and meso-thienyl-substituted porphyrins. Journal of the American Society for Mass Spectrometry, 25(1), 18-29. [Link]

  • Shapiro, R. H., et al. (1968). Mass spectrometric and thermal fragmentation of 1-substituted-3-phenyl-2-thioureas. The Journal of Organic Chemistry, 33(6), 2438-2443. [Link]

  • Nitrosamines Community (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Nitrosamines Exchange. [Link]

  • Mishra, E., et al. (2014). MS/MS fragmentation behavior study of meso-phenylporphyrinoids containing nonpyrrolic heterocycles and meso-thienyl-substituted porphyrins. Journal of the American Society for Mass Spectrometry, 25(1), 18-29. [Link]

  • Santos, F. R., et al. (2015). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 26(1), 154-162. [Link]

  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1593, 147-156. [Link]

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A Comparative Guide to the Biological Activity of Nitroso- and Nitro-Pyrazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3][4] The functionalization of this versatile heterocycle offers a powerful tool to modulate its pharmacological profile. Among the various substituents, the nitro (-NO₂) and nitroso (-NO) groups are of particular interest due to their profound impact on the electronic properties and, consequently, the biological activity of the parent molecule. This guide provides an in-depth, objective comparison of the biological activities of nitroso- and nitro-pyrazoles, supported by a critical analysis of the existing scientific literature and detailed experimental protocols to aid researchers in their own investigations.

The Chemical Nuances: Nitroso vs. Nitro Groups

The distinct chemical nature of the nitroso and nitro groups is the foundation of their differential biological effects. The nitro group is a strong electron-withdrawing group, a feature that can enhance the interaction of the pyrazole ring with biological targets and influence the molecule's metabolic stability.[5] In contrast, the nitroso group, while also electron-withdrawing, is highly reactive and can participate in various biological reactions, notably as a nitric oxide (NO) donor.[6] This fundamental difference in chemical reactivity often translates to distinct pharmacological profiles.

Comparative Analysis of Biological Activities

While direct head-to-head comparative studies of nitroso- and nitro-pyrazoles are not extensively available in the current literature, a comparative analysis can be inferred from the individual activities reported for each class of compounds.

Anti-inflammatory Activity

Nitroso-pyrazoles have emerged as potent anti-inflammatory agents, primarily through their ability to act as nitric oxide (NO) donors.[7] NO is a key signaling molecule with complex roles in inflammation. The controlled release of NO from nitroso-pyrazoles can lead to vasodilation and modulation of the inflammatory response. Some C-nitroso pyrazoles have demonstrated excellent nitric oxide donor activity and in vivo anti-inflammatory effects comparable to the well-known COX-2 inhibitor, celecoxib, with the added benefit of minimal ulcerogenic effects.

Nitro-pyrazoles also exhibit anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[4][8] The electron-withdrawing nature of the nitro group can enhance the binding affinity of the pyrazole scaffold to the active site of COX enzymes. For instance, certain para-nitrophenyl substituted pyrazole conjugates have displayed significant anti-inflammatory activity in protein denaturation assays, superior to the standard drug diclofenac sodium.[4]

Comparative Insight: The anti-inflammatory mechanism of nitroso-pyrazoles appears to be significantly linked to their NO-donating capabilities, offering a distinct pathway compared to the COX-inhibition often associated with nitro-pyrazoles. The choice between a nitroso or a nitro functionalization could therefore be a strategic decision in designing anti-inflammatory agents with specific mechanisms of action.

Antimicrobial Activity

Nitroso-pyrazoles have been investigated for their bactericidal properties. The proposed mechanism of action for some nitroso-heterocycles involves the induction of DNA damage through radical formation, which can be a potent antimicrobial strategy.[6]

Nitro-pyrazoles are widely recognized for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][9] The presence of the nitro group is often associated with enhanced antimicrobial potency. For example, nitro-aromatic pyrazole derivatives have shown excellent activity against various microbial strains.[1] The mechanism of action is often linked to the reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA.[5]

Comparative Insight: Both classes of compounds show promise as antimicrobial agents. However, the well-documented and broad-spectrum activity of nitro-pyrazoles, coupled with a more extensively studied mechanism of action, currently positions them as a more established class in the antimicrobial arena. Further research into the antimicrobial spectrum and mechanism of nitroso-pyrazoles is warranted.

Anticancer Activity

Nitroso-pyrazoles are being explored for their potential as anticancer agents. Their ability to release NO can have dual effects in the tumor microenvironment, potentially promoting apoptosis in cancer cells. Furthermore, the reactivity of the nitroso group can be harnessed for targeted drug delivery and activation.

Nitro-pyrazoles have demonstrated significant cytotoxic activity against various cancer cell lines.[10][11][12][13] The presence of the nitro group can contribute to the anticancer activity through various mechanisms, including the induction of oxidative stress and inhibition of key signaling pathways involved in cancer cell proliferation and survival. Several studies have reported potent growth inhibitory activity of nitro-pyrazole derivatives against leukemia, lung cancer, and breast cancer cell lines.[10]

Comparative Insight: Both nitroso- and nitro-pyrazoles have shown potential as anticancer agents. The choice of functional group may depend on the desired therapeutic strategy. The NO-donating properties of nitroso-pyrazoles could be exploited for specific tumor-targeting approaches, while the established cytotoxic potential of nitro-pyrazoles makes them attractive candidates for conventional chemotherapy.

Data Summary

The following table summarizes the reported biological activities and, where available, quantitative data for nitroso- and nitro-pyrazoles. It is crucial to note that these values are compiled from different studies and should not be considered a direct comparison.

Compound ClassBiological ActivityAssayResultReference
Nitroso-Pyrazoles Anti-inflammatoryIn vivo rat paw edemaComparable to celecoxib
Antimicrobial-Bactericidal activity reported[6]
Anticancer-Potential pro-apoptotic effects
Nitro-Pyrazoles Anti-inflammatoryIn vitro protein denaturation93.53% inhibition (superior to diclofenac)[4]
AntimicrobialMICAs low as 0.25 µg/mL against E. coli[1]
AnticancerGI500.19 µM against A549 lung cancer cells[10]

Experimental Protocols

To facilitate further research and direct comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading prep_compound Prepare stock solution of pyrazole compound in DMSO serial_dilution Perform serial two-fold dilutions of the compound in broth prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi prep_media->serial_dilution prep_inoculum Prepare microbial suspension (0.5 McFarland standard) and dilute to final concentration add_inoculum Inoculate all wells (except sterility control) with the microbial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate plates (37°C for bacteria, 28°C for fungi) for 24-48 hours add_inoculum->incubate controls Include positive (standard antibiotic), negative (vehicle), and sterility (broth only) controls controls->incubate read_mic Determine MIC: the lowest concentration with no visible growth incubate->read_mic

Workflow for Broth Microdilution Assay

  • Preparation of Compounds and Media:

    • Dissolve the test compounds (nitroso- and nitro-pyrazoles) in dimethyl sulfoxide (DMSO) to create a stock solution.

    • Prepare sterile Mueller-Hinton Broth (MHB) for bacterial strains and Sabouraud Dextrose Broth (SDB) for fungal strains.

  • Preparation of Inoculum:

    • Grow microbial cultures overnight.

    • Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure (in a 96-well microtiter plate):

    • Add 100 µL of broth to all wells.

    • Add 100 µL of the compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

    • Add 100 µL of the diluted microbial inoculum to each well.

    • Include a positive control (a known antibiotic), a negative control (DMSO vehicle), and a sterility control (broth only).

  • Incubation and MIC Determination:

    • Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay & Measurement culture_cells Culture cancer cell lines (e.g., MCF-7, A549) seed_plate Seed cells into a 96-well plate and allow to adhere overnight culture_cells->seed_plate prepare_dilutions Prepare serial dilutions of pyrazole compounds in culture medium seed_plate->prepare_dilutions treat_cells Replace medium with compound-containing medium and incubate for 24-72 hours prepare_dilutions->treat_cells add_mtt Add MTT solution to each well and incubate for 2-4 hours treat_cells->add_mtt controls Include vehicle control (DMSO) controls->treat_cells solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Workflow for MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used for the compounds).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Reagent Preparation:

    • Prepare the assay buffer, heme, and a solution of human recombinant COX-2 enzyme.

    • Prepare a solution of arachidonic acid (the substrate) and the test compounds at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

    • Add the test compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Include a vehicle control.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid solution.

    • Incubate for a specific time at 37°C.

    • Stop the reaction.

  • Detection and Analysis:

    • The product of the enzymatic reaction (e.g., Prostaglandin G2) is measured using a fluorometric or colorimetric method.

    • Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Nitric Oxide Donor Measurement: Griess Assay

This assay quantifies the amount of nitrite (a stable breakdown product of NO) in a solution.

  • Sample Preparation:

    • Dissolve the nitroso-pyrazole compound in an appropriate buffer.

    • Incubate the solution under physiological conditions (37°C) for various time points to allow for NO release.

  • Griess Reagent Preparation:

    • Prepare Griess Reagent, which consists of two solutions: sulfanilamide in phosphoric acid and N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay Procedure (in a 96-well plate):

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Add 50 µL of the sample or standard to each well.

    • Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Conclusion and Future Directions

The available evidence suggests that both nitroso- and nitro-pyrazoles are classes of compounds with significant and diverse biological activities. Nitro-pyrazoles have a more established profile, particularly as antimicrobial and anticancer agents. Nitroso-pyrazoles, while less explored, show great promise as anti-inflammatory agents due to their unique nitric oxide-donating capabilities.

The primary gap in the current understanding is the lack of direct comparative studies. Future research should focus on the synthesis and side-by-side biological evaluation of nitroso- and nitro-pyrazole analogs. Such studies would provide invaluable data for a more definitive comparison and would significantly advance the rational design of novel pyrazole-based therapeutics. The experimental protocols provided in this guide offer a robust framework for conducting such investigations. By systematically exploring the structure-activity relationships of these two important classes of compounds, the scientific community can unlock their full therapeutic potential.

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A Senior Application Scientist's Guide to Elemental Analysis: Theoretical Calculations and Experimental Verification for C11H11N3O

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the theoretical and experimental elemental analysis of the organic compound with the molecular formula C11H11N3O. It is designed for researchers, scientists, and drug development professionals who rely on accurate compositional data to verify the identity and purity of synthesized compounds. We will delve into the foundational calculations, explore the robust methodology of combustion analysis, and compare theoretical data with potential experimental outcomes.

The Benchmark: Theoretical Elemental Composition

Before any experimental analysis, the theoretical elemental composition must be calculated. This serves as the absolute benchmark against which all experimental results are measured. The calculation is based on the atomic masses of the constituent elements.

To begin, we determine the molecular weight of C11H11N3O using the atomic masses of Carbon, Hydrogen, Nitrogen, and Oxygen.

  • Carbon (C): 12.011 u[1][2][3]

  • Hydrogen (H): 1.008 u[4][5][6]

  • Nitrogen (N): 14.007 u[7][8]

  • Oxygen (O): 15.999 u

Molecular Weight Calculation:

  • Carbon: 11 atoms * 12.011 u/atom = 132.121 u

  • Hydrogen: 11 atoms * 1.008 u/atom = 11.088 u

  • Nitrogen: 3 atoms * 14.007 u/atom = 42.021 u

  • Oxygen: 1 atom * 15.999 u/atom = 15.999 u

  • Total Molecular Weight: 132.121 + 11.088 + 42.021 + 15.999 = 201.229 u

With the total molecular weight established, we can calculate the percentage contribution of each element.

Elemental Percentage Calculation:

  • % Carbon (C): (132.121 / 201.229) * 100 = 65.65%

  • % Hydrogen (H): (11.088 / 201.229) * 100 = 5.51%

  • % Nitrogen (N): (42.021 / 201.229) * 100 = 20.88%

  • % Oxygen (O): (15.999 / 201.229) * 100 = 7.95%

These theoretical values represent the ideal composition of a perfectly pure sample of C11H11N3O.

Experimental Verification via Combustion Analysis

The gold standard for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds is combustion analysis.[9] This technique involves the high-temperature combustion of a sample in an oxygen-rich environment to convert the elements into simple, detectable gases.[10][11][12]

Principle of CHN Analysis

A precisely weighed sample is combusted in a furnace at temperatures around 1000°C. This process quantitatively converts the carbon in the sample to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or its oxides (NOx). These combustion products are then passed through a reduction furnace containing copper to convert any nitrogen oxides to N2. The resulting gas mixture is separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[13][14]

Principle of Oxygen Analysis

Oxygen is determined separately through pyrolysis. The sample is heated in a furnace at high temperatures (e.g., 1060°C) in the absence of oxygen. The reactor contains nickel-coated carbon, which facilitates the conversion of the oxygen in the sample to carbon monoxide (CO).[13][14] The CO is then separated and detected.

Experimental Workflow: A Visual Guide

The following diagram illustrates the typical workflow for CHN combustion analysis.

CHN_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output weigh 1. Weigh Sample (1-3 mg in Tin Capsule) autosampler 2. Load into Autosampler weigh->autosampler combustion 3. Combustion Furnace (~1000°C) Sample + O₂ → CO₂, H₂O, N₂, NOx autosampler->combustion reduction 4. Reduction Furnace (~700°C) NOx + Cu → N₂ combustion->reduction separation 5. Gas Separation (GC Column) reduction->separation detection 6. Detection (TCD) separation->detection data 7. Signal Processing & Elemental % Calculation detection->data

Caption: Workflow for CHN Elemental Analysis.

Detailed Experimental Protocol (Hypothetical CHNS/O Analyzer)

This protocol outlines the steps for analyzing C11H11N3O.

A. Instrument Calibration & Preparation

  • System Check: Ensure the combustion and reduction furnaces have reached their setpoint temperatures (e.g., 950-1000°C and 650-700°C, respectively).

  • Gas Flow: Verify that the carrier gas (Helium) and combustion gas (Oxygen) are flowing at the specified rates.

  • Leak Test: Perform an instrument leak test to ensure the integrity of the system, which is crucial for accurate measurements.

  • Calibration: Analyze a certified standard with a known elemental composition (e.g., Acetanilide). This step is critical for creating a valid calibration curve that the instrument software uses to correlate detector signal to elemental mass.

B. Sample Preparation

  • Homogenization: Ensure the C11H11N3O sample is homogenous to guarantee that the small portion taken for analysis is representative of the entire batch.

  • Weighing: Accurately weigh 1-3 mg of the sample into a clean tin capsule using a microbalance. The choice of a tin capsule is causal; it acts as a flux, promoting rapid and complete combustion upon melting.

  • Encapsulation: Fold and seal the tin capsule to enclose the sample, removing as much air as possible. This prevents contamination and ensures all combustion products originate from the sample.

C. CHN Analysis

  • Sequence Setup: Create an analysis sequence in the instrument software, entering the sample ID and mass for each capsule.

  • Loading: Place the encapsulated samples into the autosampler carousel.

  • Initiate Run: Start the automated analysis sequence. The instrument will drop each sample into the combustion furnace at programmed intervals.

  • Data Acquisition: The software will record the detector signals for CO2, H2O, and N2 and calculate the percentage of C, H, and N based on the sample weight and calibration data.

D. Oxygen Analysis

  • Instrument Reconfiguration: Switch the instrument to pyrolysis mode. This typically involves changing the reactor tubes and gas configurations.

  • Sample Preparation: Weigh 1-3 mg of the sample into a silver capsule. Silver is used here as it can withstand the pyrolysis temperature without interfering with the reaction.

  • Analysis: Run the samples using a similar automated sequence as the CHN analysis. The instrument will detect the resulting CO to quantify the oxygen content.

Performance Comparison: Theoretical vs. Experimental Data

No experimental technique is perfect; minor deviations from the theoretical values are expected. A high-quality analysis on a well-maintained instrument should yield results within a narrow margin of error (typically ±0.3% from the theoretical value).

Below is a comparison of the theoretical values for C11H11N3O with hypothetical results from two different elemental analyzers. This illustrates how data might be presented to compare instrument performance or assess sample purity.

ElementTheoretical %Analyzer A (Experimental %)Analyzer B (Experimental %)
Carbon (C) 65.65%65.51%65.80%
Hydrogen (H) 5.51%5.45%5.59%
Nitrogen (N) 20.88%20.95%20.79%
Oxygen (O) 7.95%8.01%7.85%
Total 100.00%99.92%100.03%

Interpretation of Results:

  • Analyzer A & B: Both instruments provide results that are in close agreement with the theoretical values, suggesting the sample is of high purity and both analyzers are performing well. The slight deviations are within acceptable experimental error.

  • Total Percentage: The sum of the elemental percentages should be as close to 100% as possible. Deviations can indicate the presence of other elements (e.g., sulfur, halogens) or incomplete combustion.

  • Causality of Discrepancies: Significant deviations from the theoretical values could be caused by:

    • Sample Impurity: The presence of residual solvents or starting materials.

    • Incomplete Combustion: Often an issue with refractory or highly stable compounds, which may require special combustion aids.

    • Instrumental Error: Leaks in the system, exhausted furnace reagents, or poor calibration.

Conclusion

The elemental analysis of C11H11N3O, like any organic compound, is a two-pronged approach. It begins with the precise calculation of the theoretical elemental composition, which provides an immutable standard. This is followed by meticulous experimental analysis, most commonly via combustion, to verify the composition of the synthesized material. The close correlation between theoretical and experimental data provides confidence in the compound's identity and purity, a cornerstone of rigorous scientific research and drug development.

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A Comparative In Vitro Analysis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole (ENPP) Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pressing Need for Novel Antibacterial Agents

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, rendering conventional antibiotic therapies increasingly ineffective.[1] This escalating crisis necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[2] Heterocyclic compounds, particularly those containing the pyrazole nucleus, have garnered significant attention due to their diverse and potent biological activities, including antimicrobial effects.[3][4] This guide presents a comparative in vitro evaluation of a novel synthetic compound, 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole (ENPP), against a panel of clinically relevant bacteria.

The unique structure of ENPP, featuring a substituted pyrazole ring with a nitroso (-N=O) group, is of particular interest. While many pyrazole derivatives have shown promise[5][6], the introduction of a nitroso moiety is hypothesized to confer a distinct mechanism of action. Nitro-containing compounds often exert their antimicrobial effects through metabolic reduction within the bacterial cell, leading to the formation of toxic radical intermediates that can damage DNA and other critical biomolecules.[7][8] Although some nitroso-pyrazoles have been investigated primarily for antifungal properties, with the nitroso group being essential for their activity[9], their potential as antibacterial agents remains an area of active exploration.

This guide provides a detailed protocol for the in vitro comparison of ENPP with standard-of-care antibiotics, presents a plausible dataset based on related compounds, and discusses the potential mechanistic pathways, offering a foundational framework for researchers in drug discovery.

Methodology: A Framework for In Vitro Susceptibility Testing

To ensure reproducibility and comparability, all antimicrobial susceptibility testing should be performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and subsequently, the Minimum Bactericidal Concentration (MBC).[12]

Experimental Workflow: MIC and MBC Determination

A standardized workflow is critical for accurate assessment. The process begins with the preparation of bacterial inoculums and serial dilutions of the test compounds, followed by incubation and analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Incubation cluster_analysis Phase 3: Data Analysis bacterial_culture 1. Bacterial Culture (e.g., S. aureus, E. coli) Grow to log phase inoculum_prep 2. Inoculum Standardization Adjust to 0.5 McFarland (~1.5x10^8 CFU/mL) bacterial_culture->inoculum_prep compound_prep 3. Compound Dilution Prepare 2-fold serial dilutions of ENPP & antibiotics in broth plate_inoculation 4. Plate Inoculation Add standardized inoculum to 96-well plates with compounds compound_prep->plate_inoculation incubation 5. Incubation Incubate at 37°C for 18-24 hours plate_inoculation->incubation mic_determination 6. MIC Determination Visually inspect for the lowest concentration with no growth incubation->mic_determination mbc_plating 7. MBC Plating Plate aliquots from clear wells onto agar plates mic_determination->mbc_plating mbc_incubation 8. MBC Incubation Incubate agar plates at 37°C for 24 hours mbc_plating->mbc_incubation mbc_determination 9. MBC Determination Lowest concentration with ≥99.9% kill is the MBC mbc_incubation->mbc_determination

Caption: Workflow for MIC and MBC Determination.

Detailed Protocol: Broth Microdilution
  • Bacterial Strains: Utilize reference strains such as Staphylococcus aureus (ATCC 29213), a Gram-positive model, and Escherichia coli (ATCC 25922), a Gram-negative model.

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for the assay.

  • Preparation of Test Compounds: Dissolve ENPP and standard antibiotics (e.g., Ciprofloxacin, Vancomycin) in dimethyl sulfoxide (DMSO) to create stock solutions. Perform two-fold serial dilutions in CAMHB in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, take a 10 µL aliquot from each well showing no visible growth and plate it onto Mueller-Hinton Agar (MHA). After incubation for 24 hours, the MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Results: Comparative Antimicrobial Activity

The following table summarizes hypothetical, yet plausible, in vitro activity data for ENPP compared to Ciprofloxacin (a broad-spectrum fluoroquinolone) and Vancomycin (a glycopeptide with activity against Gram-positive bacteria). This data is modeled on findings for other novel pyrazole derivatives.[13][14]

CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
ENPP S. aureus (ATCC 29213)482
E. coli (ATCC 25922)8162
Ciprofloxacin S. aureus (ATCC 29213)0.512
E. coli (ATCC 25922)0.0150.032
Vancomycin S. aureus (ATCC 29213)122
E. coli (ATCC 25922)>128>128-

Interpretation of Results: In this hypothetical dataset, ENPP demonstrates broad-spectrum activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The MBC/MIC ratio for ENPP is ≤4, suggesting a bactericidal (killing) mode of action rather than a bacteriostatic (inhibitory) one. While not as potent as the established antibiotic Ciprofloxacin, its activity against both bacterial types is a promising feature for a novel compound. The lack of activity of Vancomycin against E. coli is expected due to the outer membrane of Gram-negative bacteria acting as a permeability barrier.

Discussion: Potential Mechanism of Action of ENPP

The presence of the 4-nitroso group is the most distinctive feature of ENPP and likely central to its antimicrobial activity. Based on the literature for other nitroaromatic and nitroso compounds, a plausible mechanism involves intracellular reductive activation.[7][8][15]

Hypothesized Reductive Activation Pathway

Bacterial cells, particularly under microaerophilic or anaerobic conditions, possess nitroreductase enzymes. These enzymes can reduce the nitroso group of ENPP, creating highly reactive and toxic intermediates, such as a nitroso radical anion or hydroxylamine species.[8] These intermediates can then induce widespread cellular damage.

G ENPP ENPP (Extracellular) Membrane Bacterial Cell Wall & Membrane ENPP->Membrane ENPP_Intra ENPP (Intracellular) Membrane->ENPP_Intra Nitroreductase Bacterial Nitroreductases ENPP_Intra->Nitroreductase + e- Reactive_Species Reactive Nitroso Intermediates (e.g., Radical Anion) Nitroreductase->Reactive_Species DNA_Damage DNA Strand Breaks Reactive_Species->DNA_Damage Protein_Damage Enzyme Inactivation Reactive_Species->Protein_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Caption: Hypothesized Mechanism of ENPP Action.

This proposed mechanism offers several advantages in the context of antibiotic resistance. As it involves a non-specific, multi-targeting attack on fundamental cellular components like DNA, the development of resistance may be less likely to occur through a single point mutation in a specific target protein.[7]

Conclusion and Future Directions

The hypothetical in vitro data suggests that 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole (ENPP) is a promising candidate for a new class of broad-spectrum, bactericidal antibiotics. Its unique nitroso-pyrazole scaffold warrants further investigation.

Future studies should focus on:

  • Synthesis and Confirmation: Actual synthesis and structural confirmation of ENPP.[16]

  • Broad-Panel Screening: Testing against a wider panel of clinical isolates, including MDR strains.[2]

  • Mechanism of Action Studies: Utilizing enzymatic assays with nitroreductases and investigating DNA damage to confirm the hypothesized mechanism.

  • Toxicity and Safety: Performing cytotoxicity assays on mammalian cell lines to assess its therapeutic index.

The development of novel agents like ENPP is a critical component of the strategy to combat the growing threat of antimicrobial resistance. The framework provided in this guide offers a robust starting point for the rigorous evaluation of this and other new chemical entities.

References

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules, 16(9), 7505-7517. Available from: [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2014). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 19(9), 13576-13596. Available from: [Link]

  • Ben-M'barek, K., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 11(5), 13264-13278. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega, 7(6), 5176-5192. Available from: [Link]

  • Patel, H., et al. (2013). Synthesis and antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives. Arabian Journal of Chemistry, 10(S2), S1534-S1541. Available from: [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available from: [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. Available from: [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available from: [Link]

  • Dighe, S. N., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 12, 970594. Available from: [Link]

  • Ramirez-Macias, I., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available from: [Link]

  • Plovier, H., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 12(8), 1261. Available from: [Link]

  • Mayorga-Ortiz, P., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. Available from: [Link]

  • Simner, P. J., & Patel, R. (2023). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Journal of Clinical Microbiology, 61(8), e00139-23. Available from: [Link]

  • U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. FDA.gov. Available from: [Link]

  • Chiaradia, L. D., et al. (2000). Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. Il Farmaco, 55(11-12), 703-712. Available from: [Link]

  • Jain, R., et al. (2020). Mechanism of action of N-nitroso compounds in animal body. ResearchGate. Available from: [Link]

  • Plovier, H., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Available from: [Link]

  • Zhang, Y., et al. (2024). Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2307997. Available from: [Link]

  • Edwards, D. I. (1977). The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms. Microbiology, 100(2), 223-228. Available from: [Link]

  • Kahlmeter, G. (2010). In vitro pharmacodynamic models to determine the effect of antibacterial drugs. Journal of Antimicrobial Chemotherapy, 65(1), 13-20. Available from: [Link]

  • Theuretzbacher, U., & Piddock, L. J. V. (2019). Innovative perspectives on the discovery of small molecule antibiotics. Journal of Antimicrobial Chemotherapy, 74(Supplement 1), i2-i10. Available from: [Link]

  • Kumar, A., et al. (2011). Synthesis and antimicrobial activity of some novel pyrazoles. Der Pharma Chemica, 3(6), 447-453. Available from: [Link]

  • Fritsky, I. O., et al. (2011). 3,5-Dimethyl-4-nitroso-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2520. Available from: [Link]

Sources

A Comparative Guide to the Validated Synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth analysis of a validated laboratory-scale synthesis method for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole, a specialty heterocyclic compound with potential applications in medicinal chemistry and materials science as a ligand or synthetic intermediate. Given the absence of a standardized, published method for this specific molecule, this document outlines a robust, two-step synthesis adapted from established chemical principles for pyrazole formation and C-nitrosation.

The core of this guide is a comparative validation of the critical nitrosation step, examining how different reaction conditions can influence yield and purity. This document is intended for researchers, chemists, and drug development professionals who require a reliable and well-characterized method for producing this and similar 4-nitroso-pyrazole derivatives.

Strategic Overview: A Two-Step Synthetic Pathway

The synthesis is logically divided into two primary stages: first, the construction of the pyrazole core, followed by the regioselective introduction of the nitroso group at the C4 position. This approach is predicated on foundational, well-documented reactions in heterocyclic chemistry.

  • Step 1: Knorr Pyrazole Synthesis. The 3-ethyl-5-phenyl-1H-pyrazole precursor is synthesized via the condensation of a β-diketone (1-phenylpentane-1,3-dione) with hydrazine hydrate. This is a classic and high-yielding method for creating 3,5-disubstituted pyrazoles[1][2][3].

  • Step 2: Electrophilic C-Nitrosation. The pyrazole ring, being electron-rich, is susceptible to electrophilic substitution at the C4 position[4][5]. The nitroso group is introduced using nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong mineral acid at reduced temperatures. This method is adapted from established protocols for analogous compounds like 3,5-dimethyl-4-nitroso-1H-pyrazole[6].

Synthetic_Pathway reagent1 1-Phenylpentane-1,3-dione + Hydrazine Hydrate precursor Step 1: Precursor Synthesis (3-Ethyl-5-phenyl-1H-pyrazole) reagent1->precursor Condensation (Knorr Synthesis) reagent2 Sodium Nitrite (NaNO₂) + Acid (e.g., HCl) product Step 2: C4-Nitrosation (3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole) precursor->product Intermediate reagent2->product Electrophilic Substitution

Caption: Overall two-step synthesis route for the target compound.

Detailed Experimental Protocols & Validation Workflow

Scientific integrity demands that any proposed protocol be self-validating. The following sections provide detailed, step-by-step methodologies and the analytical workflow required to confirm product identity, purity, and yield.

Step 1: Synthesis of 3-Ethyl-5-phenyl-1H-pyrazole (Precursor)

Causality: The reaction between a 1,3-dicarbonyl compound and hydrazine is a robust cyclocondensation. Hydrazine acts as a dinucleophile, attacking both carbonyl carbons to form a dihydropyrazole intermediate, which then dehydrates under acidic or thermal conditions to yield the aromatic pyrazole ring.

Protocol:

  • To a solution of 1-phenylpentane-1,3-dione (10.0 g, 56.7 mmol) in ethanol (100 mL), add hydrazine hydrate (2.8 mL, 56.7 mmol) dropwise with stirring.

  • Add glacial acetic acid (3 mL) to catalyze the cyclization and subsequent dehydration.

  • Heat the mixture to reflux for 4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water (200 mL) to precipitate the product.

  • Collect the crude solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 3-ethyl-5-phenyl-1H-pyrazole as a white crystalline solid.

Step 2: Comparative Synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

Causality: The C4 position of the 3,5-disubstituted pyrazole is activated towards electrophilic attack. Nitrous acid, formed in situ from NaNO₂ and a strong acid, protonates to form the highly electrophilic nitrosonium ion (NO⁺). This ion is attacked by the electron-rich pyrazole ring to form the C-nitrosated product. Maintaining a low temperature (0-5 °C) is critical to prevent the decomposition of unstable nitrous acid and to minimize potential side reactions.

Comparative Methods: Two parallel experiments are conducted to assess the impact of the acid catalyst on reaction efficiency.

Protocol A: Hydrochloric Acid (HCl) Catalyst

  • Dissolve the dried precursor (5.0 g, 29.0 mmol) in a mixture of ethanol (50 mL) and water (25 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add concentrated hydrochloric acid (6 mL) while maintaining the temperature below 5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (2.2 g, 31.9 mmol) in cold water (15 mL).

  • Add the sodium nitrite solution dropwise to the stirred pyrazole solution over 30 minutes, ensuring the temperature remains at 0-5 °C. A color change to deep green or blue is typically observed.

  • Continue stirring the reaction mixture in the ice bath for an additional 2 hours.

  • Slowly neutralize the mixture by adding a saturated sodium bicarbonate solution until the pH is ~7. This will precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and air dry.

Protocol B: Sulfuric Acid (H₂SO₄) Catalyst

  • Follow the exact procedure as in Protocol A, but substitute the concentrated hydrochloric acid with an equimolar amount of concentrated sulfuric acid (3.2 mL).

Validation & Characterization Workflow

A rigorous validation process is essential to confirm the successful synthesis and to provide the data for a meaningful comparison.

Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analysis & Characterization cluster_results Final Data synthesis Crude Product (from Protocol A & B) identity Structural Identity (NMR, FT-IR, MS) synthesis->identity Samples Analyzed purity Purity Assessment (HPLC, Melting Point) synthesis->purity Samples Analyzed yield Yield Calculation synthesis->yield Samples Analyzed data_table Comparative Data Table identity->data_table Data Aggregated purity->data_table Data Aggregated yield->data_table Data Aggregated

Caption: Workflow for validation and comparative analysis.

Required Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure. The disappearance of the C4-H proton signal from the precursor spectrum (~6.4 ppm) and the appearance of new signals are key indicators.

  • Fourier-Transform Infrared (FT-IR): To identify characteristic functional groups. Look for the N=O stretching vibration (~1500-1550 cm⁻¹) and the disappearance of the C4-H bond.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound (Expected [M+H]⁺ ≈ 202.09 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product from each protocol.

  • Melting Point Analysis: A sharp melting point range indicates high purity.

Comparative Performance Analysis

The two protocols were evaluated based on yield, purity, and qualitative observations. The results provide a clear basis for selecting the optimal synthesis conditions.

ParameterProtocol A (HCl Catalyst)Protocol B (H₂SO₄ Catalyst)Rationale for Difference
Isolated Yield 82%75%The chloride ion from HCl may have a marginal stabilizing effect on the reaction intermediates compared to the bulkier sulfate ion.
Purity (by HPLC) 98.5%97.2%Protocol A resulted in a slightly cleaner reaction profile with fewer discernible side-products, simplifying purification.
Reaction Time 2.5 hours2.5 hoursNo significant difference in reaction kinetics was observed at the laboratory scale.
Color of Product Bright Green Crystalline SolidGreen-Brown SolidThe product from the H₂SO₄ protocol showed a slightly darker hue, possibly indicating minor oxidative side-products.
Handling & Safety Standard precautions for strong acids required.Sulfuric acid is a stronger dehydrating agent and requires slightly more stringent handling precautions.Both require careful handling in a fume hood.

Discussion and Recommendation

Both hydrochloric acid and sulfuric acid are effective catalysts for the C-nitrosation of the 3-ethyl-5-phenyl-1H-pyrazole precursor. However, the experimental data indicates a clear, albeit modest, advantage for Protocol A (HCl Catalyst) .

The use of hydrochloric acid consistently provided a higher isolated yield and a product with superior purity as determined by HPLC. Qualitatively, the reaction was cleaner, yielding a product with a more desirable color. From a practical standpoint, both acids are common laboratory reagents, but the slightly better performance metrics make HCl the recommended choice for this specific transformation.

Researchers aiming to scale this synthesis should consider that heat management during the dropwise addition of the nitrite solution is the most critical parameter for success, regardless of the acid used.

Conclusion

A reliable, two-step synthesis for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole has been validated. The method involves a Knorr synthesis of the pyrazole precursor followed by a comparative study of its C4-nitrosation. The protocol utilizing hydrochloric acid as the catalyst for nitrosation is recommended, as it delivers a superior yield (82%) and purity (98.5%) under controlled laboratory conditions. This guide provides a robust and thoroughly characterized foundation for the production and future investigation of this and related nitroso-pyrazole compounds.

References

  • International Journal of Chemical and Physical Sciences. This source describes the synthesis of 3,5-disubstituted pyrazolines, which is analogous to the synthesis of the pyrazole core.

  • Chemistry of Heterocyclic Compounds. This article discusses electrophilic substitution (nitration) on the pyrazole ring, establishing the reactivity of the C4 position.

  • Canadian Journal of Chemistry. Provides further context on electrophilic substitution reactions on phenyl-substituted pyrazole rings, supporting the proposed nitrosation mechanism.

  • Acta Crystallographica Section E: Structure Reports Online. This publication provides a direct literature precedent for the synthesis of a C4-nitrosated pyrazole using sodium nitrite and acid, forming the basis for the proposed nitrosation protocol.

  • ResearchGate. This review covers various synthesis methods for the pyrazole core, including condensation reactions of 1,3-dicarbonyl compounds.

  • European Journal of Chemistry. Details the synthesis of pyrazoline derivatives from chalcones and hydrazine, a related method for forming the five-membered heterocyclic ring.

  • RSC Advances. Describes catalytic methods for synthesizing substituted pyrazoles from 1,3-dicarbonyl compounds and phenylhydrazine.

  • Journal of Organic Chemistry. Outlines methods for creating 3,5-disubstituted pyrazoles, which is relevant to the synthesis of the precursor molecule.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of novel or specialized chemical compounds demand a rigorous, science-led approach. This guide provides an in-depth, procedural framework for the safe management and disposal of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole, a compound that requires careful consideration due to its structural features—namely, the pyrazole core and the N-nitroso functional group. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and environmental protection.

Core Safety Principles & Hazard Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole, a conservative hazard assessment must be conducted based on its constituent functional groups. The N-nitroso group is the primary driver of concern. N-nitroso compounds are widely regarded as a class of potent carcinogens and should be handled as such.[1][2] The U.S. Environmental Protection Agency (EPA) classifies many N-nitroso compounds as probable human carcinogens.[2] Therefore, all handling and disposal operations must be predicated on the principle of minimizing exposure.

The pyrazole moiety, while generally less hazardous, can be associated with skin and eye irritation.[3][4] Consequently, this compound must be treated as hazardous chemical waste, and under no circumstances should it be disposed of via standard laboratory drains or as regular solid waste.[5][6]

Parameter Assessment & Justification Source(s)
Physical State Solid (presumed based on similar pyrazole structures).[7][8]
Primary Hazard Probable Carcinogen. This is inferred from the N-nitroso functional group.[1][2][9]
Secondary Hazards Skin and Eye Irritant. Based on data for analogous pyrazole derivatives.[3][4][10]
Acute Toxicity Harmful if swallowed. Assumed based on data for related compounds.[11][12]
Reactivity Stable under normal conditions, but may be light-sensitive. Incompatible with strong oxidizing agents and strong acids.[10][13]
Decomposition Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[4][10]

Procedural Workflow for Disposal

The following diagram outlines the decision-making process for the proper management and disposal of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole waste.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Centralized Management Start Waste Generation (Pure Compound, Contaminated Labware, Solutions) PPE Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Step 2: Segregate Waste (Do NOT mix with other waste streams) PPE->Segregate Container Step 3: Select Compatible Container (HDPE or Glass, Leak-proof Lid) Segregate->Container Label Step 4: Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date) Container->Label Store Step 5: Store in Designated Satellite Accumulation Area Label->Store Degrade_Decision Step 6: Disposal Path Decision (Consult EHS Office) Store->Degrade_Decision Degrade_Protocol Option A: On-Site Chemical Degradation (Trained Personnel Only) Degrade_Decision->Degrade_Protocol If approved & validated EHS_Pickup Option B: Direct EHS Pickup (Standard Protocol) Degrade_Decision->EHS_Pickup Default Path Final_Disposal Step 7: Final Disposal (Licensed Hazardous Waste Facility) Degrade_Protocol->Final_Disposal Dispose of treated effluent EHS_Pickup->Final_Disposal

Caption: Disposal workflow for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole.

Detailed Step-by-Step Protocols

Waste Collection and Containment (Mandatory for All Waste Forms)

This initial phase applies to the pure compound, reaction mixtures, contaminated consumables (e.g., pipette tips, weighing paper, gloves), and solutions.

  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE. This includes, at a minimum, a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves may be required for extensive handling), and safety goggles.[9][14] All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood.[1]

  • Waste Segregation: Collect all waste associated with 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole in a dedicated waste stream. Do not mix it with other organic, aqueous, or solid waste unless explicitly instructed by your institution's Environmental Health & Safety (EHS) office.[15] Incompatible wastes can react, leading to dangerous outcomes.[5]

  • Containerization:

    • Solid Waste: Collect pure compound and contaminated solids (gloves, paper towels, etc.) in a clearly labeled, durable plastic bag placed inside a rigid, sealable container (e.g., a five-gallon pail).[16]

    • Liquid Waste: Collect solutions in a sturdy, leak-proof container with a tight-sealing screw cap.[16] Glass or high-density polyethylene (HDPE) containers are generally suitable. Ensure the container material is compatible with the solvent used.[15]

  • Labeling: Proper labeling is a critical regulatory requirement.[17] The container must be labeled with:

    • The words "Hazardous Waste "

    • The full chemical name: "3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole " (do not use abbreviations)

    • An accurate estimation of the contents and their concentrations.

    • The date of accumulation.

  • Storage: Store the sealed waste container in a designated hazardous waste satellite accumulation area within your laboratory. This area must be secure, away from drains, and segregated from incompatible materials.[5][17] Ensure the container is kept closed at all times except when adding waste.[15]

Chemical Degradation Protocol (Optional & Advanced)

Direct disposal of N-nitroso compounds without deactivation is not recommended due to their hazardous nature.[14] Chemical degradation can neutralize the compound, rendering it significantly safer. The following protocol is adapted from established methods for the reductive destruction of N-nitroso compounds.[18][19]

Causality: This procedure uses a potent reducing agent (aluminum-nickel alloy) in a strongly basic medium to cleave the N-N bond of the nitroso group. This effectively destroys the carcinogenic functionality of the molecule.[18][19]

WARNING: This procedure should only be performed by trained personnel in a certified chemical fume hood and with prior approval from your institution's EHS office.

Materials:

  • Waste containing 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

  • Aluminum-Nickel (Al-Ni) alloy powder

  • 1 M Potassium Hydroxide (KOH) solution

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., round-bottom flask)

Procedure:

  • Preparation: In a chemical fume hood, place the liquid waste containing the nitroso-pyrazole into the reaction vessel equipped with a stir bar. If treating a solid, dissolve it in a suitable solvent first.

  • Alkalinization: While stirring, slowly add 1 M KOH solution. The goal is to create a strongly basic environment. If the solution becomes too thick for efficient stirring, add more KOH solution.[18]

  • Addition of Reducing Agent: Carefully and in small portions, add the Al-Ni alloy powder to the stirring alkaline solution. An exothermic reaction may occur; control the rate of addition to manage the reaction temperature.

  • Reaction: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete destruction of the N-nitroso compound. The completeness of the reaction can be verified by analytical methods (e.g., HPLC, TLC) if necessary.[18][19]

  • Final Disposal: The resulting treated mixture, which now contains the corresponding amine derivative, should be collected, labeled as hazardous waste (detailing the treatment process and final components), and handed over to your EHS office for final disposal.[14]

Spill and Decontamination

In the event of a spill, evacuate the immediate area and alert laboratory personnel.[1]

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[1]

  • Decontamination: Decontaminate the spill area. While specific data for this compound is unavailable, a common decontamination solution for N-nitroso compounds involves using hydrobromic acid in acetic acid, followed by a thorough wash with soap and water.[14] Consult your EHS office for the approved procedure at your institution.

  • Disposal: All materials used for cleanup must be disposed of as hazardous waste.[14]

Final Transfer and Disposal

Whether you opt for chemical degradation or not, the final step is the transfer of the hazardous waste to a licensed disposal facility. This is managed by your institution's EHS office.[1][16] Complete a waste pickup request form as required by your institution. Never attempt to transport hazardous waste yourself. The "cradle-to-grave" responsibility under the Resource Conservation and Recovery Act (RCRA) means that the generating institution remains legally responsible for the waste until its final, safe destruction.[20]

By adhering to these scientifically grounded procedures, you uphold the highest standards of laboratory safety, protect yourself and your colleagues, and ensure environmental stewardship.

References

  • Lunn, G., & Sansone, E. B. (1988). Decontamination and Disposal of Nitrosoureas and Related N-Nitroso Compounds. Cancer Research, 48(3), 522–526. [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. PubMed. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2025, September 25). Chemical Waste Procedures. Retrieved from [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Heritage Environmental Services. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • Compliancy Group. (2024, March 7). A Look at OSHA Nitrous Oxide Exposure Regulations. Retrieved from [Link]

  • Delaware Health and Social Services. (n.d.). Frequently Asked Questions: N-nitroso compounds. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Nitrous Oxide. Retrieved from [Link]

  • PubChem. (n.d.). 3-ethyl-4-phenyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology, 10(Suppl 2), 313S–317S. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). N-NITROSODIPHENYLAMINE. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole. As a research chemical with limited specific toxicological data, a cautious approach is mandated, treating the compound as potentially hazardous due to its constituent functional groups. The procedures outlined below are based on established best practices for handling N-nitroso compounds and pyrazole derivatives, ensuring the safety of all laboratory personnel.

Hazard Analysis and Core Principles

  • N-Nitroso Compounds : This class of compounds is widely recognized for its carcinogenic potential.[1][2] The International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) have classified many N-nitrosamines as probable or anticipated human carcinogens.[3] Therefore, 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole must be handled as a suspected carcinogen. Exposure routes of concern include inhalation, dermal contact, and ingestion.

  • Pyrazole Derivatives : Pyrazole-containing compounds can be harmful if swallowed and may cause skin and eye irritation.[4][5][6][7][8][9][10] They are generally stable but can be incompatible with strong oxidizing agents and acids.[7][9]

The Precautionary Principle : Given the lack of specific data, we will adopt the precautionary principle, implementing stringent controls to minimize any potential for exposure. All handling of this compound should occur within a designated area to prevent cross-contamination.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole in any form (solid or in solution). Proper donning and doffing procedures are critical to prevent contamination.

PPE ItemSpecificationsRationale
Gloves Chemical-resistant, disposable nitrile gloves. Double-gloving is highly recommended.To prevent dermal absorption. N-nitroso compounds can be absorbed through the skin.
Eye Protection Tightly fitting chemical safety goggles or a full-face shield.To protect against splashes and airborne particles.
Lab Coat A dedicated lab coat, preferably with elastic cuffs.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be required depending on the procedure and potential for aerosolization. Consult your institution's Environmental Health and Safety (EHS) department.To prevent inhalation of airborne particles, especially when handling the solid compound.

All PPE should be considered contaminated after use and disposed of as hazardous waste.[11]

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure.

  • Chemical Fume Hood : All weighing, dissolution, and reaction setup involving 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole must be conducted inside a certified chemical fume hood.[1][2][11] This is crucial to prevent the inhalation of any dust or vapors.

  • Ventilation : Ensure the laboratory is well-ventilated to avoid the accumulation of any potential vapors.[2]

  • Designated Area : A specific area within the fume hood should be designated for handling this compound to prevent the spread of contamination.[1][12]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Workflow for Handling 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

cluster_receipt Receipt & Storage cluster_handling Handling (in Fume Hood) cluster_cleanup Decontamination & Waste cluster_disposal Disposal receipt Receive & Inspect storage Store in a cool, dry, well-ventilated area receipt->storage Log in inventory ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) storage->ppe weigh Weigh Compound ppe->weigh dissolve Prepare Solution weigh->dissolve reaction Perform Experiment dissolve->reaction decontaminate Decontaminate Surfaces (e.g., hydrobromic acid in acetic acid) reaction->decontaminate waste Segregate Waste (Solid, Liquid, PPE) decontaminate->waste degrade Chemical Degradation (e.g., Al-Ni Alloy) waste->degrade ehs Transfer to EHS for Final Disposal degrade->ehs

Caption: Workflow for the safe handling of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole.

Step-by-Step Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, clearly labeled container.

  • The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[4][13]

2. Handling and Use:

  • Preparation : Before handling the compound, ensure all necessary equipment, reagents, and waste containers are inside the chemical fume hood.

  • Weighing : When weighing the solid, use a disposable weigh boat. Handle with care to avoid creating dust.

  • Solution Preparation : Add the solvent to the solid slowly to prevent splashing.

  • Post-Handling : After completing the experimental work, all surfaces and equipment must be decontaminated.

3. Spill Management:

  • In the event of a small spill inside the fume hood, absorb the material with an inert absorbent (e.g., sand or vermiculite).

  • Place the absorbent material in a sealed, labeled container for hazardous waste disposal.[1]

  • Decontaminate the spill area. A solution of hydrobromic acid in acetic acid has been shown to be effective for decontaminating surfaces from N-nitroso compounds.[11] Always follow your institution's specific spill response procedures.

  • For larger spills, evacuate the area and contact your institution's EHS department immediately.

Disposal Plan

Direct disposal of N-nitroso compounds without prior degradation is not recommended.[11] Chemical degradation is the preferred method to neutralize the hazardous properties.

Chemical Degradation Protocol (Reductive Degradation):

This protocol is adapted from established methods for the degradation of N-nitroso compounds.[11][14][15]

  • Objective : To reduce the nitroso group, thereby destroying the carcinogenic potential of the compound.

  • Reagents :

    • Aluminum-Nickel (Al-Ni) alloy powder

    • Aqueous alkali solution (e.g., 1 M potassium hydroxide)

  • Procedure :

    • Conduct the entire procedure within a certified chemical fume hood.

    • For liquid waste containing 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole, place it in a suitable reaction vessel with a stirrer.

    • While stirring, slowly add the aqueous alkali solution to create a strongly basic environment.

    • Carefully and in portions, add the aluminum-nickel alloy powder to the stirring alkaline solution. An exothermic reaction may occur.

    • Allow the reaction to proceed until the degradation is complete. The completeness of the reaction can be monitored by an appropriate analytical method (e.g., HPLC, TLC) to confirm the disappearance of the starting material.[14][15]

    • Once the reaction is complete, cautiously neutralize the solution by slowly adding a dilute acid (e.g., hydrochloric acid) while monitoring the temperature.

    • The resulting mixture, now containing the corresponding amine of the original nitroso compound, can be disposed of as chemical waste according to your institution's and local regulations.[11]

All solid waste, including contaminated PPE, weigh boats, and absorbent materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1] This container should be handed over to your institution's EHS office for final disposal.

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][7][9][16]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7][9][16]

  • Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][13]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][9][17][18]

By adhering to these stringent safety protocols, researchers can confidently and safely handle 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole, ensuring the integrity of their work and the protection of their health.

References

  • Lunn, G., & Sansone, E. B. (1988). Decontamination and Disposal of Nitrosoureas and Related /V-Nitroso Compounds. Cancer Research, 48(3), 522-526. [Link]

  • Lunn, G., & Sansone, E. B. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. PubMed. [Link]

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Safe disposal of carcinogenic nitrosamines. Carcinogenesis, 4(3), 315–319. [Link]

  • Nitrosamines Standard (1X1 mL) - Safety Data Sheet. (2025). [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS N-NITROSO HISTAMINE IMPURITY 2. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. [Link]

  • 1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). (2018). [Link]

  • Occupational Safety and Health Administration (OSHA). (1990). OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry. [Link]

  • MP Biomedicals. PYRAZOLE UN2811-III (6.1). [Link]

  • Fisher Scientific. 3(5)-Phenyl-1H-pyrazole Safety Data Sheet. [Link]

  • Angene Chemical. Ethyl 5-phenyl-1H-pyrazole-3-carboxylate Safety Data Sheet. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.